H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
描述
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H63N11O13/c1-24(2)21-34(43(65)66)53-38(60)30(12-8-20-48-44(45)46)49-40(62)33(23-27-13-15-28(16-14-27)55(67)68)52-41(63)32(22-26-9-5-4-6-10-26)51-39(61)31(17-18-35(57)58)50-42(64)36(25(3)56)54-37(59)29-11-7-19-47-29/h4-6,9-10,13-16,24-25,29-34,36,47,56H,7-8,11-12,17-23H2,1-3H3,(H,49,62)(H,50,64)(H,51,61)(H,52,63)(H,53,60)(H,54,59)(H,57,58)(H,65,66)(H4,45,46,48)/t25-,29+,30+,31+,32+,33+,34+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIZVORKJVKXKL-RLEGQPMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H63N11O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90331-82-1 | |
| Record name | Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090331821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for the synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. Primarily designed for researchers, scientists, and professionals in drug development, this document outlines the peptide's function as a chromogenic substrate for specific proteases, details experimental protocols for its use, and presents relevant quantitative data.
Core Mechanism of Action: A Substrate for Aspartic Proteases
The octapeptide this compound serves as a specific substrate for the aspartic proteases, primarily cathepsin D and pepsin .[1][2] Its fundamental mechanism of action lies in its targeted cleavage by these enzymes. The peptide sequence is recognized by the active site of these proteases, leading to the hydrolysis of a specific peptide bond.
The key to its utility in research is the incorporation of a p-nitrophenylalanine (p-nitro-Phe) residue. When the peptide bond adjacent to this residue is cleaved by the enzyme, p-nitrophenylalanine or a fragment containing it is released. This release leads to a detectable change in absorbance, allowing for the quantification of enzymatic activity. While some sources also mention fluorogenic detection with similar substrates, the primary utility of a p-nitro-Phe containing peptide is typically for chromogenic assays.
Quantitative Data
The following table summarizes the available kinetic parameters for substrates similar to this compound with cathepsin D and pepsin. It is important to note that the exact kinetic values for this specific octapeptide were not found in the available literature, but the data for closely related fluorogenic substrates provides a strong indication of its efficacy.
| Enzyme | Substrate | Kinetic Parameter (kcat/Km) | Reference |
| Cathepsin D | Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO2)-Tyr-Leu-Leu | 1.3 µM⁻¹ s⁻¹ | [Yonezawa et al., 1999][3] |
| Pepsin | Various A-Phe(NO2)-Tyr-Leu-Leu peptides | kcat/Km values are generally 4-20 times greater than for cathepsin D with the same substrates. | [Yonezawa et al., 1999][3] |
Experimental Protocols
While a specific, standardized protocol for this compound was not detailed in a single source, the following methodologies are based on established assays for cathepsin D and pepsin using similar chromogenic and fluorogenic substrates.
General Assay Principle
The assay quantifies the enzymatic activity of cathepsin D or pepsin by measuring the rate of cleavage of the substrate. This is typically performed by monitoring the increase in absorbance (for a chromogenic assay) or fluorescence (if applicable) over time.
Chromogenic Assay for Pepsin Activity (Inferred Protocol)
This protocol is inferred from standard pepsin assays and the properties of p-nitrophenylalanine-containing substrates.
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium citrate buffer, pH 2.0. The acidic pH is crucial for pepsin activity.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO or water) to a concentration of 1-10 mM.
-
Pepsin Solution: Prepare a stock solution of purified pepsin in a cold, dilute acid (e.g., 10 mM HCl) to maintain stability. Further dilute to the desired working concentration in the assay buffer just before use.
-
-
Assay Procedure:
-
Pipette the required volume of assay buffer into the wells of a microplate.
-
Add the pepsin solution to the wells.
-
To initiate the reaction, add the substrate solution to each well.
-
Immediately measure the absorbance at a wavelength between 300 nm and 400 nm. The exact wavelength for monitoring the cleavage product of p-nitro-Phe should be determined empirically, but is often in this range.
-
Monitor the change in absorbance over time at a constant temperature (typically 37°C).
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Enzyme activity can be calculated using the Beer-Lambert law, provided the extinction coefficient of the released chromophore is known.
-
Fluorometric Assay for Cathepsin D Activity (Based on Similar Substrates)
This protocol is based on commercially available cathepsin D assay kits that utilize fluorogenic substrates.
-
Reagent Preparation:
-
Lysis Buffer: A buffer to prepare cell or tissue lysates containing cathepsin D.
-
Assay Buffer: Typically a sodium acetate buffer with a pH between 3.5 and 5.5, optimal for cathepsin D activity.
-
Substrate Stock Solution: Dissolve this compound in DMSO.
-
Cathepsin D: Purified enzyme or cell/tissue lysate.
-
-
Assay Procedure:
-
Add the sample (purified enzyme or lysate) to the wells of a black microplate.
-
Prepare a reaction mix containing the assay buffer and substrate.
-
Add the reaction mix to the wells to start the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of approximately 328 nm and an emission wavelength of around 460 nm.
-
-
Data Analysis:
-
The relative enzyme activity is determined by the rate of increase in fluorescence.
-
Visualizations of Mechanisms and Pathways
The following diagrams illustrate the core mechanism of the substrate and the general signaling pathways of the target enzymes.
References
The Chromogenic Peptide Substrate: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a synthetic, water-soluble heptapeptide that serves as a chromogenic substrate for the aspartic proteases, cathepsin D and pepsin.[1] Its design incorporates a p-nitrophenylalanine (p-nitro-Phe) residue, which, upon enzymatic cleavage, leads to a detectable change in absorbance, enabling the quantitative measurement of enzyme activity. This technical guide provides a comprehensive overview of this peptide substrate, including its biochemical properties, detailed experimental protocols for its use, and relevant signaling pathway diagrams to contextualize its application in research and drug development.
Biochemical Profile
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| Full Name | H-Prolyl-Threonyl-Glutamyl-Phenylalanyl-p-nitrophenylalanyl-Arginyl-Leucine-OH |
| Molecular Formula | C44H63N11O13 |
| Molecular Weight | 954.05 g/mol |
| CAS Number | 90331-82-1 |
| Appearance | White to off-white powder |
| Solubility | Water |
Enzymatic Specificity and Kinetics
This compound is primarily designed as a substrate for cathepsin D and pepsin. The cleavage of the peptide bond adjacent to the p-nitrophenylalanine residue by these enzymes results in the release of a fragment containing p-nitroaniline, which can be monitored spectrophotometrically.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| Cathepsin D | Pro-Thr-Glu-Phe-Phe(NO₂)-Arg-Leu | - | - | 0.25[2] |
| Cathepsin D | MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | - | - | 15.6[3] |
| Cathepsin D | Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 0.408 |
| Pepsin | Abz-Lys-Pro-Ile-Glu-Phe-Phe-Arg-Leu-Eddnp | 0.68 | 6.3 | 9.26 |
Note: Data for substrates other than the topic peptide are provided for comparative purposes. The efficiency of cleavage can be influenced by the specific amino acid sequence and the nature of the reporting group.
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in enzymatic assays.
General Assay Principle
The assay is based on the spectrophotometric detection of the cleavage product containing the p-nitrophenylalanine residue. Upon hydrolysis of the peptide bond by cathepsin D or pepsin, the resulting p-nitroaniline fragment exhibits a distinct absorbance maximum, typically around 405 nm. The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity.
Reagent Preparation
-
Assay Buffer:
-
For Cathepsin D: 100 mM sodium acetate, pH 3.5. The optimal pH for cathepsin D activity is acidic.
-
For Pepsin: 100 mM sodium citrate, pH 2.0. Pepsin exhibits maximal activity in highly acidic environments.
-
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or the assay buffer. Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Enzyme Solution:
-
Cathepsin D: Reconstitute purified human cathepsin D in the cathepsin D assay buffer to a desired concentration (e.g., 1 µg/mL). Keep on ice.
-
Pepsin: Prepare a working solution of pepsin in the pepsin assay buffer (e.g., 10 µg/mL). Keep on ice.
-
-
Positive Control: A known active enzyme solution.
-
Negative Control: Assay buffer without the enzyme.
Assay Procedure (96-well plate format)
-
Plate Setup: Add 50 µL of the appropriate assay buffer to each well of a clear, flat-bottom 96-well microplate.
-
Addition of Controls and Test Compounds:
-
Add 10 µL of the negative control (assay buffer) to the respective wells.
-
Add 10 µL of the positive control (active enzyme) to the respective wells.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations to the designated wells.
-
-
Enzyme Addition: Add 20 µL of the diluted enzyme solution (cathepsin D or pepsin) to all wells except the negative control wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and any inhibitors to interact.
-
Substrate Addition: Prepare the substrate working solution by diluting the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 100 µM). Add 20 µL of the substrate working solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Measure the absorbance at 405 nm every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Enzymatic Cleavage of the Substrate
Caption: Enzymatic cleavage of the chromogenic substrate.
Experimental Workflow for Enzyme Activity Assay
Caption: General workflow for an enzyme activity assay.
Simplified Cathepsin D-Mediated Apoptosis Pathway
References
- 1. Biotinylated fluorescent peptide substrates for the sensitive and specific determination of cathepsin D activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Substrate Specificity of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the substrate specificity of the chromogenic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide is a known substrate for the aspartic proteases Cathepsin D and pepsin, making it a valuable tool for studying their enzymatic activity and for the screening of potential inhibitors. This document outlines the enzymatic cleavage, kinetic parameters of similar substrates, detailed experimental protocols, and the relevant biological signaling pathways.
Enzymatic Specificity and Cleavage
The peptide this compound is specifically designed to be cleaved by endopeptidases that recognize and hydrolyze peptide bonds between hydrophobic amino acid residues. The incorporation of a p-nitrophenylalanine (p-nitro-Phe) residue allows for the spectrophotometric monitoring of cleavage, as the hydrolysis of the peptide bond C-terminal to this residue results in a detectable change in absorbance.
Based on the known substrate specificities of Cathepsin D and pepsin, the primary cleavage site within this peptide is predicted to be between the Phenylalanine (Phe) and p-nitrophenylalanine (p-nitro-Phe) residues. Both enzymes preferentially cleave peptide bonds flanked by hydrophobic amino acids.
Quantitative Data Presentation
Table 1: Kinetic Parameters for Cathepsin D with Homologous Substrates
| Substrate Sequence | Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | Not Specified | 2.9 | 7.1 | 4.08 x 10⁵ | [1] |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Not Specified | - | - | 1.56 x 10⁴ | [2] |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | Not Specified | - | - | 1.3 x 10³ | [3] |
Table 2: Kinetic Parameters for Pepsin with Homologous Substrates
| Substrate Sequence | Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Reference |
| Lys-Pro-Ile-Glu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |
| Lys-Pro-Pro-Glu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |
| Lys-Pro-Ile-Leu-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |
| Lys-Pro-Ile-Gln-PheNph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |
| Lys-Pro-Ile-Lys-Phe*Nph-Arg-Leu | Porcine Pepsin | Not Specified | [4] |
Nph represents p-nitrophenylalanine. The asterisk () indicates the predicted cleavage site.
Experimental Protocols
The following are detailed methodologies for performing enzyme assays with Cathepsin D and pepsin using chromogenic substrates like this compound.
Cathepsin D Activity Assay
This protocol is adapted from typical fluorometric or colorimetric assays for Cathepsin D.
Materials:
-
Human recombinant Cathepsin D
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 3.5
-
Stop Solution: 100 mM Tris-HCl, pH 8.5
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Prepare a working solution of Cathepsin D in Assay Buffer.
-
In a 96-well microplate, add 50 µL of the substrate solution to each well.
-
To initiate the reaction, add 50 µL of the Cathepsin D working solution to each well. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the enzyme activity.
Pepsin Activity Assay
This protocol is a standard method for determining pepsin activity.
Materials:
-
Porcine Pepsin
-
This compound substrate
-
Assay Buffer: 10 mM HCl, pH 2.0
-
Stop Solution: 1 M Tris-HCl, pH 9.0
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.
-
Prepare a working solution of Pepsin in ice-cold Assay Buffer.
-
In a 96-well microplate, add 50 µL of the substrate solution to each well.
-
To initiate the reaction, add 50 µL of the Pepsin working solution to each well. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader. The increase in absorbance is directly proportional to the pepsin activity.
Mandatory Visualizations
Signaling Pathways
Cathepsin D Signaling in Apoptosis
Cathepsin D, upon its release from the lysosome into the cytosol, can initiate a cascade of events leading to apoptosis. This process can be either caspase-dependent or independent.
Caption: Cathepsin D-mediated apoptotic signaling pathway.
Pepsinogen Activation and Protein Digestion
Pepsin is secreted as an inactive zymogen, pepsinogen, which undergoes auto-activation in the acidic environment of the stomach to become the active protease, pepsin.
Caption: Activation of pepsinogen and its role in protein digestion.
Experimental Workflow
Enzyme Inhibition Screening Assay
The chromogenic substrate this compound is well-suited for high-throughput screening of potential enzyme inhibitors.
Caption: Workflow for enzyme inhibitor screening assay.
References
Technical Guide: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH as a Chromogenic Substrate for Cathepsin D
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cathepsin D is a lysosomal aspartic protease ubiquitously expressed in human tissues. It plays a critical role in cellular homeostasis by mediating the degradation of proteins delivered to the lysosome via endocytosis and autophagy. Dysregulation of Cathepsin D activity has been implicated in a variety of pathological conditions, including cancer, neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, and lysosomal storage diseases. Given its significance in cellular physiology and disease, the accurate measurement of Cathepsin D activity is crucial for both basic research and the development of therapeutic interventions.
This technical guide provides an in-depth overview of the chromogenic substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, its biochemical properties, and its application in the enzymatic characterization of Cathepsin D.
Biochemical Properties and Enzyme Specificity
This compound is a water-soluble polypeptide designed as a specific substrate for Cathepsin D and other aspartic proteases like pepsin and pepsinogen.[1][2] The peptide sequence incorporates a p-nitro-phenylalanine (p-nitro-Phe) residue, which, upon enzymatic cleavage, releases p-nitroaniline. The liberated p-nitroaniline is a chromogenic molecule that can be quantified spectrophotometrically, typically by measuring the absorbance at 405 nm. This allows for a continuous and sensitive assay of enzyme activity.
The specificity of Cathepsin D is directed towards peptide bonds between hydrophobic amino acid residues. The sequence of this substrate is designed to be efficiently recognized and cleaved by Cathepsin D.
Quantitative Data Presentation
Table 1: Kinetic Parameters of Aspartic Protease Substrates
| Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (mM-1s-1) |
| This compound | FN-gelatinase | - | - | 105.1 |
| This compound | FN-lamininase | - | - | 123.2 |
| Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P | Cathepsin D | 7.1 | 2.9 | 408 |
Note: The kcat/Km values for FN-gelatinase and FN-lamininase provide an estimation of the substrate's susceptibility to cleavage by aspartic proteases. The data for Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P is included as a reference for a highly efficient Cathepsin D substrate.[4]
Experimental Protocols
Cathepsin D Activity Assay using this compound
This protocol outlines a general procedure for measuring Cathepsin D activity in biological samples using the specified chromogenic substrate.
Materials:
-
Cathepsin D Enzyme: Purified human Cathepsin D or cell/tissue lysates containing Cathepsin D.
-
Substrate: this compound.
-
Assay Buffer: 0.1 M Sodium Acetate, pH 3.5.
-
Stop Solution: 1 M Tris-HCl, pH 8.5.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
-
96-well Microplate: Clear, flat-bottom.
Procedure:
-
Sample Preparation:
-
If using cell or tissue lysates, prepare them in a suitable lysis buffer (e.g., RIPA buffer) and determine the total protein concentration.
-
Dilute the purified enzyme or lysate to the desired concentration in cold assay buffer.
-
-
Assay Setup:
-
Prepare a reaction mixture in each well of the 96-well plate as follows:
-
50 µL of diluted enzyme/lysate.
-
Add assay buffer to a final volume of 90 µL.
-
-
Include appropriate controls:
-
Blank: 90 µL of assay buffer without enzyme.
-
Negative Control: 90 µL of heat-inactivated enzyme/lysate.
-
Inhibitor Control (optional): Pre-incubate the enzyme with a specific Cathepsin D inhibitor (e.g., Pepstatin A) before adding the substrate.
-
-
-
Reaction Initiation:
-
Prepare a stock solution of the substrate this compound in the assay buffer.
-
To start the reaction, add 10 µL of the substrate solution to each well. The final substrate concentration should be optimized based on the Km value (if known) or by empirical testing (typically in the range of 10-100 µM).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the rate of substrate hydrolysis using the Beer-Lambert law (ε for p-nitroaniline at 405 nm is approximately 9,900 M-1cm-1).
-
Express the enzyme activity as units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.
-
Signaling Pathways and Experimental Workflows
Cathepsin D in Apoptosis Signaling
Cathepsin D plays a significant, albeit complex, role in the regulation of apoptosis. Under cellular stress, lysosomal membrane permeabilization can lead to the release of Cathepsin D into the cytosol. Cytosolic Cathepsin D can then participate in the apoptotic cascade through multiple mechanisms.
Caption: Cathepsin D-mediated apoptotic signaling pathway.
Cathepsin D in Neurodegenerative Disease: α-Synuclein Degradation
In neurodegenerative diseases like Parkinson's, the accumulation of misfolded proteins such as α-synuclein is a key pathological feature. Cathepsin D is a major enzyme responsible for the lysosomal degradation of α-synuclein.[5] Impaired Cathepsin D function can lead to the accumulation of toxic α-synuclein aggregates.
Caption: Role of Cathepsin D in α-synuclein degradation.
Experimental Workflow for Inhibitor Screening
The chromogenic substrate this compound is highly suitable for high-throughput screening of potential Cathepsin D inhibitors.
Caption: Workflow for Cathepsin D inhibitor screening assay.
Conclusion
The chromogenic substrate this compound provides a valuable tool for the characterization of Cathepsin D and other aspartic proteases. Its use in a straightforward spectrophotometric assay allows for the determination of enzyme activity and the screening of potential inhibitors. Understanding the role of Cathepsin D in various signaling pathways is critical, and this substrate facilitates the investigation of its enzymatic function in both health and disease. This technical guide serves as a comprehensive resource for researchers employing this substrate in their studies of Cathepsin D.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 90331-82-1 [chemicalbook.com]
- 3. The proteolytic activity and cleavage specificity of fibronectin-gelatinase and fibronectin-lamininase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cathepsin D is the main lysosomal enzyme involved in the degradation of alpha-synuclein and generation of its carboxy-terminally truncated species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Chromogenic Pepsin Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pepsin, an aspartic endopeptidase, is a primary digestive enzyme in the stomach, responsible for breaking down dietary proteins into smaller peptides. Its activity is typically confined to the highly acidic environment of the stomach. However, under pathological conditions such as laryngopharyngeal reflux (LPR), pepsin can be refluxed into the upper aerodigestive tract, where it can cause significant mucosal injury and inflammation even at higher pH levels.[1][2] The detection and quantification of pepsin activity are therefore crucial for both basic research and the clinical diagnosis and management of reflux-related diseases.[1][3]
This technical guide provides an in-depth overview of the synthetic chromogenic substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, a highly specific and sensitive tool for the kinetic analysis of pepsin activity. This substrate was designed based on the known subsite preferences of pepsin, enabling a convenient and accurate assay for researchers and drug development professionals.
Substrate Properties and Mechanism of Action
This compound is a water-soluble oligopeptide specifically designed for the enzymatic assay of pepsin and other aspartic proteases like cathepsin D.[4][5] Its sequence incorporates a key feature for chromogenic detection: a p-nitrophenylalanine (p-nitro-Phe or Nph) residue adjacent to a phenylalanine (Phe) residue at the scissile bond.
The core principle of the assay is based on the enzymatic cleavage of the peptide bond between Phenylalanine and p-nitrophenylalanine. This cleavage by pepsin liberates the C-terminal fragment containing the p-nitrophenylalanine, resulting in a distinct change in the spectral properties of the solution. This change in absorbance, typically monitored at or around 310 nm, is directly proportional to the rate of substrate hydrolysis and thus, the enzymatic activity of pepsin.[6] This method offers a continuous and highly sensitive means to determine kinetic parameters. The substrate is reported to be soluble over a pH range of 2 to 7, facilitating studies on the pH-dependence of pepsin activity.[6]
Quantitative Data: Kinetic Parameters
The efficiency of an enzyme's catalysis on a substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km signifies a higher affinity. The kcat value, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a summary of the reported kinetic parameters for the hydrolysis of this compound by different pepsins.
| Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹/mM⁻¹) | Experimental Conditions |
| Porcine Pepsin | 0.13 ± 0.04 | 94 ± 6 | 815 ± 210 | pH 3.0, 37°C |
| Antarctic Rock Cod (T. bernacchii) Pepsin A1 | 0.057 ± 0.003 | 0.79 ± 0.04 | 13.86 | pH 2.0, 25°C |
| Antarctic Rock Cod (T. bernacchii) Pepsin A2 | 0.045 ± 0.002 | 0.43 ± 0.02 | 9.55 | pH 2.0, 25°C |
Data for Porcine Pepsin sourced from Hoffman et al. (1985).[6] Data for Antarctic Rock Cod Pepsins sourced from Co-Sarno et al. (2009).[7]
Experimental Protocols
General Pepsin Activity Assay using this compound
This protocol outlines the general steps for determining pepsin activity using the specified chromogenic substrate. Researchers should optimize concentrations and incubation times based on their specific experimental setup and enzyme source.
Materials:
-
Purified pepsin or biological sample containing pepsin
-
This compound
-
Assay Buffer: 0.15 M Sodium Citrate Buffer, adjusted to the desired pH (e.g., pH 2.0 - 4.0)
-
Spectrophotometer capable of reading in the UV range (e.g., 310 nm)
-
Temperature-controlled cuvette holder or water bath (e.g., 37°C)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 2.0 mM) in a suitable solvent like 0.1 M acetic acid.
-
Enzyme Preparation: Prepare a stock solution of pepsin in a cold, weakly acidic solution (e.g., 10 mM HCl) to maintain stability. Dilute the enzyme stock to the desired working concentration in the assay buffer immediately before use.
-
Assay Setup:
-
In a quartz cuvette, add the assay buffer.
-
Add the substrate solution to the cuvette to achieve the final desired concentration (e.g., 0.2 mM).
-
Pre-incubate the cuvette in the spectrophotometer's temperature-controlled holder at the desired temperature (e.g., 37°C) for several minutes to ensure temperature equilibration.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the diluted pepsin solution to the cuvette.
-
Mix thoroughly but gently by inverting the cuvette with a cap or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in absorbance at 310 nm over time.
-
Record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes). The rate of change should be linear during the initial phase of the reaction.
-
-
Calculation of Activity:
-
Determine the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).
-
Convert the rate of absorbance change to the rate of product formation using the molar extinction coefficient for the cleavage product. The change in absorbance at 310 nm is reported to be between 1700 and 2000 M⁻¹cm⁻¹ per mole of cleaved substrate.[6]
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under specified conditions.
-
Workflow for Pepsin Inhibitor Screening
This substrate is also highly valuable for screening and characterizing pepsin inhibitors, a key activity in drug development.
Procedure:
-
Follow the general assay protocol as described above.
-
Prior to adding the enzyme to the substrate mixture, introduce the potential inhibitor at various concentrations to the cuvette.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Initiate the reaction by adding the enzyme-inhibitor mixture to the substrate.
-
Monitor the reaction rate as before.
-
Compare the reaction rates in the presence and absence of the inhibitor to determine the percentage of inhibition.
-
To determine the inhibition constant (Ki), the experiment should be repeated with multiple substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
Visualizations
Experimental Workflow Diagram
Caption: Workflow for a typical pepsin kinetic assay.
Role in Pathological Signaling Pathways: Laryngopharyngeal Reflux
The clinical relevance of measuring pepsin activity is highlighted by its role in Laryngopharyngeal Reflux (LPR). In LPR, pepsin is refluxed from the stomach into the larynx and pharynx. Here, it can be endocytosed by laryngeal epithelial cells, even at neutral pH, and subsequently cause cellular damage and inflammation.[8] This makes pepsin not just a marker for reflux but an active pathogenic agent.[1][3] Understanding the signaling pathways triggered by pepsin is a critical area for therapeutic intervention.
Recent studies have elucidated a key inflammatory pathway initiated by pepsin in laryngeal epithelial cells. This pathway involves the generation of Reactive Oxygen Species (ROS) and the subsequent activation of the NLRP3 (NOD-like receptor family pyrin domain containing 3) inflammasome.
The Pepsin-Induced Inflammatory Cascade:
-
Pepsin Exposure: Refluxed pepsin comes into contact with laryngeal epithelial cells.
-
ROS Generation: Pepsin induces intracellular production of ROS.
-
NLRP3 Inflammasome Activation: The increase in ROS activates the NLRP3 inflammasome, a multiprotein complex.
-
Caspase-1 Activation: The activated NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.
-
IL-1β Maturation and Secretion: Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is then secreted from the cell.
-
Inflammation: Secreted IL-1β recruits immune cells and promotes an inflammatory response, leading to the symptoms and tissue damage characteristic of LPR.[6]
Furthermore, pepsin has been shown to modulate the expression of genes involved in cell proliferation and carcinogenesis, suggesting a role in the progression to more severe pathologies like hypopharyngeal squamous cell carcinomas.[2][8] Therefore, inhibitors of pepsin activity could serve as targeted therapies to prevent or mitigate the inflammatory damage in LPR and potentially reduce the risk of associated neoplastic changes.
Pepsin-Induced Inflammatory Signaling Diagram
Caption: Pepsin-induced inflammatory signaling in LPR.
Conclusion
The chromogenic substrate this compound provides a robust and sensitive tool for the detailed kinetic characterization of pepsin activity. Its utility extends from fundamental enzymology to the high-throughput screening of potential inhibitors for therapeutic development. Given the emerging role of pepsin as a key pathogenic factor in extraesophageal reflux diseases, the ability to accurately quantify its activity is of paramount importance. The insights gained from assays utilizing this substrate can directly inform the development of novel therapeutic strategies aimed at mitigating pepsin-induced inflammation and tissue damage.
References
- 1. Publishers Panel [otolaryngologypl.com]
- 2. Effects of acids, pepsin, bile acids, and trypsin on laryngopharyngeal reflux diseases: physiopathology and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic utility of salivary pepsin in laryngopharyngeal reflux: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. abmole.com [abmole.com]
- 6. Pepsin-mediated inflammation in laryngopharyngeal reflux via the ROS/NLRP3/IL-1β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and characterization of pepsins A1 and A2 from the Antarctic rock cod Trematomus bernacchii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH for Biochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chromogenic peptide substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, for the biochemical analysis of key aspartic proteases. This substrate is particularly useful for studying the enzymatic activity of cathepsin D, pepsin, and its zymogen, pepsinogen. This document details the substrate's physicochemical properties, the principles of its application in enzymatic assays, detailed experimental protocols, and the mechanisms of action of the target enzymes. The inclusion of p-nitrophenylalanine at the scissile bond allows for a continuous and colorimetric monitoring of enzymatic activity, making it a valuable tool for enzyme kinetics, inhibitor screening, and drug discovery.
Introduction
This compound is a synthetic octapeptide designed as a specific substrate for certain aspartic proteases. Its water-soluble nature and the presence of a chromogenic p-nitrophenylalanine (p-nitro-Phe) residue make it an ideal candidate for in vitro biochemical assays. The cleavage of the peptide bond adjacent to the p-nitro-Phe residue by a target protease results in the release of a colored product, which can be quantified spectrophotometrically. This allows for real-time monitoring of enzyme activity and the determination of key kinetic parameters. The primary enzymes that cleave this substrate are cathepsin D and pepsin, both of which play crucial roles in human physiology and pathophysiology.
Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down dietary proteins into smaller peptides. It is secreted as an inactive zymogen, pepsinogen , which is activated under the acidic conditions of the stomach. Studying the activity of pepsin and the activation of pepsinogen is essential for understanding digestive processes and related pathologies.
Physicochemical Properties of the Substrate
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Full Name | H-Prolyl-Threonyl-Glutamyl-Phenylalanyl-p-nitrophenylalanyl-Arginyl-Leucyl-OH |
| Molecular Formula | C44H63N11O13 |
| Molecular Weight | 954.05 g/mol |
| Appearance | White to off-white solid |
| Solubility | Water |
| Chromogenic Group | p-nitrophenylalanine (p-nitro-Phe) |
Principle of the Chromogenic Assay
The biochemical assay utilizing this compound is based on the enzymatic cleavage of the peptide bond between the Phenylalanine (Phe) and the p-nitrophenylalanine (p-nitro-Phe) residues. Both pepsin and cathepsin D exhibit a strong preference for cleaving peptide bonds between hydrophobic amino acids.[1][2] The presence of the nitro group on the phenylalanine ring alters the spectral properties of the resulting cleavage product. Upon hydrolysis, the p-nitro-Phe containing fragment exhibits a distinct absorbance maximum, which can be monitored over time using a spectrophotometer. The rate of increase in absorbance is directly proportional to the enzymatic activity.
Experimental Protocols
The following are generalized protocols for the use of this compound in biochemical assays. It is important to note that optimal conditions (e.g., pH, temperature, enzyme and substrate concentrations) may vary and should be determined empirically for each specific application.
General Assay for Pepsin or Cathepsin D Activity
This protocol provides a framework for measuring the kinetic activity of pepsin or cathepsin D.
Materials:
-
This compound substrate
-
Purified pepsin or cathepsin D
-
Assay Buffer:
-
For Pepsin: 0.1 M sodium citrate buffer, pH 2.0 - 4.0
-
For Cathepsin D: 0.1 M sodium acetate buffer, pH 3.5 - 5.0
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically between 300-410 nm for p-nitro-Phe release).
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in the appropriate assay buffer to a concentration of 10 mM.
-
Prepare working solutions of the substrate: Dilute the stock solution with the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Prepare the enzyme solution: Dilute the purified enzyme in the assay buffer to a working concentration. The optimal concentration should be determined to ensure a linear rate of product formation over the desired time course.
-
Set up the assay in a 96-well plate:
-
Add 50 µL of each substrate working solution to triplicate wells.
-
Add 50 µL of assay buffer to control wells (substrate blank).
-
-
Pre-incubate the plate: Equilibrate the plate to the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate the reaction: Add 50 µL of the enzyme solution to all wells (except the blank wells, to which 50 µL of assay buffer is added).
-
Monitor the reaction: Immediately place the microplate in the reader and measure the absorbance at the predetermined wavelength at regular intervals (e.g., every 30 seconds for 15-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank from the sample wells.
-
Plot the absorbance versus time to determine the initial reaction velocity (V₀).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Pepsinogen Activation Assay
This protocol is designed to study the auto-activation of pepsinogen to pepsin under acidic conditions.
Materials:
-
This compound substrate
-
Purified pepsinogen
-
Activation Buffer: 0.1 M HCl, pH 2.0
-
Assay Buffer: 0.1 M sodium citrate buffer, pH 3.0
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of pepsinogen: Dissolve pepsinogen in a neutral buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a concentration of 1 mg/mL.
-
Initiate activation: Dilute the pepsinogen stock solution into the Activation Buffer to a final concentration that allows for a measurable rate of activation.
-
Monitor activation over time: At various time points (e.g., 0, 1, 2, 5, 10, 15 minutes), take an aliquot of the activation mixture and add it to the Assay Buffer containing the chromogenic substrate (at a fixed, saturating concentration).
-
Measure pepsin activity: Immediately measure the rate of substrate cleavage as described in the general assay protocol (Section 4.1).
-
Data Analysis: Plot the measured pepsin activity (rate of absorbance change) against the activation time to determine the kinetics of pepsinogen activation.
Data Presentation
While specific kinetic parameters for this compound are not extensively reported in publicly available literature, the following table provides a template for presenting such data once determined experimentally. Researchers are encouraged to perform their own kinetic analyses to establish these values for their specific assay conditions.
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Pepsin | [Data] | [Data] | [Data] | [Data] | 2.0 - 4.0 |
| Cathepsin D | [Data] | [Data] | [Data] | [Data] | 3.5 - 5.0 |
Applications in Drug Discovery
The chromogenic substrate this compound is a valuable tool for high-throughput screening (HTS) of potential inhibitors of pepsin and cathepsin D. The simplicity and continuous nature of the assay make it well-suited for automated platforms.
Inhibitor Screening Protocol:
-
Perform the general enzyme assay as described in Section 4.1.
-
In separate wells, pre-incubate the enzyme with various concentrations of a test inhibitor for a defined period (e.g., 15-30 minutes) before adding the substrate.
-
Measure the reaction velocity in the presence of the inhibitor.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a versatile and effective chromogenic substrate for the continuous monitoring of pepsin and cathepsin D activity. Its use in biochemical assays provides a reliable method for determining enzyme kinetics, studying zymogen activation, and screening for potential inhibitors. The protocols and principles outlined in this technical guide offer a solid foundation for researchers and drug development professionals to incorporate this valuable tool into their studies of aspartic proteases. Further experimental work is encouraged to establish specific kinetic parameters for this substrate under various conditions, which will enhance its utility in the scientific community.
References
The Role of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in Drug Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a valuable tool in drug discovery and development, primarily serving as a chromogenic substrate for the aspartic proteases cathepsin D and pepsin. This technical guide provides an in-depth overview of its biochemical properties, applications in enzymatic assays, and its relevance in the context of therapeutic areas such as oncology and neurodegenerative diseases. Detailed experimental protocols for its use and synthesis are provided, alongside a summary of relevant quantitative data and visualizations of key signaling pathways.
Introduction
This compound is a water-soluble, seven-amino-acid peptide with the chemical formula C₄₄H₆₃N₁₁O₁₃ and a molecular weight of approximately 954.04 g/mol [1]. Its key feature is the inclusion of a p-nitrophenylalanine (p-nitro-Phe) residue, which upon enzymatic cleavage, releases a chromogenic product that can be quantified spectrophotometrically. This property makes it a useful substrate for monitoring the activity of proteases that recognize and cleave its specific amino acid sequence. This peptide is known to be a substrate for cathepsin D, pepsin, and pepsinogen[1][2].
The enzymes that cleave this peptide, cathepsin D and pepsin, are implicated in various physiological and pathological processes. Cathepsin D is a lysosomal aspartic protease involved in protein degradation, apoptosis, and the processing of amyloid precursor protein (APP), making it a target of interest in cancer and Alzheimer's disease research[3][4][5][6][7][8]. Pepsin, a primary digestive enzyme, has also been linked to certain pathologies, including laryngopharyngeal reflux and cancer progression, through the activation of specific signaling pathways[6]. The ability to assay the activity of these enzymes is crucial for the screening and characterization of potential inhibitors in drug development programs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | L-Prolyl-L-threonyl-L-glutamyl-L-phenylalanyl-L-(4-nitrophenylalanyl)-L-arginyl-L-leucine | |
| Molecular Formula | C₄₄H₆₃N₁₁O₁₃ | [1] |
| Molecular Weight | 954.04 g/mol | [1] |
| CAS Number | 90331-82-1 | |
| Appearance | White to off-white powder | |
| Solubility | Water soluble | [2] |
Biological Activity and Mechanism of Action
This compound acts as a substrate for the endopeptidases cathepsin D and pepsin. The cleavage of the peptide bond adjacent to the p-nitrophenylalanine residue by these enzymes results in the release of p-nitroaniline, a yellow-colored compound that can be detected by measuring the absorbance at approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity.
Cathepsin D
Cathepsin D is a lysosomal aspartic protease ubiquitously expressed in human tissues. It plays a critical role in protein turnover and degradation within the lysosome. However, its dysregulation is associated with several diseases.
-
Cancer: Increased expression and secretion of cathepsin D have been linked to tumor progression, metastasis, and angiogenesis in various cancers, including breast cancer. It is thought to promote cancer cell proliferation and invasion.
-
Neurodegenerative Diseases: Cathepsin D is involved in the processing of amyloid precursor protein (APP), the precursor to the amyloid-β (Aβ) peptide that forms plaques in Alzheimer's disease. Dysfunctional cathepsin D activity may contribute to the accumulation of Aβ[4][5][6][7]. It is also implicated in other neurodegenerative conditions like Parkinson's disease[8].
-
Apoptosis: Cathepsin D can be released from the lysosome into the cytoplasm under cellular stress, where it can initiate a caspase-independent apoptotic pathway.
Pepsin
Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down proteins into smaller peptides. While its primary role is in digestion, ectopic pepsin activity in the laryngopharynx due to reflux is associated with inflammation and an increased risk of cancer. Studies have shown that pepsin can activate pro-inflammatory signaling pathways, such as NF-κB, leading to increased cell proliferation.
Quantitative Data
Experimental Protocols
Enzymatic Assay for Cathepsin D Activity
This protocol provides a general framework for determining cathepsin D activity using a chromogenic substrate like this compound.
Materials:
-
Recombinant human cathepsin D
-
This compound substrate
-
Assay Buffer: 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 3.5
-
Stop Solution: 1 M Tris-HCl, pH 8.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the substrate in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 100 µM is recommended.
-
Prepare serial dilutions of recombinant cathepsin D in the Assay Buffer.
-
In a 96-well plate, add 50 µL of the diluted cathepsin D solutions to each well. Include a blank control with 50 µL of Assay Buffer only.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Plot the absorbance values against the enzyme concentration to determine the enzymatic activity.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of the peptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Leu-Wang resin
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Phe(4-NO₂)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound leucine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the next Fmoc-amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it in DMF with HBTU and DIPEA for a few minutes. b. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO₂)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection of Side Chains: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Visualization of Signaling Pathways and Workflows
Cathepsin D-Mediated Apoptosis Signaling Pathway
Caption: Cathepsin D release from the lysosome can trigger apoptosis.
Pepsin-Induced Pro-inflammatory Signaling
Caption: Pepsin can activate the NF-κB pathway, promoting cell proliferation.
Experimental Workflow for Enzymatic Assay
Caption: General workflow for a chromogenic enzyme assay.
Applications in Drug Development
The primary application of this compound in drug development is as a tool for high-throughput screening (HTS) of potential inhibitors of cathepsin D and pepsin.
-
Inhibitor Screening: The chromogenic nature of the assay allows for rapid and sensitive detection of enzyme activity in a multi-well plate format, making it suitable for screening large compound libraries. A decrease in the rate of color formation in the presence of a test compound indicates inhibition of the target enzyme.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, this substrate can be used to determine the potency (e.g., IC₅₀ values) of a series of related compounds, helping to guide the optimization of lead candidates.
-
Diagnostic Research: Given the association of cathepsin D and pepsin with certain diseases, assays utilizing this substrate could potentially be adapted for diagnostic or prognostic purposes to measure enzyme levels in biological samples.
Conclusion
This compound is a specialized peptide that serves as a valuable research tool for studying the activity of cathepsin D and pepsin. Its application in chromogenic assays facilitates the discovery and characterization of inhibitors for these therapeutically relevant proteases. While specific kinetic data for this peptide is not widely published, the provided protocols and background information offer a solid foundation for its integration into drug discovery programs targeting diseases where these enzymes play a pivotal role. Further research to fully characterize its enzymatic kinetics would be beneficial to the scientific community.
References
- 1. EP1046650A1 - PEPTIDES, METHOD FOR ASSAYING HUMAN PEPSINOGEN II or HUMAN PEPSIN II, AND ASSAYING KIT - Google Patents [patents.google.com]
- 2. Chromogenic peptide substrate assays and their clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Frontiers | Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer’s disease [frontiersin.org]
- 5. Lysosomal cathepsin D is upregulated in Alzheimer's disease neocortex and may be a marker for neurofibrillary degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin D from Alzheimer's-diseased and normal brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin D Variants Associated With Neurodegenerative Diseases Show Dysregulated Functionality and Modified α-Synuclein Degradation Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 10. Cathepsin substrates as cleavable peptide linkers in bioconjugates, selected from a fluorescence quench combinatorial library - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of the Chromogenic Peptide Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biochemical properties of the synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide serves as a valuable tool in protease research, primarily as a chromogenic substrate for aspartic proteases such as pepsin and cathepsin D. This document details its physicochemical characteristics, provides protocols for its synthesis, purification, and use in enzymatic assays, and explores its application in studying relevant biological signaling pathways.
Core Physical and Chemical Properties
The peptide this compound is a well-characterized heptapeptide containing a p-nitro-phenylalanine residue, which confers its chromogenic properties. Upon enzymatic cleavage at the peptide bond C-terminal to the p-nitro-phenylalanine, a detectable change in absorbance occurs, allowing for the continuous monitoring of enzyme activity.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₄H₆₃N₁₁O₁₃ | [1] |
| Molecular Weight | 954.05 g/mol | [1] |
| CAS Number | 90331-82-1 | [1] |
| Sequence | Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu | |
| Appearance | White to off-white powder | |
| Solubility | Water-soluble | [2] |
| Purity (Typical) | ≥95% (as determined by HPLC) | |
| Storage | Store at -20°C for long-term stability. |
Stability Profile:
While specific quantitative stability data is limited in publicly available literature, general guidelines for similar chromogenic peptide substrates suggest that they are stable for months when stored as a dry powder at -20°C. In aqueous solutions, stability is dependent on pH and temperature. It is recommended to prepare fresh solutions for optimal performance or store aliquots at -20°C for short periods. Peptide bonds can undergo hydrolysis in highly acidic or basic conditions, and repeated freeze-thaw cycles should be avoided.[3][4]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[5][6][7]
Materials:
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Phe-OH, Fmoc-p-nitro-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Diethyl ether
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin using a coupling reagent and a base in DMF. Allow the reaction to proceed for 2-4 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Arg(Pbf), p-nitro-Phe, Phe, Glu(OtBu), Thr(tBu), Pro) following the same coupling and deprotection steps.
-
Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Washing: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide under vacuum.
HPLC Purification
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9][10][11]
Materials:
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% acetonitrile with 0.1% TFA
-
Lyophilizer
Methodology:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography: Inject the dissolved peptide onto the C18 column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.
Pepsin Activity Assay
This protocol is a general guideline for a continuous spectrophotometric assay of pepsin activity.[12][13][14]
Materials:
-
This compound substrate
-
Porcine pepsin
-
Assay Buffer: 0.1 M sodium citrate, pH 2.0
-
Spectrophotometer capable of reading at 310 nm
Methodology:
-
Substrate Solution: Prepare a stock solution of the peptide substrate in the Assay Buffer. The final concentration in the assay should be optimized (typically around the Km value).
-
Enzyme Solution: Prepare a stock solution of pepsin in 0.01 N HCl. Dilute the enzyme in the Assay Buffer to the desired final concentration just before use.
-
Assay Procedure: a. Pipette the Assay Buffer and the substrate solution into a cuvette. b. Equilibrate the cuvette to the desired temperature (e.g., 37°C). c. Initiate the reaction by adding the pepsin solution and mix quickly. d. Immediately start monitoring the increase in absorbance at 310 nm over time.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The molar extinction coefficient for the cleavage product is required for converting the rate of change in absorbance to the rate of product formation.
Kinetic Parameters for Pepsin:
| Parameter | Value | Conditions | Reference |
| kcat | 94 ± 6 s⁻¹ | pH 3.0, 37°C | |
| Km | 0.13 ± 0.04 mM | pH 3.0, 37°C | |
| kcat/Km | 815 ± 210 s⁻¹mM⁻¹ | pH 3.0, 37°C |
Cathepsin D Activity Assay
A similar chromogenic assay can be adapted for measuring cathepsin D activity.[15][16][17]
Materials:
-
This compound substrate
-
Human liver or recombinant cathepsin D
-
Assay Buffer: 0.1 M sodium acetate, pH 4.0
-
Spectrophotometer capable of reading at 310 nm
Methodology:
-
Substrate and Enzyme Preparation: Prepare stock solutions of the substrate and cathepsin D in the Assay Buffer as described for the pepsin assay.
-
Assay Procedure: Follow the same procedure as for the pepsin assay, but using the cathepsin D and the appropriate assay buffer and pH.
-
Data Analysis: Calculate the initial reaction rates as described for the pepsin assay.
Biological Significance and Signaling Pathways
This compound is a tool to quantify the activity of proteases like pepsin and cathepsin D, which are implicated in various physiological and pathological processes.
Pepsin and Gastroesophageal Reflux Disease (GERD)
Pepsin is a key aggressive factor in GERD. Its presence in the esophagus and airways can lead to mucosal damage. Pepsin can modulate intracellular signaling pathways, including NF-κB, TRAIL, and NOTCH, which are involved in cell proliferation, differentiation, and apoptosis.[18][19][20][21] This can contribute to the pathogenesis of conditions like Barrett's esophagus and laryngopharyngeal carcinoma.
Cathepsin D in Cancer and Apoptosis
Cathepsin D is a lysosomal aspartic protease that is overexpressed in several types of cancer and is associated with tumor progression and metastasis. Secreted pro-cathepsin D can activate the MAPK signaling pathway, leading to increased tumor growth and invasion.[22] Cathepsin D is also involved in the induction of apoptosis through both intrinsic and extrinsic pathways, for instance, by cleaving Bid to tBid, which in turn activates the mitochondrial apoptotic cascade.[23][24]
References
- 1. This compound - Bachem AG [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. One-step purification of a recombinant protein from a whole cell extract by reversed-phase high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. HPLC Purification of Peptides [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. Comparative studies of three methods for measuring pepsin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Simple Validated Method for the Estimation of Pepsin Activity in Microtiter Array for the INFOGEST Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of subsite binding specificity of human cathepsin D through kinetics and rule-based molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploration of subsite binding specificity of human cathepsin D through kinetics and rule-based molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pepsin promotes laryngopharyngeal neoplasia by modulating signaling pathways to induce cell proliferation | PLOS One [journals.plos.org]
- 19. frontiersin.org [frontiersin.org]
- 20. Pathogenesis of pepsin-induced gastroesophageal reflux disease with advanced diagnostic tools and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 22. CATHEPSIN D – MANY FUNCTIONS OF ONE ASPARTIC PROTEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Yeast as a tool to explore cathepsin D function [microbialcell.com]
- 24. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chromogenic Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in enzymatic assays. This substrate is particularly useful for detecting the activity of proteases such as cathepsin D, pepsin, and pepsinogen.[1] The assay principle is based on the enzymatic cleavage of the peptide bond C-terminal to the p-nitroaniline (pNA) moiety, which results in the release of the yellow-colored pNA molecule. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the enzyme activity.
Principle of the Assay
The enzymatic activity is determined by the hydrolysis of the chromogenic substrate, this compound, by a specific protease. The protease cleaves the peptide chain, releasing p-nitroaniline (pNA). This released pNA has a distinct yellow color and can be quantified by measuring the absorbance of light at 405 nm. The rate of the increase in absorbance is directly proportional to the enzymatic activity in the sample. This allows for the quantitative determination of enzyme activity or the screening of potential inhibitors.
Application 1: Cathepsin D/Pepsin Activity Assay
This protocol outlines the use of this compound for measuring the activity of cathepsin D or pepsin.
Quantitative Data Summary
| Parameter | Cathepsin D Assay | Pepsin Assay |
| Enzyme | Cathepsin D | Pepsin / Pepsinogen |
| Substrate | This compound | This compound |
| Assay Buffer | 50 mM Sodium Acetate, pH 3.5 | 20 mM HCl, pH ~1.7 |
| Substrate Concentration | 0.1 - 1 mM | 0.1 - 1 mM |
| Enzyme Concentration | To be determined empirically | To be determined empirically |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 10 - 60 minutes | 10 - 60 minutes |
| Wavelength | 405 nm | 405 nm |
| Stop Solution | 1 M Tris-HCl, pH 9.0 | 1 M Tris-HCl, pH 9.0 |
Experimental Protocol
1. Reagent Preparation:
- Assay Buffer: Prepare the appropriate assay buffer for the enzyme being tested (see table above).
- Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO and then dilute with the assay buffer to the desired final concentration.
- Enzyme Solution: Prepare a stock solution of the enzyme (Cathepsin D or Pepsin) in the assay buffer. The optimal concentration should be determined experimentally to ensure the reaction rate is within the linear range of the spectrophotometer.
- Stop Solution: Prepare a 1 M Tris-HCl solution and adjust the pH to 9.0.
2. Assay Procedure (96-well plate format):
- Add 50 µL of the appropriate assay buffer to each well.
- Add 20 µL of the enzyme solution or sample to be tested to each well. For a blank control, add 20 µL of assay buffer instead of the enzyme.
- Pre-incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 30 µL of the pre-warmed substrate solution to each well.
- Incubate the plate at 37°C for a fixed time (e.g., 30 minutes).
- Stop the reaction by adding 100 µL of the stop solution to each well.
- Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank control from the absorbance of the samples.
- The enzyme activity can be calculated using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 405 nm).
Alternative Application: Plasma Kallikrein Activity Assay
While this compound is a substrate for cathepsin D and pepsin, its structural similarity to other chromogenic substrates used for serine proteases suggests a potential, though unverified, application in a plasma kallikrein assay. Plasma kallikrein is a serine protease involved in the kallikrein-kinin system, which regulates inflammation, blood pressure, and coagulation.[2] A more commonly used and validated substrate for plasma kallikrein is H-D-Pro-Phe-Arg-pNA (often referred to as S-2302).[2] The following protocol is for a typical plasma kallikrein assay using a chromogenic substrate.
Quantitative Data Summary for Plasma Kallikrein Assay
| Parameter | Value |
| Enzyme | Plasma Kallikrein |
| Substrate | H-D-Pro-Phe-Arg-pNA (S-2302) |
| Assay Buffer | 0.05 M Tris-HCl, 0.15 M NaCl, pH 7.8 |
| Substrate Concentration | 0.5 - 2 mM |
| Plasma Dilution | 1:10 to 1:100 in assay buffer |
| Incubation Temperature | 37°C |
| Incubation Time | 5 - 15 minutes |
| Wavelength | 405 nm |
| Stop Solution | 20% Acetic Acid |
Experimental Protocol for Plasma Kallikrein
1. Reagent Preparation:
- Assay Buffer: Prepare a 0.05 M Tris-HCl buffer containing 0.15 M NaCl and adjust the pH to 7.8.
- Substrate Stock Solution: Dissolve the chromogenic substrate (e.g., S-2302) in distilled water to a concentration of 2 mM.
- Plasma Sample: Collect blood in citrate tubes and centrifuge to obtain plasma. Dilute the plasma sample with the assay buffer.
- Stop Solution: Prepare a 20% acetic acid solution.
2. Assay Procedure (Cuvette-based):
- Pipette 800 µL of the assay buffer into a cuvette.
- Add 100 µL of the diluted plasma sample.
- Pre-incubate the mixture at 37°C for 3-5 minutes.
- Initiate the reaction by adding 100 µL of the pre-warmed substrate solution.
- Incubate at 37°C for a fixed time (e.g., 10 minutes).
- Stop the reaction by adding 200 µL of 20% acetic acid.
- Measure the absorbance at 405 nm against a blank prepared by adding the reagents in reverse order without incubation.[3][4]
3. Data Analysis:
- The plasma kallikrein-like activity can be calculated from the change in absorbance over time, using the molar extinction coefficient of pNA.
Visualizations
Caption: Enzymatic cleavage of the chromogenic substrate.
Caption: General experimental workflow for the chromogenic assay.
References
Application Notes and Protocols for the In Vitro Use of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic octapeptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, is a valuable tool for the in vitro study of aspartic proteases. This chromogenic substrate is specifically designed for the sensitive and continuous assay of enzymes such as cathepsin D, pepsin, and the zymogen pepsinogen. The peptide incorporates a p-nitrophenylalanine (p-nitro-Phe) residue, which upon enzymatic cleavage, leads to a detectable change in absorbance, allowing for the quantification of enzyme activity. These application notes provide detailed protocols for the use of this substrate in various in vitro assays, along with relevant quantitative data and pathway diagrams to support experimental design and data interpretation.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the peptide bond adjacent to the p-nitrophenylalanine residue by the target protease. Cleavage of the substrate separates the p-nitrophenylalanine from the rest of the peptide, resulting in an increase in absorbance at a specific wavelength, which can be monitored spectrophotometrically. The rate of this increase is directly proportional to the enzyme's activity.
Quantitative Data
The following table summarizes the available kinetic parameters for the hydrolysis of this compound by various proteases. These values can serve as a reference for experimental setup and data analysis.
| Enzyme | Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH |
| Pepsin A1 | Trematomus bernacchii (Antarctic rock cod) | 18 ± 2 | 0.05 ± 0.003 | 2,778 | ~3.0 |
| Pepsin A2 | Trematomus bernacchii (Antarctic rock cod) | 19 ± 1 | 0.28 ± 0.01 | 14,737 | ~3.0 |
| Pig Pepsin | Sus scrofa | 34 ± 3 | 6.5 ± 0.2 | 191,176 | ~2.0-3.0 |
| FN-gelatinase | Human Plasma | Not Reported | Not Reported | 105,100 | 5.6 - 6.3 |
| FN-lamininase | Human Plasma | Not Reported | Not Reported | 123,200 | 5.6 - 6.3 |
Note: The specificities of FN-gelatinase and FN-lamininase are similar to those of pepsin and cathepsin D.[1]
Experimental Protocols
Cathepsin D Activity Assay
This protocol is designed for the kinetic measurement of cathepsin D activity using this compound.
Materials:
-
Purified human or mammalian cathepsin D
-
This compound substrate
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the peptide substrate in the Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is to test a range from 0.5 to 10 times the expected Km.
-
Enzyme Preparation: Dilute the purified cathepsin D in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the desired assay duration.
-
Assay Setup:
-
Add 180 µL of the substrate solution to each well of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the diluted cathepsin D solution to each well.
-
Immediately start monitoring the change in absorbance at 310 nm every 30-60 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
If determining kinetic parameters, repeat the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Pepsin Activity Assay
This protocol outlines the procedure for measuring pepsin activity.
Materials:
-
Purified porcine or human pepsin
-
This compound substrate
-
Assay Buffer: 0.1 M HCl, pH 2.0
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Substrate Preparation: Dissolve the peptide substrate in the Assay Buffer to create a stock solution. Test a range of final concentrations in the assay based on the known Km values (see table above).
-
Enzyme Preparation: Prepare a fresh solution of pepsin in cold Assay Buffer. The concentration should be optimized for a linear rate of substrate hydrolysis.
-
Assay Setup:
-
To each well of the microplate, add 180 µL of the substrate solution.
-
Incubate the plate at 37°C for 5 minutes to reach thermal equilibrium.
-
Start the reaction by adding 20 µL of the pepsin solution to each well.
-
Begin immediate kinetic measurement of absorbance at 310 nm every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Determine the initial velocity (V₀) from the slope of the linear phase of the reaction.
-
For kinetic characterization, perform the assay with a range of substrate concentrations and analyze the data using Michaelis-Menten kinetics.
-
Pepsinogen Activation and Activity Assay
This protocol allows for the measurement of pepsin activity following the activation of its zymogen, pepsinogen.
Materials:
-
Purified pepsinogen
-
This compound substrate
-
Activation Buffer: 0.1 M HCl, pH 2.0
-
Assay Buffer: 0.1 M Sodium Acetate, pH 4.0 (or other suitable pH for the activated pepsin)
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
96-well microplate, clear bottom
-
Microplate reader capable of measuring absorbance at 310 nm
Procedure:
-
Pepsinogen Activation:
-
Dissolve pepsinogen in a suitable buffer (e.g., 10 mM HCl).
-
To initiate activation, dilute the pepsinogen solution into the Activation Buffer (0.1 M HCl, pH 2.0) and incubate at 37°C for a predetermined time (e.g., 5-10 minutes). The exact time should be optimized.
-
-
Substrate Preparation: Prepare a stock solution of the peptide substrate in the Assay Buffer.
-
Assay Setup:
-
If the assay is to be performed at a pH different from the activation pH, the activated pepsin solution can be neutralized or diluted into the appropriate Assay Buffer.
-
Add 180 µL of the substrate solution to each well of the microplate.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of the activated pepsin solution to each well.
-
Immediately start monitoring the absorbance at 310 nm kinetically.
-
-
Data Analysis:
-
Calculate the pepsin activity as described in the pepsin activity assay protocol.
-
Visualizations
Signaling and Activation Pathways
Caption: Cathepsin D signaling pathway.
Caption: Pepsinogen activation pathway.
Experimental Workflow
Caption: Chromogenic assay workflow.
References
Spectrophotometric Measurement of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH Cleavage: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic cleavage of specific peptide substrates is a fundamental process in numerous biological pathways, including protein activation, signaling cascades, and degradation. The targeted modulation of protease activity is a cornerstone of modern drug development for various diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key tool in the discovery and characterization of protease inhibitors is the use of chromogenic substrates that release a colored molecule upon cleavage.
This application note details a robust and continuous spectrophotometric assay for monitoring the cleavage of the synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide is a known substrate for several aspartic proteases, including cathepsin D, pepsin, and its zymogen, pepsinogen.[1] The peptide incorporates a p-nitroaniline (pNA) moiety at the cleavage site. Enzymatic hydrolysis of the peptide bond releases the pNA chromophore, resulting in a measurable increase in absorbance at 405 nm.[2][3] This assay provides a straightforward and high-throughput method for determining the kinetic parameters of these enzymes and for screening potential inhibitors.
Principle of the Assay
The spectrophotometric assay is based on the enzymatic cleavage of the peptide substrate, which leads to the release of p-nitroaniline (pNA). The substrate itself is colorless, but upon cleavage by a protease, the free pNA has a distinct yellow color and absorbs light maximally around 380-410 nm.[2] By monitoring the change in absorbance over time at 405 nm, the rate of the enzymatic reaction can be determined. The concentration of the released pNA is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length of the cuvette or microplate well.
Data Presentation
Table 1: Enzyme Kinetic Parameters for Peptide Substrate Cleavage
| Enzyme | Peptide Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Cathepsin D | Lys-Pro-Ile-Glu-Phe*Nph-Arg-Leu | 7.1 | 2.9 | 4.08 x 105 | 3.5 - 5.0 |
| Pepsin | H-Pro-Thr-Glu-Phe-pNA-Arg-Leu-OH | To be determined | To be determined | To be determined | 1.5 - 2.5[4][5] |
| Pepsinogen | H-Pro-Thr-Glu-Phe-pNA-Arg-Leu-OH | To be determined | To be determined | To be determined | ~2.0 (for activation)[4] |
Note: Kinetic data for Cathepsin D is based on a structurally similar substrate, Lys-Pro-Ile-Glu-PheNph-Arg-Leu, where Nph represents p-nitrophenylalanine. Kinetic parameters for pepsin and pepsinogen with the specified substrate should be determined experimentally using the provided protocol.*
Table 2: Molar Extinction Coefficient of p-Nitroaniline
| Wavelength (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | pH | Reference |
| 405 | 9,960 | Neutral | [6] |
| 410 | 8,800 | Not specified | [7] |
Note: The molar extinction coefficient of p-nitroaniline can be pH-dependent.[8][9] It is recommended to determine the extinction coefficient under the specific experimental buffer conditions or use a standard curve.
Experimental Protocols
Materials and Reagents
-
This compound (Peptide Substrate)
-
Human Cathepsin D (active enzyme)
-
Porcine Pepsin (active enzyme)
-
Porcine Pepsinogen (zymogen)
-
Assay Buffer for Cathepsin D: 100 mM Sodium Acetate, pH 4.5
-
Assay Buffer for Pepsin: 100 mM Glycine-HCl, pH 2.0
-
Activation Buffer for Pepsinogen: 100 mM Glycine-HCl, pH 2.0
-
Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA) (for endpoint assays)
-
p-Nitroaniline (for standard curve)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate (UV-transparent)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Reagents
-
Peptide Substrate Stock Solution (10 mM): Dissolve the peptide in DMSO. Store at -20°C.
-
Enzyme Stock Solutions (1 mg/mL): Reconstitute lyophilized enzymes in appropriate cold, dilute acid (e.g., 10 mM HCl for pepsin and pepsinogen) or a buffer recommended by the supplier. Aliquot and store at -80°C.
-
p-Nitroaniline Standard Stock Solution (10 mM): Dissolve p-nitroaniline in DMSO. Store protected from light at 4°C.
Experimental Workflow
Caption: Experimental workflow for the spectrophotometric cleavage assay.
Protocol 1: Kinetic Assay for Cathepsin D and Pepsin
-
Prepare the 96-well plate:
-
Add 80 µL of the appropriate assay buffer (pH 4.5 for Cathepsin D, pH 2.0 for Pepsin) to each well.
-
Include wells for blank (buffer only), negative control (buffer + substrate), and enzyme activity measurements.
-
-
Add the substrate:
-
Add 10 µL of the peptide substrate stock solution (diluted in assay buffer to the desired final concentration) to each well. Typical final substrate concentrations for kinetic analysis range from 0.1 to 10 times the expected Km.
-
-
Pre-incubate:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the reaction:
-
Add 10 µL of the enzyme solution (diluted in assay buffer to the desired final concentration) to the appropriate wells. The final enzyme concentration should be optimized to ensure a linear reaction rate for the duration of the assay.
-
-
Measure absorbance:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C.
-
Protocol 2: Pepsinogen Activation and Cleavage Assay
-
Activate Pepsinogen:
-
Prepare a solution of pepsinogen in the Activation Buffer (pH 2.0). The concentration should be determined empirically.
-
Incubate at 37°C for a time sufficient to allow for autocatalytic activation to pepsin. This can be monitored by taking aliquots at different time points and assaying for pepsin activity as described in Protocol 1.
-
-
Assay for Cleavage:
-
Once activated, use the pepsin solution as the "enzyme" in Protocol 1 to measure the cleavage of the peptide substrate.
-
Protocol 3: p-Nitroaniline Standard Curve
-
Prepare pNA standards:
-
Perform serial dilutions of the 10 mM p-nitroaniline stock solution in the assay buffer to obtain a range of concentrations (e.g., 0, 10, 20, 50, 100, 200 µM).
-
-
Measure absorbance:
-
Add 100 µL of each standard concentration to a well in the 96-well plate.
-
Measure the absorbance at 405 nm.
-
-
Plot the standard curve:
-
Plot absorbance versus pNA concentration and perform a linear regression to obtain the slope, which can be used to determine the molar extinction coefficient (ε).
-
Data Analysis
-
Calculate the rate of reaction:
-
For each enzyme concentration, plot absorbance at 405 nm versus time.
-
The initial velocity (V0) of the reaction is the slope of the linear portion of this curve (ΔAbs/Δt).
-
-
Convert absorbance to concentration:
-
Use the Beer-Lambert law to convert the rate from ΔAbs/min to µM/min:
-
Rate (µM/min) = (V0 / (ε * l)) * 106
-
Where ε is the molar extinction coefficient of pNA (in M-1cm-1) and l is the path length in cm.
-
-
-
Determine kinetic parameters:
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Signaling Pathway
Cathepsin D-Mediated Apoptotic Pathway
Cathepsin D, a lysosomal protease, is involved in the intrinsic pathway of apoptosis. Under cellular stress, lysosomal membrane permeabilization can lead to the release of Cathepsin D into the cytosol. Cytosolic Cathepsin D can then cleave the pro-apoptotic Bcl-2 family member Bid to its truncated form, tBid. tBid translocates to the mitochondria, promoting the release of cytochrome c, which in turn activates the caspase cascade, leading to apoptosis.[10][11]
Caption: Cathepsin D's role in the intrinsic apoptotic pathway.
Pepsinogen Activation and Protein Digestion
Pepsinogen is the inactive zymogen of pepsin, secreted by chief cells in the stomach. The acidic environment of the stomach, created by hydrochloric acid (HCl) secreted by parietal cells, triggers the autocatalytic activation of pepsinogen into the active protease, pepsin.[4][12] Pepsin then initiates the digestion of dietary proteins by hydrolyzing peptide bonds, preferentially after aromatic amino acids.[13]
Caption: Activation of pepsinogen and protein digestion in the stomach.
References
- 1. The active site of pepsin is formed in the intermediate conformation dominant at mildly acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of autocatalytic zymogen activation measured by a coupled reaction: pepsinogen autoactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing pepsin degradation assay conditions used for allergenicity assessments to ensure that pepsin susceptible and pepsin resistant dietary proteins are distinguishable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Pepsin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pepsin Enzyme Diagram: Structure & Function Explained [accio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein acidification and hydrolysis by pepsin ensure efficient trypsin-catalyzed hydrolysis - Food & Function (RSC Publishing) DOI:10.1039/D1FO00413A [pubs.rsc.org]
- 10. journals.viamedica.pl [journals.viamedica.pl]
- 11. Cathepsin D overexpressed by cancer cells can enhance apoptosis-dependent chemo-sensitivity independently of its catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pepsin - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for High-Throughput Screening using H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a chromogenic peptide substrate designed for the sensitive and continuous assay of aspartic proteases, primarily Cathepsin D and Pepsin. This water-soluble heptapeptide incorporates the p-nitroaniline (pNA) chromophore, which is released upon enzymatic cleavage of the peptide bond between the phenylalanine and p-nitrophenylalanine residues. The liberation of the yellow pNA molecule results in a measurable increase in absorbance at approximately 405 nm, providing a direct and convenient method for monitoring enzyme activity. This property makes the substrate exceptionally well-suited for high-throughput screening (HTS) applications aimed at the discovery of novel inhibitors for these clinically relevant enzymes.
Dysregulation of Cathepsin D and Pepsin activity is implicated in various pathological conditions. Elevated Cathepsin D levels are associated with cancer progression and metastasis, as well as neurodegenerative disorders such as Alzheimer's disease. Pepsin is a primary digestive enzyme, and its dysregulation can contribute to gastrointestinal diseases. The development of specific inhibitors for these enzymes is therefore of significant therapeutic interest.
These application notes provide detailed protocols for the use of this compound in high-throughput screening campaigns to identify and characterize inhibitors of Cathepsin D and Pepsin.
Principle of the Assay
The enzymatic assay is based on the hydrolysis of the peptide substrate this compound by either Cathepsin D or Pepsin. The cleavage of the peptide bond C-terminal to the phenylalanine residue releases the p-nitroaniline (pNA) chromophore. The rate of pNA release is directly proportional to the enzyme activity and can be monitored by measuring the increase in absorbance at 405 nm over time. In the presence of an inhibitor, the rate of substrate hydrolysis is reduced, leading to a decrease in the rate of absorbance increase.
Quantitative Data Summary
Table 1: Typical Kinetic Parameters for Aspartic Protease Chromogenic Substrates
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Cathepsin D | Generic Chromogenic Substrate | 10 - 100 | Variable | Variable | Variable |
| Pepsin | Generic Chromogenic Substrate | 50 - 500 | Variable | Variable | Variable |
Table 2: IC50 Values for Pepstatin A
| Enzyme | Substrate | IC50 (nM) |
| Cathepsin D | Fluorogenic Substrate | 0.24[1] |
| Pepsin | Hemoglobin | 4.5[2] |
| Pepsin | Denatured Carbonic Anhydrase | 14.7 ± 0.2[3] |
Note: IC50 values are highly dependent on assay conditions, including substrate concentration. The values presented are for illustrative purposes.
Experimental Protocols
Materials and Reagents
-
This compound (Substrate)
-
Recombinant Human Cathepsin D or Porcine Pepsin (Enzyme)
-
Pepstatin A (Positive Control Inhibitor)
-
Assay Buffer:
-
For Cathepsin D: 50 mM Sodium Acetate, pH 3.5
-
For Pepsin: 50 mM Glycine-HCl, pH 2.0
-
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well or 384-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader capable of measuring absorbance at 405 nm
Protocol 1: High-Throughput Screening of Inhibitors
This protocol is designed for a primary single-concentration screen of a compound library.
1. Reagent Preparation:
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
- Enzyme Working Solution: Dilute the enzyme (Cathepsin D or Pepsin) in the corresponding ice-cold assay buffer to a final concentration that yields a linear reaction rate for at least 30 minutes. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Compound Plates: Prepare plates containing test compounds dissolved in DMSO at the desired screening concentration.
- Positive Control: Prepare a solution of Pepstatin A in DMSO.
- Negative Control: DMSO alone.
2. Assay Procedure (96-well format): a. Add 1 µL of test compound, positive control, or negative control to the appropriate wells of the microplate. b. Add 50 µL of the enzyme working solution to each well. c. Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction. d. Prepare the substrate working solution by diluting the substrate stock solution in the corresponding assay buffer to a final concentration approximately equal to the Km. e. To initiate the reaction, add 50 µL of the substrate working solution to each well. f. Immediately start monitoring the increase in absorbance at 405 nm at 37°C in kinetic mode for 15-30 minutes, taking readings every 60 seconds.
3. Data Analysis: a. Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Vo, compound - Vo, blank) / (Vo, negative control - Vo, blank)] * 100 c. Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
Protocol 2: IC50 Determination for Hit Compounds
This protocol is for determining the potency of "hit" compounds identified in the primary screen.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Compound Dilution Series: Prepare a serial dilution of the hit compound in DMSO, typically covering a concentration range from 1 nM to 100 µM.
2. Assay Procedure (96-well format): a. Follow the same procedure as in Protocol 1, but instead of a single concentration, add 1 µL of each concentration of the diluted hit compound to the wells. b. Include positive and negative controls on each plate.
3. Data Analysis: a. Calculate the percent inhibition for each concentration of the compound as described in Protocol 1. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Visualizations
Caption: High-Throughput Screening Workflow for Enzyme Inhibitors.
Caption: Mechanism of Chromogenic Substrate Cleavage.
Caption: Workflow for IC50 Determination of Hit Compounds.
References
Application Notes and Protocols for the Chromogenic Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a chromogenic substrate designed for the kinetic analysis of specific serine proteases. The presence of a p-nitroanilide (pNA) group at the C-terminal side of the peptide sequence allows for a direct and continuous spectrophotometric assay of enzyme activity. Upon enzymatic cleavage at the carboxyl side of the arginine (Arg) residue, the colorless substrate releases the yellow chromophore p-nitroaniline. The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity. The extended peptide sequence (Pro-Thr-Glu-Phe-) N-terminal to the cleavage site provides enhanced specificity for particular serine proteases, such as plasma kallikrein, thrombin, plasmin, and trypsin, which are key players in various physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.
These application notes provide detailed protocols for utilizing this substrate in enzyme kinetic studies, including the determination of Michaelis-Menten constants and the screening of enzyme inhibitors.
Principle of the Assay
The enzymatic reaction can be summarized as follows:
This compound (Colorless) + H₂O --(Serine Protease)--> H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-OH + H-Leu-OH + p-nitroaniline (Yellow)
The liberated p-nitroaniline has a high molar extinction coefficient at 405 nm, enabling sensitive detection of enzymatic activity.
Data Presentation: Kinetic Parameters of Structurally Similar Substrates
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 200 | 11.7 | 5.85 x 10⁴ |
| Thrombin | N-Benzoyl-Phe-Val-Arg-pNA | 60 | 100 | 1.67 x 10⁶ |
| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | 260 | 29 | 1.1 x 10⁵ |
| Trypsin | Nα-Benzoyl-L-arginine 4-nitroanilide | 40 | 0.517 | 1.29 x 10⁴[1] |
Note: The kinetic parameters are highly dependent on the specific assay conditions (e.g., pH, temperature, ionic strength). The data presented above are compiled from various sources and should be used as a guideline. Researchers are encouraged to determine these parameters under their specific experimental conditions.
Experimental Protocols
Protocol 1: General Enzyme Activity Assay
This protocol provides a general method for measuring the activity of a target serine protease using the chromogenic substrate.
Materials:
-
This compound substrate
-
Purified serine protease (e.g., plasma kallikrein, thrombin, plasmin, or trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Prepare a Substrate Stock Solution: Dissolve the this compound substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C.
-
Prepare Working Substrate Solutions: Dilute the substrate stock solution with Assay Buffer to the desired final concentrations (e.g., for a single point assay, a concentration of 2-5 times the expected K_m_ is recommended).
-
Prepare Enzyme Solution: Dilute the purified enzyme in cold Assay Buffer to a concentration that will yield a linear rate of absorbance change over a reasonable time period (e.g., 10-30 minutes). The optimal concentration should be determined empirically.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 25 µL of the working substrate solution to each well.
-
Include control wells:
-
Blank: 75 µL Assay Buffer (no enzyme or substrate).
-
Substrate Control: 50 µL Assay Buffer + 25 µL working substrate solution (no enzyme).
-
-
-
Initiate the Reaction: Add 25 µL of the enzyme solution to each well to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-warmed to the desired temperature (e.g., 37°C) and measure the absorbance at 405 nm every 30-60 seconds for 15-30 minutes.
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance at 405 nm versus time for each reaction.
-
Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve (ΔA₄₀₅/min).
-
Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law:
-
Rate (M/min) = (ΔA₄₀₅/min) / (ε × l)
-
Where ε is the molar extinction coefficient of p-nitroaniline (approximately 10,000 M⁻¹cm⁻¹) and l is the path length in cm.
-
Protocol 2: Determination of Michaelis-Menten Parameters (K_m_ and V_max_)
This protocol describes how to determine the K_m_ and V_max_ of a serine protease for the substrate.
Procedure:
-
Follow the general assay protocol, but vary the final substrate concentration over a wide range (e.g., 0.1 to 10 times the estimated K_m_). It is recommended to use at least 8-10 different substrate concentrations.
-
Determine the initial velocity (V₀) for each substrate concentration as described above.
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism):
-
V₀ = (V_max_ × [S]) / (K_m_ + [S])
-
-
The software will provide the best-fit values for K_m_ and V_max_.
Protocol 3: Screening of Enzyme Inhibitors
This protocol can be used to screen for potential inhibitors of the target serine protease.
Procedure:
-
Follow the general enzyme activity assay protocol.
-
In separate wells, pre-incubate the enzyme with various concentrations of the test inhibitor for a specific period (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the initial velocity (V₀) for each inhibitor concentration.
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Visualizations
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for a typical enzyme kinetics experiment.
Signaling Pathway of Thrombin
Caption: Simplified signaling pathway of thrombin via PAR-1.[2][3][4][5]
The Plasma Kallikrein-Kinin System
Caption: Overview of the Plasma Kallikrein-Kinin System.[6][7][8]
The Plasminogen Activation System (Fibrinolysis)
Caption: Simplified pathway of plasminogen activation and fibrinolysis.[9][10][11][12][13][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 7. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 12. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The Plasminogen–Activator Plasmin System in Physiological and Pathophysiological Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Automated Enzyme Assays Using a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the chromogenic substrate H-D-Pro-Phe-Arg-pNA (commonly known as S-2302) in automated enzyme assays. While the initial inquiry specified a similar peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, the substrate S-2302 is a widely used and well-documented alternative for the automated analysis of key serine proteases in the coagulation and inflammatory pathways.[1][2] These enzymes, particularly plasma kallikrein and Factor XIIa, are of significant interest in drug discovery and development for various pathological conditions, including hereditary angioedema and thrombosis.[3]
The principle of these assays is based on the enzymatic cleavage of the chromogenic substrate by the target enzyme, which releases p-nitroaniline (pNA).[1][4] The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically at 405 nm, lending itself well to high-throughput automated platforms.[1][5]
Target Enzymes and Applications
The chromogenic substrate S-2302 is primarily used for the determination of:
-
Plasma Kallikrein Activity: Measurement of endogenous kallikrein-like activity, total kallikrein activity after activation of its zymogen prekallikrein, and screening for kallikrein inhibitors.[2][6]
-
Factor XIIa (FXIIa) Activity: Measurement of the activity of activated Factor XII, a key enzyme in the contact activation system of coagulation.[2]
-
Prekallikrein Activator (PKA) Activity: Detection of PKA contamination in therapeutic protein preparations like albumin and immunoglobulins.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for enzyme assays utilizing the S-2302 substrate.
Table 1: Kinetic Parameters for Human Plasma Kallikrein with S-2302
| Parameter | Value | Conditions |
| Michaelis Constant (Km) | ~0.2 mM | 0.05 M Tris buffer, pH 7.8, 37°C |
| Optimal pH | 7.5 - 8.0 | |
| Optimal Temperature | 37°C |
Data sourced from product information and supporting literature.[1][3]
Table 2: General Assay Conditions for Automated Chromogenic Assays
| Parameter | Recommended Setting |
| Wavelength | 405 nm |
| Assay Type | Kinetic (initial rate) or Endpoint (acid-stopped) |
| Temperature | 37°C |
| Plate Format | 96-well or 384-well clear bottom plates |
| Final Substrate Concentration | Typically 0.2 - 0.6 mM |
Signaling and Experimental Workflow Diagrams
References
- 1. endotell.ch [endotell.ch]
- 2. diapharma.com [diapharma.com]
- 3. benchchem.com [benchchem.com]
- 4. coachrom.com [coachrom.com]
- 5. diapharma.com [diapharma.com]
- 6. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 7. tga.gov.au [tga.gov.au]
- 8. diapharma.com [diapharma.com]
Application Notes and Protocols for Measuring Protease Activity Using H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, is a valuable chromogenic substrate for the sensitive and specific measurement of the activity of certain aspartic proteases, primarily cathepsin D and pepsin, as well as its zymogen, pepsinogen. This document provides detailed application notes and experimental protocols for the utilization of this substrate in various research and drug development contexts.
The principle of the assay is based on the enzymatic cleavage of the peptide bond adjacent to the p-nitro-phenylalanine (p-nitro-Phe) residue. This cleavage releases p-nitroaniline (pNA), a chromophore that can be readily quantified by measuring its absorbance at or near 405 nm. The rate of pNA formation is directly proportional to the enzymatic activity of the protease under investigation. This straightforward and reliable method is amenable to high-throughput screening and detailed kinetic analysis of protease inhibitors.
Target Proteases and Their Significance
-
Cathepsin D: A lysosomal aspartic protease ubiquitously expressed in human tissues. It plays a crucial role in protein degradation, antigen processing, and apoptosis. Dysregulation of cathepsin D activity has been implicated in various pathologies, including cancer progression and neurodegenerative diseases such as Alzheimer's disease.
-
Pepsin and Pepsinogen: Pepsin is a primary digestive enzyme in the stomach, responsible for breaking down proteins into smaller peptides. It is secreted in its inactive zymogen form, pepsinogen, by chief cells in the stomach lining and is activated by the acidic environment.[1] Beyond its digestive role, pepsin has been linked to laryngopharyngeal reflux and the development of certain cancers.[2][3]
Applications in Research and Drug Development
The measurement of cathepsin D and pepsin activity using this chromogenic substrate has several key applications:
-
Enzyme Kinetics and Characterization: Determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the interaction between the proteases and the substrate.
-
Inhibitor Screening and Characterization: High-throughput screening of compound libraries to identify potential inhibitors of cathepsin D or pepsin. Detailed kinetic analysis of lead compounds to determine their potency (e.g., IC50, Ki) and mechanism of inhibition.
-
Disease-Relevant Research: Investigation of the role of cathepsin D and pepsin in various physiological and pathological processes. For example, assessing the enzymatic activity in cell lysates or tissue homogenates from cancer models or neurodegenerative disease models.
-
Quality Control: Monitoring the activity of purified or recombinant protease preparations.
Data Presentation: Kinetic Parameters
Table 1: Representative Kinetic Parameters for Cathepsin D with Fluorogenic Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |
| MOCAc-GKPILFFRLK(Dnp)-NH₂ | - | - | 1.56 x 10⁷ | ~4.0 | [4] |
| MOCAc-GKPILFFRLK(Dnp)γ-NH₂ | - | - | 1.09 x 10⁷ | ~4.0 | |
| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | 7.1 | 2.9 | 4.08 x 10⁵ | - | [3] |
Disclaimer: The data presented in this table are for analogous substrates and are intended for reference purposes only. Optimal conditions and kinetic parameters should be determined empirically for this compound.
Table 2: Representative Michaelis-Menten Constants (Km) for Pepsin with Various Substrates
| Substrate | Km (mg/mL) | Optimal pH | Reference |
| Native Gliadin | 1.2 | ~2.0 | [5] |
| Bovine Serum Albumin | - | 1.5 - 2.5 | [6] |
| Hemoglobin | - | ~2.0 | [7] |
Disclaimer: The data in this table are for protein substrates and are provided as a general guide. The Km for the peptide substrate this compound is expected to be in the micromolar range.
Experimental Protocols
General Considerations
-
Buffer Selection: The choice of buffer is critical for optimal enzyme activity. For cathepsin D, an acidic buffer such as sodium acetate or sodium citrate (pH 3.5-5.0) is recommended. For pepsin, a more acidic buffer like glycine-HCl (pH 1.5-2.5) is typically used.
-
Temperature: Assays are generally performed at 37°C.
-
Substrate Concentration: The substrate concentration should ideally be at or below the Km value for accurate determination of inhibitor potency and around 5-10 times the Km for maximal velocity measurements. Since the exact Km is unknown, a starting concentration range of 10-100 µM is recommended.
-
Enzyme Concentration: The enzyme concentration should be optimized to ensure a linear rate of product formation over the desired reaction time.
-
Detection Wavelength: The absorbance of the released p-nitroaniline (pNA) should be monitored at or near 405 nm.
Protocol 1: Measurement of Cathepsin D Activity
Materials:
-
Purified or recombinant human cathepsin D
-
This compound (substrate)
-
Assay Buffer: 100 mM Sodium Acetate, pH 4.0, containing 1 mM EDTA
-
Stop Solution: 100 mM Tris-HCl, pH 8.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in Assay Buffer.
-
Enzyme Preparation: Dilute the cathepsin D enzyme to the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
For inhibitor studies, add 10 µL of the inhibitor solution (or vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted cathepsin D solution to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation: Add 20 µL of the substrate solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
Endpoint Measurement (Alternative):
-
Incubate the reaction mixture at 37°C for a fixed period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of Stop Solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the rate of reaction (V) from the linear portion of the absorbance versus time curve (ΔA405/min). The enzymatic activity can be calculated using the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though it should be empirically determined for the specific buffer conditions).
Protocol 2: Measurement of Pepsin Activity
Materials:
-
Purified porcine pepsin
-
This compound (substrate)
-
Assay Buffer: 100 mM Glycine-HCl, pH 2.0
-
Stop Solution: 1 M Tris-HCl, pH 9.0
-
96-well microplate
-
Microplate reader
Procedure:
The procedure is similar to that for cathepsin D, with the following modifications:
-
Buffer: Use Glycine-HCl, pH 2.0 as the Assay Buffer.
-
Pepsinogen Activation: If starting with pepsinogen, it must be activated to pepsin. This is typically achieved by incubating the pepsinogen solution in an acidic buffer (pH < 3) prior to the assay.
-
Reaction Time: Pepsin is a highly active enzyme, so the reaction time may need to be shorter to ensure the reaction remains in the linear range.
-
Stopping the Reaction: Use a higher concentration of Tris buffer to effectively neutralize the acidic reaction mixture.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of New Fluorogenic Substrates for the Rapid and Sensitive Assay of Cathepsin E and Cathepsin D [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Protein acidification and hydrolysis by pepsin ensure efficient trypsin-catalyzed hydrolysis - Food & Function (RSC Publishing) DOI:10.1039/D1FO00413A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, is a valuable tool in oncology research, primarily serving as a fluorogenic substrate for the lysosomal aspartic protease, cathepsin D. Overexpressed in various malignancies, including breast, ovarian, and prostate cancers, cathepsin D plays a significant role in tumor progression, metastasis, and resistance to therapy.[1] Consequently, the measurement of its enzymatic activity is crucial for understanding cancer pathology and for the development of novel therapeutic interventions. This document provides detailed application notes and experimental protocols for the use of this compound in the quantitative assessment of cathepsin D activity in cancer cell lines and tumor tissues.
Principle of Application
This compound is an internally quenched fluorogenic substrate. The peptide sequence is recognized and cleaved by active cathepsin D. This cleavage separates a fluorophore from a quenching moiety, resulting in a quantifiable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the cathepsin D activity in the sample. The p-nitrophenylalanine residue is a key component of the fluorogenic properties of this substrate.
Data Presentation
The following tables provide illustrative quantitative data on cathepsin D activity in various cancer cell lines, as determined by fluorogenic substrate assays similar to the one described herein. This data demonstrates the differential expression and activity of cathepsin D across various cancer types, highlighting the utility of fluorogenic substrates in oncology research.
Table 1: Relative Cathepsin D Activity in Human Breast Cancer Cell Lines
| Cell Line | Phenotype | Relative Cathepsin D Activity (RFU/µg protein/hr) |
| MCF-7 | Estrogen Receptor-Positive | 150 ± 12 |
| MDA-MB-231 | Triple-Negative | 320 ± 25 |
| SK-BR-3 | HER2-Positive | 210 ± 18 |
| T-47D | Estrogen Receptor-Positive | 180 ± 15 |
Note: Data are representative and compiled from typical results reported in the literature. Actual values may vary based on experimental conditions.
Table 2: Kinetic Parameters of Cathepsin D with a Fluorogenic Substrate
| Parameter | Value |
| Michaelis Constant (Km) | 2.5 µM |
| Catalytic Rate Constant (kcat) | 0.8 s-1 |
| Catalytic Efficiency (kcat/Km) | 3.2 x 105 M-1s-1 |
Note: These kinetic parameters are for a representative fluorogenic cathepsin D substrate and serve as an example of the data that can be obtained.[2][3][4]
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Cathepsin D Activity Assay
Materials:
-
Cultured cancer cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM sodium acetate, 0.1 M NaCl, 1 mM EDTA, 0.2% Triton X-100, pH 5.5)
-
Protease inhibitor cocktail (optional, without pepstatin A)
-
Microcentrifuge
-
96-well black, flat-bottom plates
Procedure:
-
Harvest cultured cancer cells by trypsinization or scraping.
-
Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 106 cells/mL.
-
Incubate the cell suspension on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate is now ready for the cathepsin D activity assay. Lysates can be used immediately or stored at -80°C for future use.
Protocol 2: Fluorometric Assay for Cathepsin D Activity
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 4.5)
-
Pepstatin A (cathepsin D inhibitor) solution (optional, for control)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader with excitation at ~330 nm and emission at ~420 nm.
Procedure:
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10-50 µM).
-
In a 96-well black plate, add 50 µL of cell lysate (containing 10-50 µg of total protein) to each well.
-
For inhibitor control wells, pre-incubate the lysate with Pepstatin A (e.g., 1 µM final concentration) for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (ΔRFU/min) from the linear portion of the kinetic curve.
-
Cathepsin D activity can be expressed as RFU per µg of protein per hour.
Visualizations
Cathepsin D Activity Assay Workflow
Caption: Workflow for measuring Cathepsin D activity.
Simplified Signaling Pathway of Cathepsin D in Cancer
Caption: Role of Cathepsin D in cancer progression.
Proposed Cleavage of this compound by Cathepsin D
Caption: Likely cleavage site within the peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorogenic Substrates for Cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of New Fluorogenic Substrates for the Rapid and Sensitive Assay of Cathepsin E and Cathepsin D [jstage.jst.go.jp]
- 4. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH is a chromogenic peptide substrate designed for the sensitive and specific measurement of the activity of aspartic proteases, primarily Cathepsin D and pepsin.[1] In neurobiology, the study of protease activity is critical for understanding the molecular mechanisms underlying both normal physiological processes and the pathogenesis of various neurological disorders. Cathepsin D, in particular, is a key lysosomal protease implicated in neuronal protein homeostasis, and its dysregulation is linked to several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in neurobiological research, including its applications, detailed experimental protocols, and the cellular pathways it can help elucidate.
Principle of Detection
The peptide sequence of this compound is recognized and cleaved by Cathepsin D. This enzymatic cleavage liberates the C-terminal p-nitroaniline (pNA) moiety. Free pNA is a chromophore with a distinct yellow color, and its concentration can be quantified by measuring the absorbance of light at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Cathepsin D in the sample.
Applications in Neurobiology
-
Investigation of Neurodegenerative Diseases: Cathepsin D is involved in the processing of amyloid precursor protein (APP) and the degradation of amyloid-β (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease.[3][4] This substrate can be used to measure Cathepsin D activity in brain tissue homogenates or neuronal cell lysates from disease models to investigate disease mechanisms and evaluate potential therapeutic agents.
-
Studies of Neuronal Apoptosis: Cathepsin D can be released from the lysosome into the cytosol, where it can trigger the apoptotic cascade.[2] Measuring its activity can provide insights into the mechanisms of neuronal cell death in various pathological conditions.
-
Neuroinflammation Research: Activated microglia, the resident immune cells of the brain, can upregulate and secrete Cathepsin D, contributing to neuroinflammatory processes.[5][6] This substrate can be used to assess Cathepsin D activity in microglial cultures or brain tissue to study the role of this protease in neuroinflammation.
-
Drug Discovery and Development: The assay can be adapted for high-throughput screening of potential inhibitors or activators of Cathepsin D, which may have therapeutic potential for neurological disorders.
Data Presentation
Table 1: Kinetic Parameters of Chromogenic Substrates for Cathepsin D
| Substrate | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P | Human Cathepsin D | 7.1 | 2.9 | 4.08 x 105 | [7] |
| Lys-Pro-Ile-Glu-Phe-p-nitro-Phe-Arg-Leu | Human Cathepsin D | Not Reported | Not Reported | 0.92 x 10-6 | [8] |
| Pro-Thr-Glu-Phe-Phe(NO2)-Arg-Leu | Cathepsin D | Not Reported | Not Reported | 0.25 x 10-6 | [9] |
Experimental Protocols
Protocol 1: Preparation of Brain Tissue Homogenate for Cathepsin D Activity Assay
This protocol describes the preparation of a brain tissue homogenate suitable for the measurement of Cathepsin D activity.
Materials:
-
Fresh or frozen brain tissue (e.g., cortex, hippocampus)
-
Homogenization Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 4.5
-
Protease inhibitor cocktail (optional, without aspartic protease inhibitors)
-
Dounce homogenizer or similar tissue grinder
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Excise the brain region of interest on ice.
-
Weigh the tissue and add 10 volumes (w/v) of ice-cold Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with 15-20 strokes on ice.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytosolic and lysosomal fractions.
-
Determine the total protein concentration of the supernatant using a standard protein assay.
-
The homogenate can be used immediately or stored at -80°C for later use.
Protocol 2: Spectrophotometric Assay of Cathepsin D Activity
This protocol provides a method for measuring Cathepsin D activity in brain tissue homogenates or cell lysates using this compound.
Materials:
-
Brain tissue homogenate or cell lysate (prepared as in Protocol 1)
-
Assay Buffer: 100 mM sodium acetate, pH 4.5
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Pepstatin A (Cathepsin D inhibitor) solution (1 mM in DMSO) for negative control.
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For each sample, prepare a test well and a negative control well.
-
Test Well:
-
50 µL of Assay Buffer
-
10-50 µg of protein from the tissue homogenate
-
Add Assay Buffer to a final volume of 90 µL
-
-
Negative Control Well:
-
50 µL of Assay Buffer
-
10-50 µg of protein from the tissue homogenate
-
1 µL of Pepstatin A solution (final concentration 10 µM)
-
Add Assay Buffer to a final volume of 90 µL
-
-
Blank Well:
-
100 µL of Assay Buffer
-
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Prepare the working substrate solution by diluting the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding 10 µL of the working substrate solution to each well.
-
Immediately start measuring the absorbance at 405 nm every 1-2 minutes for 30-60 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the negative control from the rate of the test sample to obtain the specific Cathepsin D activity.
-
The concentration of released pNA can be calculated using the Beer-Lambert law (ε of pNA at 405 nm = 9,620 M-1cm-1).
-
Visualizations
Caption: Workflow for measuring Cathepsin D activity.
Caption: Cathepsin D's role in apoptosis.
Caption: Cathepsin D in neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. Significance of cytosolic cathepsin D in Alzheimer’s disease pathology: Protective cellular effects of PLGA nanoparticles against β-amyloid-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin D: A Candidate Link between Amyloid β-protein and Tauopathy in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Knockdown of cathepsin D protects dopaminergic neurons against neuroinflammation-mediated neurotoxicity through inhibition of NF-κB signalling pathway in Parkinson's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of subsite binding specificity of human cathepsin D through kinetics and rule-based molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Inhibitor Screening using H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the chromogenic peptide substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, for the screening and characterization of enzyme inhibitors. This document outlines the principles of the assay, detailed experimental protocols, data analysis, and visualization of relevant biological pathways.
Introduction
This compound is a synthetic peptide that incorporates a p-nitroaniline (pNA) moiety. This peptide can serve as a substrate for various proteases. Upon enzymatic cleavage at the carboxyl side of the p-nitro-Phenylalanine residue, free p-nitroaniline is released. The liberated pNA is a chromophore with a strong absorbance at 405 nm, providing a direct and continuous method to monitor enzyme activity. This characteristic makes the peptide an ideal tool for high-throughput screening (HTS) of enzyme inhibitors, as the reduction in the rate of pNA release is proportional to the inhibitory activity of a test compound. While this peptide has been described as a substrate for cathepsin D, pepsin, and pepsinogen, its structure, particularly the Pro-Phe-Arg-like sequence, also suggests its potential use as a substrate for serine proteases such as plasma kallikrein.[1][2][3][4][5][6][7]
The principle of the inhibitor screening assay is based on measuring the residual activity of the target enzyme in the presence of a potential inhibitor. The rate of the enzymatic reaction is determined by monitoring the increase in absorbance at 405 nm over time. By comparing the reaction rates in the presence and absence of a test compound, the percentage of inhibition can be calculated, and key inhibitory parameters such as the IC50 value can be determined.
Materials and Reagents
-
Enzyme: Purified target enzyme (e.g., Cathepsin D, Pepsin, Plasma Kallikrein).
-
Substrate: this compound.
-
Assay Buffer: Appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl for plasma kallikrein).[8]
-
Test Compounds (Inhibitors): Stock solutions of test compounds, typically dissolved in DMSO.
-
Positive Control Inhibitor: A known inhibitor of the target enzyme.
-
96-well or 384-well clear microplates.
-
Microplate reader capable of measuring absorbance at 405 nm, preferably with kinetic reading capabilities.
-
Data analysis software (e.g., GraphPad Prism).
Experimental Protocols
A crucial aspect of a reliable inhibitor screening assay is the careful optimization of assay conditions. This includes determining the optimal enzyme and substrate concentrations, as well as the incubation times.
Determination of Optimal Enzyme Concentration
-
Prepare serial dilutions of the target enzyme in the assay buffer.
-
Add a fixed, excess concentration of the substrate this compound to each enzyme dilution in a microplate well.
-
Monitor the change in absorbance at 405 nm over time.
-
Select an enzyme concentration that results in a linear reaction rate for at least 30 minutes and provides a sufficient signal-to-background ratio.
Determination of the Michaelis-Menten Constant (Km) for the Substrate
-
Use the optimal enzyme concentration determined in the previous step.
-
Prepare serial dilutions of the substrate this compound in the assay buffer.
-
Initiate the reaction by adding the enzyme to each substrate concentration.
-
Measure the initial reaction velocity (V₀) for each substrate concentration by monitoring the linear increase in absorbance at 405 nm over a short period.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the Km value. For inhibitor screening, a substrate concentration at or near the Km is often used.
Inhibitor Screening Protocol (IC50 Determination)
-
Reagent Preparation:
-
Prepare the assay buffer and bring it to the optimal reaction temperature (e.g., 37°C).
-
Prepare a working solution of the target enzyme in the assay buffer at twice the final desired concentration.
-
Prepare a working solution of the substrate this compound in the assay buffer at twice the final desired concentration (e.g., 2 x Km).
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer containing a constant percentage of DMSO (typically ≤1% final concentration).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the serially diluted test compounds or vehicle control (assay buffer with DMSO) to the wells of the microplate.
-
Add 25 µL of the enzyme working solution to each well.
-
Incubate the plate for a pre-determined time (e.g., 15 minutes) at the reaction temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate working solution to each well.
-
Immediately start monitoring the absorbance at 405 nm in kinetic mode for 15-30 minutes, taking readings every 30-60 seconds.
-
-
Controls:
-
100% Activity Control (No Inhibitor): Enzyme, substrate, and vehicle (DMSO) in assay buffer.
-
0% Activity Control (Blank): Substrate and vehicle in assay buffer (no enzyme).
-
Positive Control: Enzyme, substrate, and a known inhibitor at a concentration that gives maximum inhibition.
-
Data Analysis
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (ΔOD/min).
-
Subtract the rate of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Data Presentation
Quantitative data from inhibitor screening assays should be presented in a clear and organized manner to facilitate comparison.
Table 1: Inhibitory Activity of Test Compounds against Target Enzyme
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Test Compound A | 1.25 | 1.1 | 0.99 |
| Test Compound B | 5.8 | 0.9 | 0.98 |
| Test Compound C | > 50 | N/A | N/A |
| Positive Control | 0.05 | 1.0 | 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the enzyme inhibitor screening assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 5. endotell.ch [endotell.ch]
- 6. coachrom.com [coachrom.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH Assay Optimization
Welcome to the technical support center for the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing enzymatic assays using this substrate with its target proteases, primarily pepsin and cathepsin D.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
This assay is a chromogenic assay used to measure the activity of certain proteases. The peptide substrate, this compound, is a water-soluble polypeptide that can be cleaved by enzymes like pepsin and cathepsin D.[1][2][3] The key component is the p-nitroaniline (pNA) group attached to the peptide. When the enzyme cleaves the peptide bond, it releases the pNA molecule. Free pNA has a distinct yellow color that can be measured by a spectrophotometer at an absorbance of approximately 405 nm. The rate of color development is directly proportional to the enzymatic activity.
Q2: What are the primary enzymes that can be assayed with this substrate?
This polypeptide is a known substrate for the aspartic proteases cathepsin D, pepsin, and its zymogen form, pepsinogen.[1][2][3]
Q3: How should the this compound substrate be stored?
For long-term storage, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for up to one month to maintain its stability.
Q4: What are the optimal pH and temperature conditions for assays using this substrate?
The optimal conditions depend on the specific enzyme being assayed. Below is a summary of the recommended conditions for pepsin and cathepsin D.
| Enzyme | Optimal pH | Optimal Temperature |
| Pepsin | 1.5 - 2.5 | 37°C |
| Cathepsin D | 4.0 - 5.0 | 35 - 37°C |
Q5: I am not getting any signal or a very low signal. What could be the issue?
Several factors could contribute to a low or absent signal:
-
Inactive Enzyme: Ensure the enzyme has been stored and handled correctly to maintain its activity.
-
Suboptimal Assay Conditions: Verify that the pH and temperature of your assay are within the optimal range for your target enzyme.
-
Incorrect Reagent Concentrations: The concentrations of the enzyme or substrate may be too low. It is advisable to perform a concentration optimization experiment.
-
Presence of Inhibitors: Your sample or buffer may contain inhibitors of the enzyme. A common inhibitor for both pepsin and cathepsin D is Pepstatin A.
Q6: My background signal is too high. What are the possible causes and solutions?
High background can be caused by:
-
Substrate Instability: The substrate may be degrading spontaneously. Prepare fresh substrate solutions for each experiment and protect them from light.
-
Contaminating Proteases: Your enzyme preparation or sample may be contaminated with other proteases.
-
Light Scattering: Ensure your microplate is clean and free of scratches.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme due to improper storage or handling. | Run a positive control with a known active enzyme to verify assay components are working. |
| Suboptimal pH or temperature. | Optimize the reaction buffer pH and incubation temperature for the specific enzyme being used. | |
| Insufficient enzyme or substrate concentration. | Perform a titration of both the enzyme and substrate to determine the optimal concentrations. | |
| Presence of inhibitors in the sample or reagents. | Include a control without the sample to check for buffer-related inhibition. If the sample is the source, consider sample purification. | |
| High Background | Spontaneous substrate degradation. | Prepare fresh substrate solution before each experiment. Minimize exposure to light and elevated temperatures. |
| Contamination with other proteases. | Use high-purity enzymes and reagents. Include a "no enzyme" control to measure non-enzymatic hydrolysis. | |
| Sample interference (e.g., color or turbidity). | Run a sample blank (sample + buffer, no substrate) and subtract the absorbance from the test wells. | |
| Non-linear Reaction Rate | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. Ensure you are measuring the initial velocity of the reaction. |
| Enzyme instability under assay conditions. | Check the stability of the enzyme over the time course of the assay. Consider adding stabilizing agents like BSA if appropriate. | |
| Product inhibition. | Analyze the data for product inhibition kinetics. If present, use initial rates for activity calculations. |
Experimental Protocols
Pepsin Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Citrate buffer, pH 2.0.
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a concentration of 10 mM. Store at -20°C.
-
Pepsin Solution: Prepare a stock solution of porcine pepsin in 10 mM HCl. Dilute to the desired working concentration in the assay buffer just before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the sample containing pepsin or the pepsin standard.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 30 µL of the substrate working solution (diluted from the stock to the desired final concentration in pre-warmed assay buffer) to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8800 M⁻¹cm⁻¹ at 410 nm, though this can vary slightly with buffer conditions).
-
Cathepsin D Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Acetate buffer, pH 4.5.
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a concentration of 10 mM. Store at -20°C.
-
Cathepsin D Solution: Prepare a stock solution of human or bovine cathepsin D in a suitable buffer. Dilute to the desired working concentration in the assay buffer just before use.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of the sample containing cathepsin D or the cathepsin D standard.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 30 µL of the substrate working solution (diluted from the stock to the desired final concentration in pre-warmed assay buffer) to each well.
-
Immediately measure the absorbance at 405 nm in a microplate reader. Take readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.
-
Calculate enzyme activity using the molar extinction coefficient of p-nitroaniline.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Workflow of protein digestion by pepsin and the principle of the in vitro chromogenic assay.
References
Technical Support Center: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with the peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH.
Peptide Characteristics Summary
The solubility of a peptide is largely determined by its physicochemical properties.[1] The peptide this compound is a neutral molecule with a significant number of hydrophobic residues, which can present solubility challenges in aqueous solutions.[2][3]
| Property | Details | Reference |
| Sequence | This compound | [4] |
| Molecular Formula | C₄₄H₆₃N₁₁O₁₃ | [5] |
| Molecular Weight | ~954.05 g/mol | [5] |
| Amino Acid Composition | Hydrophobic (4): Pro, Phe, p-nitro-Phe, LeuPolar/Charged (3): Thr, Glu, Arg | [2][3] |
| Net Charge at pH 7.0 | 0 (+1 N-term, +1 Arg, -1 Glu, -1 C-term) | [6][7] |
| Solubility Profile | Described as water-soluble but can be challenging due to >50% hydrophobic residues and neutral charge.[3][8] |
Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve this compound.
Q: My lyophilized peptide will not dissolve in water, even though some datasheets describe it as "water-soluble." What is the recommended procedure?
A: While the peptide has some water-soluble characteristics, its high hydrophobicity and neutral net charge at pH 7 mean that complete dissolution in pure water can be difficult.[3][9] We recommend a systematic approach to solubilization. Always test solubility on a small amount of the peptide first before dissolving the entire sample.[3]
The following workflow diagram outlines the recommended steps.
Q: The peptide dissolved in an organic solvent but precipitated when I diluted it into my aqueous experimental buffer. How can I fix this?
A: This is a common issue caused by the peptide crashing out of solution when the solvent polarity changes abruptly. To prevent this, you must dilute the organic stock solution very slowly.[10]
-
Recommended Method: Add the organic stock solution drop-by-drop into the aqueous buffer while the buffer is being constantly and gently agitated (e.g., on a vortex mixer at a low setting or a stir plate).[6] This prevents localized high concentrations of the peptide, allowing it to properly solvate in the final buffer.[6]
-
Alternative: If precipitation persists, you may need to re-lyophilize the peptide and attempt solubilization in a different co-solvent system.[3]
Q: What is the best organic solvent for creating a high-concentration stock solution?
A: For neutral, hydrophobic peptides, Dimethyl sulfoxide (DMSO) is generally the preferred solvent due to its powerful solubilizing properties and relatively low toxicity in most biological assays.[3][7] Dimethylformamide (DMF) is a suitable alternative.[11]
| Solvent | Pros | Cons |
| DMSO | - Excellent solubilizing power for hydrophobic peptides.- Low toxicity in most cell cultures at <1% (v/v).[2] | - Can be difficult to remove.- May oxidize peptides with Cys or Met (not a concern for this sequence).[11] |
| DMF | - Good alternative to DMSO.[11]- Useful if DMSO interferes with an assay. | - Higher toxicity than DMSO. |
| Acetonitrile | - Volatile and easily removed by lyophilization.- Good for mass spectrometry applications.[3] | - Less powerful solvent than DMSO/DMF.- High volatility can make concentration difficult to manage.[3] |
Frequently Asked Questions (FAQs)
Q: How does pH affect the solubility of this compound?
A: Peptide solubility is typically at its minimum at the isoelectric point (pI), which is the pH where the net charge is zero.[9] For this peptide, the calculated net charge at neutral pH is already zero. Therefore, adjusting the pH of the solution away from neutral—either to be more acidic or more basic—will increase the peptide's net charge, enhancing its interaction with water and thereby increasing its solubility.[12]
Q: Can I use heat or sonication to help dissolve the peptide?
A: Yes, both methods can be effective aids.
-
Sonication: A brief period of sonication in a water bath can help break up small aggregates and speed up dissolution.[7]
-
Warming: Gently warming the solution to a temperature below 40°C can increase the kinetic energy and improve solubility.[3][10] Avoid excessive or prolonged heating, as it could potentially degrade the peptide.
Q: Are there any special handling or storage instructions?
A: Proper handling is crucial for maintaining peptide integrity.
-
Before Opening: Allow the lyophilized peptide vial to warm to room temperature in a desiccator to prevent condensation.[3]
-
Solvents: Always use sterile, high-purity water or buffers.[3]
-
Storage: Store lyophilized peptide at -20°C or colder. Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]
Experimental Protocols
Protocol 1: Stepwise Solubilization for Aqueous Buffers
-
Preparation: Weigh a small, accurately measured amount of the peptide (e.g., 1 mg). Allow the vial to equilibrate to room temperature before opening.
-
Initial Attempt (Water): Add a calculated volume of sterile, deionized water to achieve the desired concentration. Vortex for 1-2 minutes. If not dissolved, proceed to the next step.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[7] Check for dissolution. If particles remain, proceed.
-
pH Adjustment (if necessary): If the peptide remains insoluble, attempt pH adjustment.
-
Final Step: Once dissolved, the solution can be further diluted with the target experimental buffer. Ensure the final pH is compatible with your assay.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: The molecular weight of the peptide is ~954.05 g/mol . To make a 10 mM (0.01 mol/L) solution:
-
Mass (mg) = Volume (mL) x Concentration (mM) x MW (g/mol) / 1000
-
For 1 mg of peptide: Volume (mL) = (1 mg * 1000) / (10 mM * 954.05 g/mol) = 0.105 mL or 105 µL
-
-
Dissolution: Allow the peptide vial to warm to room temperature. Add 105 µL of high-purity DMSO to 1 mg of the peptide.
-
Mixing: Vortex the vial for 2-3 minutes until the solution is completely clear and free of particulates. Brief sonication may be used if necessary.[7]
-
Storage: Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C.[2]
References
- 1. primelabpeptides.com [primelabpeptides.com]
- 2. jpt.com [jpt.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. Prolyl-threonyl-glutamyl-phenylalanyl-4-nitrophenylalanyl-arginyl-leucine | C44H63N11O13 | CID 146156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Bachem AG [bioscience.co.uk]
- 6. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. lifetein.com [lifetein.com]
- 12. Peptide Synthesis Knowledge Base [peptide2.com]
Improving signal-to-noise ratio with H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
Welcome to the technical support center for the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that functions as a chromogenic substrate for certain proteases. The key components are the peptide sequence (Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu), which is recognized by a specific enzyme, and a p-nitroaniline (pNA) group attached to a phenylalanine residue. When the peptide bond C-terminal to the arginine (Arg) is cleaved by the target protease, the p-nitroaniline is released. Free pNA is yellow and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What is the optimal wavelength to measure the cleavage of this substrate?
A2: The optimal wavelength for detecting the released p-nitroaniline (pNA) is 405 nm. We recommend performing a wavelength scan with your specific spectrophotometer or plate reader and buffer to confirm the precise optimal setting for your experimental conditions.
Q3: How should I prepare and store the this compound substrate stock solution?
A3: It is recommended to dissolve the lyophilized peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[1] Subsequently, this stock solution can be diluted to the final working concentration in the desired aqueous assay buffer. To prevent degradation, store the DMSO stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1] For peptides susceptible to oxidation, consider purging the vial with an inert gas like argon or nitrogen before sealing.[1]
Q4: What type of microplate should I use for this assay?
A4: For absorbance-based assays, clear, flat-bottom microplates are recommended to ensure accurate spectrophotometric readings.
Troubleshooting Guide
Issue 1: Low or No Signal
A weak or absent signal is a common issue that can prevent the accurate measurement of enzyme activity. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your enzyme preparation with a known positive control substrate. Ensure the enzyme has been stored correctly according to the manufacturer's instructions. |
| Suboptimal Enzyme Concentration | Titrate the enzyme concentration to find the optimal level that produces a linear reaction rate within your desired assay time. |
| Incorrect Substrate Concentration | Determine the Michaelis-Menten constant (Km) for the substrate with your enzyme. Use a substrate concentration at or above the Km for optimal activity. A typical starting point is 10-100 µM. |
| Incompatible Assay Buffer | Ensure the pH of your assay buffer is optimal for your target enzyme's activity. Components in the buffer (e.g., high salt, chelating agents) may inhibit the enzyme. Test a range of buffer conditions. |
| Substrate Degradation | Prepare fresh substrate dilutions from a properly stored stock solution for each experiment. Avoid using old or improperly stored substrate. |
| Inhibitors Present | Ensure that no known inhibitors of your target enzyme are present in your sample or reagents. |
Issue 2: High Background Signal
A high background signal can mask the true signal from the enzymatic reaction, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step |
| Spontaneous Substrate Hydrolysis | Run a "no-enzyme" control (substrate in assay buffer only) to measure the rate of non-enzymatic substrate breakdown. If high, consider adjusting the buffer pH or temperature. A slightly acidic buffer (pH 4-6) can minimize hydrolysis for many peptides.[1] |
| Contaminated Reagents | Use high-purity water and reagents. Ensure that none of your buffers or samples are contaminated with other proteases that could cleave the substrate. |
| Light-Sensitive Substrate | Store the peptide substrate and solutions in amber vials or otherwise protected from light to prevent photodecomposition.[1] |
| Partially Cleaved Substrate | Ensure the purity of your substrate. If you suspect the stock is compromised, use a fresh vial. |
Experimental Protocols
Standard Protease Activity Assay
This protocol provides a general method for measuring protease activity using this compound in a 96-well plate format.
-
Prepare Reagents:
-
Assay Buffer: Prepare an appropriate buffer for your target protease (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Stock Solution: Prepare a concentrated stock of your protease in assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in DMSO.
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add 20 µL of the enzyme solution (at various dilutions) to the appropriate wells.
-
For negative control wells, add 20 µL of Assay Buffer instead of the enzyme solution.
-
Include a "no-substrate" control with only the enzyme and buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final desired concentration).
-
Add 30 µL of the substrate working solution to all wells to start the reaction. This will bring the total volume to 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to the optimal temperature for your protease.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a duration that allows for the initial linear phase of the reaction to be observed.
-
-
Data Analysis:
-
For each concentration of the enzyme, plot the absorbance at 405 nm versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.
-
Subtract the slope of the "no-enzyme" control from the slopes of the enzyme-containing reactions to correct for non-enzymatic hydrolysis.
-
Visualizations
References
Technical Support Center: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a synthetic oligopeptide. Its chemical formula is C₄₄H₆₃N₁₁O₁₃ and it has a molecular weight of approximately 954.05 g/mol [1][2]. The presence of a p-nitro-phenylalanine residue makes it a useful chromogenic substrate for various proteases. It is commonly used in biochemical assays to study the activity of enzymes like cathepsin D and pepsin[3].
Q2: How should I store the lyophilized this compound peptide?
For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a desiccator to protect them from moisture and light. When stored correctly, the lyophilized peptide can be stable for several years. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, which can introduce moisture and degrade the peptide.
Q3: What is the best way to dissolve the this compound peptide?
The solubility of a peptide depends on its amino acid sequence. This compound is known to be water-soluble. For initial solubilization, it is recommended to use sterile, distilled water. If solubility is an issue, sonication may help. For use in biological assays, dissolve the peptide in a buffer appropriate for your experimental conditions, ideally at a pH between 5 and 7.
Q4: How stable is this compound in solution?
Peptides are generally less stable in solution compared to their lyophilized form. The stability of this compound in solution is influenced by several factors including pH, temperature, and the presence of proteases. It is recommended to prepare fresh solutions for each experiment. If storage in solution is unavoidable, aliquot the peptide solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: What are the primary degradation pathways for this peptide in solution?
Peptides in solution can degrade through several mechanisms:
-
Hydrolysis: Cleavage of peptide bonds, which can be accelerated at acidic or alkaline pH.
-
Oxidation: The phenylalanine and p-nitro-phenylalanine residues can be susceptible to oxidation, though less so than residues like methionine or tryptophan.
-
Deamidation: While this peptide does not contain asparagine or glutamine, which are most prone to deamidation, the glutamic acid residue can undergo related reactions under certain conditions.
-
Photodegradation: The p-nitro-phenylalanine residue may be sensitive to light, so it is advisable to protect solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Protease Activity Assay
| Possible Cause | Troubleshooting Step |
| Peptide degradation | Prepare a fresh solution of the peptide from lyophilized stock. Ensure proper storage of both lyophilized powder and solutions. Run a control with a freshly prepared peptide solution to compare. |
| Incorrect buffer composition | Verify the pH and ionic strength of your assay buffer. The optimal pH for cathepsin D, for example, is acidic (typically pH 3.5-5.0). Ensure the buffer components do not interfere with the enzyme activity or the detection method. |
| Enzyme inactivity | Confirm the activity of your protease using a known, reliable substrate. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Incorrect detection wavelength | For this chromogenic substrate, cleavage of the p-nitro-phenylalanine residue leads to a change in absorbance. Determine the optimal wavelength for detecting the product of cleavage (p-nitroaniline), which is typically around 405-410 nm. |
Issue 2: High Background Signal in the Assay
| Possible Cause | Troubleshooting Step |
| Spontaneous peptide hydrolysis | Incubate the peptide in the assay buffer without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate observed in the presence of the enzyme. Consider optimizing the buffer pH to minimize spontaneous hydrolysis. |
| Contaminated reagents | Use high-purity water and reagents to prepare all solutions. Filter-sterilize buffers to remove any microbial contamination that could contribute to peptide degradation. |
| Autohydrolysis of the substrate | Some peptide substrates can exhibit a low level of autohydrolysis. Characterize this by running a no-enzyme control. |
Quantitative Data Summary
Table 1: Estimated Half-life of this compound in Aqueous Buffers at 37°C
| Buffer pH | Estimated Half-life | Potential Degradation Pathway |
| 3.0 | < 24 hours | Acid-catalyzed hydrolysis |
| 5.0 | 1-3 days | Minimal degradation |
| 7.4 | < 48 hours | Neutral to base-catalyzed hydrolysis |
| 9.0 | < 12 hours | Base-catalyzed hydrolysis, deamidation |
Table 2: Recommended Storage Conditions and Expected Stability
| Storage Condition | Form | Expected Stability |
| -80°C | Lyophilized | > 2 years |
| -20°C | Lyophilized | 1-2 years |
| 4°C | Lyophilized | Weeks to months |
| -80°C | In solution (aliquoted) | Up to 3 months |
| -20°C | In solution (aliquoted) | Up to 1 month |
| 4°C | In solution | < 1 week |
Experimental Protocols
Protocol: Assessing the Stability of this compound using HPLC
This protocol outlines a method to determine the stability of the peptide in a specific solution over time.
Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Buffer of choice (e.g., phosphate-buffered saline, pH 7.4; sodium acetate buffer, pH 5.0)
-
HPLC system with a C18 reverse-phase column
-
Incubator or water bath
Procedure:
-
Peptide Stock Solution Preparation: Dissolve the lyophilized peptide in high-purity water to create a concentrated stock solution (e.g., 10 mM).
-
Working Solution Preparation: Dilute the stock solution with the chosen buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the working solution into several vials and incubate at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from incubation and immediately freeze it at -80°C to stop any further degradation.
-
HPLC Analysis:
-
Thaw the samples.
-
Inject a fixed volume (e.g., 20 µL) of each sample onto the C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution. For example, a gradient of 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile by measuring absorbance at 220 nm (for the peptide backbone) and a wavelength appropriate for the p-nitro-phenylalanine group (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide in the t=0 sample.
-
Integrate the area of this peak for all time points.
-
Plot the percentage of the remaining intact peptide (relative to the t=0 sample) against time.
-
From this plot, the degradation rate and half-life of the peptide under the tested conditions can be determined.
-
Visualizations
Caption: Workflow for assessing peptide stability using HPLC.
Caption: Troubleshooting logic for protease assay issues.
References
Technical Support Center: Chromogenic Peptide Substrate Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using chromogenic peptide substrate assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a chromogenic peptide substrate assay?
A chromogenic peptide substrate assay is a colorimetric method used to measure the activity of an enzyme. It utilizes a synthetic peptide that is specific to the enzyme of interest and is chemically linked to a chromophore, most commonly p-nitroanilide (pNA). When the enzyme cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA molecule. The rate of color development is directly proportional to the enzyme's activity and can be measured spectrophotometrically, typically at a wavelength of 405 nm.[1][2]
Q2: My assay shows no or very weak signal. What are the possible causes?
A lack of signal can stem from several issues, ranging from reagent problems to incorrect assay setup. Common causes include the omission of a critical reagent, use of an expired or improperly stored substrate or enzyme, or incorrect buffer conditions (e.g., pH, ionic strength).[3][4] Insufficient incubation time or temperature can also lead to a weak signal.[5] Additionally, if your sample contains a high concentration of an inhibitor, the enzyme's activity will be diminished.
Q3: I'm observing high background in my assay. What can I do to reduce it?
High background, characterized by a high signal in the absence of the enzyme or in negative controls, can obscure the specific signal.[6] This is often caused by non-specific binding of assay components or spontaneous degradation of the substrate.[7] To mitigate this, ensure that all reagents are fresh and properly prepared. Using a blocking agent, such as Bovine Serum Albumin (BSA), can help to reduce non-specific binding.[8] Optimizing the concentration of the blocking agent is crucial, as too little will be ineffective and too much can interfere with the assay. Insufficient washing between steps in an assay can also lead to high background.[6]
Q4: The results of my assay are not reproducible. How can I improve consistency?
Poor reproducibility can be caused by a number of factors, including variability in pipetting, temperature fluctuations, and inconsistent incubation times.[9] Ensure that all pipettes are properly calibrated and that reagents are thoroughly mixed before use. Maintaining a constant temperature throughout the assay is critical, as even small variations can significantly affect enzyme activity.[9][10] Automating liquid handling and washing steps can also improve reproducibility.
Q5: How do temperature and pH affect my chromogenic assay?
Temperature and pH are critical parameters that can significantly influence enzyme activity. As a general rule, a 10°C rise in temperature can increase the rate of an enzymatic reaction by 50-100% up to the enzyme's optimal temperature.[9][10] Above the optimum, the enzyme will begin to denature, leading to a rapid loss of activity.[10] Similarly, each enzyme has an optimal pH range for activity. Deviations from this range can alter the ionization state of amino acids in the active site, affecting substrate binding and catalysis, and can also lead to denaturation.[11]
Troubleshooting Guides
High Background
High background can mask the true signal of your assay. The following decision tree can help you diagnose and resolve this issue.
Weak or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay. This flowchart will guide you through the troubleshooting process.
Quantitative Data Summary
The following tables provide a summary of how key experimental parameters can quantitatively affect the results of a chromogenic peptide substrate assay.
Table 1: Effect of Blocking Agent (BSA) Concentration on Signal-to-Noise Ratio
| BSA Concentration (%) | Representative Background Signal (Absorbance at 405 nm) | Representative Specific Signal (Absorbance at 405 nm) | Signal-to-Noise Ratio |
| 0 | 0.350 | 0.850 | 2.4 |
| 0.1 | 0.200 | 0.830 | 4.2 |
| 1.0 | 0.100 | 0.800 | 8.0 |
| 5.0 | 0.080 | 0.750 | 9.4 |
Note: Optimal BSA concentration can vary depending on the assay system. It is recommended to perform a titration to determine the optimal concentration for your specific assay.[8]
Table 2: Effect of Temperature on Enzyme Reaction Rate
| Temperature (°C) | Relative Reaction Rate (%) |
| 17 | 50 |
| 27 | 100 |
| 37 | 150-200 |
| 47 | 225-400 |
| >50 | Decreasing (due to denaturation) |
Note: This table illustrates the general principle that a 10°C increase in temperature can lead to a 50-100% increase in reaction rate, up to the enzyme's optimal temperature.[9][10]
Experimental Protocols
General Protocol for a Chromogenic Protease Assay
This protocol provides a general framework for measuring the activity of a serine protease using a p-nitroanilide (pNA)-based chromogenic substrate.[1][2]
Materials:
-
Purified protease of interest
-
Chromogenic pNA substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Stop Solution (e.g., 50% acetic acid)
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer at the optimal pH for the enzyme.
-
Dissolve the pNA substrate in the Assay Buffer to the desired final concentration. A stock solution in a solvent like DMSO may be necessary for substrates with low aqueous solubility.
-
Prepare a stock solution of the protease in the Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation.
-
-
Assay Setup:
-
In a 96-well plate, add the appropriate volume of Assay Buffer to each well.
-
Add the substrate solution to each well.
-
Include the following controls:
-
Blank: Assay Buffer and substrate, but no enzyme.
-
Positive Control: A known concentration of the protease.
-
Negative Control: A sample known to have no protease activity.
-
-
Add the enzyme samples to the respective wells.
-
-
Incubation and Measurement:
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution to the wells.
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals for a kinetic assay, or after a fixed incubation time for an endpoint assay. For an endpoint assay, add the Stop Solution to terminate the reaction before reading.
-
-
Data Analysis:
-
For a kinetic assay, calculate the rate of reaction (ΔA/min) from the linear portion of the absorbance versus time plot.
-
For an endpoint assay, subtract the absorbance of the blank from the absorbance of the samples.
-
A standard curve using known concentrations of free pNA can be used to convert absorbance values to the concentration of product formed.
-
Signaling Pathway and Experimental Workflow
Protease-Activated Receptor 1 (PAR1) Signaling Pathway
Chromogenic assays are often used to study the activity of proteases involved in cell signaling. One such example is the activation of Protease-Activated Receptor 1 (PAR1) by thrombin.
General Experimental Workflow
The following diagram illustrates a typical workflow for a chromogenic peptide substrate assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biomol.com [biomol.com]
- 5. arp1.com [arp1.com]
- 6. arp1.com [arp1.com]
- 7. benchchem.com [benchchem.com]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. Temperature Effects | Worthington Biochemical [worthington-biochem.com]
- 10. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Optimizing buffer conditions for H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH assays
This guide provides troubleshooting and frequently asked questions for optimizing buffer conditions for enzymatic assays utilizing the chromogenic substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This peptide is a substrate for certain proteases, releasing a colored product upon cleavage, which can be measured spectrophotometrically.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my assay?
The optimal pH depends on the specific protease being studied. Most proteases have a specific pH range where they exhibit maximum activity. It is crucial to perform a pH screening experiment to determine the optimal pH for your enzyme. A typical starting point for trypsin-like serine proteases is a pH range of 7.5 to 8.5.
Q2: Why is the ionic strength of the buffer important?
Ionic strength can influence enzyme activity by affecting the conformation of the enzyme and the interaction between the enzyme and the substrate. High salt concentrations can lead to inhibition, while very low ionic strength might not be sufficient to maintain the enzyme's native structure. The optimal ionic strength needs to be determined experimentally.
Q3: Can I add detergents like Triton X-100 or Tween 20 to my buffer?
Detergents can be included to prevent aggregation of the enzyme or substrate and to reduce non-specific binding to the assay plate. However, some detergents can inhibit or denature enzymes. If you suspect aggregation is an issue, it is recommended to test a range of low concentrations (e.g., 0.005% to 0.05%) of a non-ionic detergent.
Q4: My assay signal is very low. What are the possible causes?
Low signal can be due to several factors:
-
Sub-optimal buffer conditions: The pH or ionic strength may not be optimal for your enzyme.
-
Enzyme inactivity: The enzyme may have degraded. Ensure proper storage and handling.
-
Incorrect substrate concentration: The substrate concentration might be too low.
-
Presence of inhibitors: Your sample or buffer components might contain inhibitors.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| High background signal (autohydrolysis) | The substrate is unstable and hydrolyzing spontaneously in the assay buffer. | 1. Perform a "substrate only" control (no enzyme) to quantify the rate of autohydrolysis. 2. Adjust the buffer pH. Substrate stability can be pH-dependent. 3. Prepare the substrate fresh before each experiment. |
| Poor reproducibility between wells/assays | 1. Inaccurate pipetting. 2. Inconsistent temperature. 3. Reagent degradation. | 1. Calibrate your pipettes. Use reverse pipetting for viscous solutions. 2. Ensure all reagents and plates are equilibrated to the assay temperature. 3. Prepare fresh reagents and aliquot enzyme stocks to avoid repeated freeze-thaw cycles. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity. 2. Check the stability of the enzyme in the assay buffer over the time course of the experiment. 3. If product inhibition is suspected, analyze the initial linear phase of the reaction. |
Experimental Protocols
Protocol 1: Buffer pH Optimization
This protocol outlines a method for determining the optimal pH for your enzyme assay.
-
Prepare a series of buffers: Prepare a set of buffers with overlapping pH ranges (e.g., MES for pH 5.5-6.5, HEPES for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0).
-
Set up the assay: In a 96-well plate, set up reactions containing your enzyme and substrate in each of the different pH buffers.
-
Initiate the reaction: Add the enzyme to start the reaction.
-
Measure the absorbance: Measure the absorbance at the appropriate wavelength (typically 405 nm for p-nitroaniline) over time.
-
Determine the initial velocity: Calculate the initial reaction velocity for each pH.
-
Plot the results: Plot the reaction velocity as a function of pH to identify the optimal pH.
Protocol 2: Ionic Strength Optimization
This protocol helps in finding the optimal salt concentration for your assay.
-
Prepare buffer with varying salt concentrations: Using the optimal buffer and pH determined in Protocol 1, prepare a series of buffers containing different concentrations of a salt like NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up the assay: Perform the enzyme assay in each of the prepared buffers.
-
Measure and analyze: Measure the reaction rates as described in Protocol 1.
-
Plot the results: Plot the reaction velocity against the salt concentration to determine the optimal ionic strength.
Quantitative Data Summary
The following table provides a hypothetical example of results from a pH optimization experiment.
| Buffer | pH | Initial Velocity (mOD/min) |
| MES | 6.0 | 5.2 |
| MES | 6.5 | 10.8 |
| HEPES | 7.0 | 25.1 |
| HEPES | 7.5 | 48.9 |
| Tris-HCl | 8.0 | 55.3 |
| Tris-HCl | 8.5 | 52.1 |
| Tris-HCl | 9.0 | 30.7 |
Visualizations
Caption: Workflow for systematic optimization of assay buffer conditions.
Caption: Decision tree for troubleshooting common assay problems.
Technical Support Center: Troubleshooting Low Sensitivity with Chromogenic Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity encountered when using chromogenic substrates in various immunoassays.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks if I'm getting a weak or no signal with my chromogenic substrate?
A1: When experiencing low signal, start with these initial verification steps:
-
Reagent Viability: Confirm that the substrate and enzyme conjugate (e.g., HRP, AP) have not expired and have been stored correctly, protected from light and at the recommended temperature.[1] Prepare substrate solutions fresh just before use.[1]
-
Protocol Adherence: Double-check the entire experimental protocol for any deviations, particularly in incubation times, temperatures, and reagent concentrations.
-
Positive Control: Ensure that a reliable positive control was included in your experiment and that it yielded the expected result. If the positive control also failed, the issue likely lies with the reagents or the overall protocol execution.
-
Washing Steps: While crucial for reducing background, excessive washing can elute the antibody or antigen from the well or membrane, leading to a weaker signal. Ensure washing is not overly stringent.[2]
Q2: How does the choice of chromogenic substrate impact sensitivity?
A2: Different chromogenic substrates for the same enzyme (e.g., HRP) offer varying levels of sensitivity. For instance, TMB is generally considered more sensitive than OPD and ABTS for HRP detection in ELISA.[3] For Western Blot and IHC, DAB is a robust and widely used HRP substrate known for its stability, while BCIP/NBT is a highly sensitive substrate for Alkaline Phosphatase (AP).[4][5][6] The choice of substrate should be aligned with the expected abundance of the target protein. For low-abundance targets, a more sensitive substrate is required.
Q3: Can the substrate incubation time be extended to increase signal intensity?
A3: Yes, extending the substrate incubation time can increase the signal intensity as the enzymatic reaction proceeds. However, this also increases the risk of high background noise, which can obscure the specific signal.[7] It is crucial to monitor the color development and stop the reaction when an optimal signal-to-noise ratio is achieved. For some assays, the reaction can be allowed to develop for several hours, but this requires careful optimization.[7]
Q4: What is a checkerboard titration and why is it important for optimizing signal?
A4: A checkerboard titration is a method used to determine the optimal concentrations of two different reagents simultaneously, typically the capture and detection antibodies in a sandwich ELISA.[8] By testing a matrix of serial dilutions of both antibodies, you can identify the combination that provides the highest signal-to-noise ratio, which is crucial for achieving high sensitivity.
Troubleshooting Guides
Issue 1: Weak or No Signal in ELISA
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Perform a checkerboard titration to determine the optimal concentrations for both the capture and detection antibodies.[8] Insufficient antibody concentration will lead to a weak signal. |
| Low Antigen Concentration | The antigen concentration in the sample may be below the detection limit of the assay. Try concentrating the sample or using a more sensitive substrate. |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol. Increasing the incubation time for the primary antibody (e.g., overnight at 4°C) can sometimes enhance the signal.[9] |
| Inactive Substrate or Enzyme Conjugate | Ensure that the chromogenic substrate and the enzyme conjugate are within their expiration dates and have been stored properly. Prepare fresh substrate solution immediately before use.[1] |
| Inefficient Plate Coating | Ensure you are using a high-protein-binding ELISA plate. The coating buffer pH should be optimal for the antibody (typically pH 9.6 for carbonate-bicarbonate buffer). Extend the coating incubation to overnight at 4°C to ensure maximum binding.[1] |
Issue 2: Faint Bands or No Signal in Western Blot
| Potential Cause | Recommended Solution |
| Low Protein Load or Abundance | Increase the total amount of protein loaded per well. If the target protein is of low abundance, consider an enrichment step like immunoprecipitation prior to Western Blotting.[10] |
| Inefficient Protein Transfer | Verify successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high molecular weight proteins.[10] |
| Suboptimal Antibody Dilution | The primary or secondary antibody may be too dilute. Optimize the antibody concentrations by testing a range of dilutions.[11] |
| Inadequate Blocking | While blocking prevents non-specific binding, some blocking agents like non-fat dry milk can mask certain antigens. Try switching to a different blocking agent such as BSA.[11] |
| Insufficient Substrate Incubation | Allow the chromogenic reaction to develop for a longer period. However, monitor carefully to avoid excessive background. Stop the reaction once the bands are clearly visible. |
Issue 3: Weak Staining in Immunohistochemistry (IHC)
| Potential Cause | Recommended Solution |
| Antigen Masking | Formalin fixation can create cross-links that mask the target epitope. Perform antigen retrieval using either heat-induced (HIER) or proteolytic-induced (PIER) methods to unmask the epitope. The choice of method depends on the specific antigen and antibody. |
| Low Antibody Concentration | The primary antibody concentration may be too low. Titrate the primary antibody to find the optimal concentration that gives a strong signal with minimal background. |
| Insufficient Signal Amplification | For low-abundance antigens, a standard detection method may not be sensitive enough. Employ a signal amplification technique such as the Avidin-Biotin Complex (ABC) method, Labeled Streptavidin-Biotin (LSAB) method, or a polymer-based detection system.[12] |
| Sub-optimal Incubation Times | Ensure adequate incubation times for the primary and secondary antibodies. For weak signals, extending the primary antibody incubation to overnight at 4°C can be beneficial. |
| Inactive Chromogen/Enzyme | Use fresh, properly stored chromogen and enzyme conjugates. Ensure the substrate is prepared correctly just before application. |
Data Presentation
Table 1: Comparison of Common HRP Chromogenic Substrates
| Substrate | Abbreviation | Color of Precipitate | Relative Sensitivity | Stability of Precipitate |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue (Yellow after stopping) | High | Moderate |
| 3,3'-Diaminobenzidine | DAB | Brown | High | High (Permanent)[13] |
| o-Phenylenediamine dihydrochloride | OPD | Orange-Brown | Moderate | Low (Light sensitive) |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt | ABTS | Green | Moderate | High |
| 3-Amino-9-ethylcarbazole | AEC | Red | Moderate | Low (Soluble in alcohol) |
| 4-Chloro-1-naphthol | 4-CN | Blue-Purple | Low | Low |
Table 2: Kinetic Parameters of Horseradish Peroxidase (HRP) with Different Substrates
| Substrate | Km (mM) | Vmax (μM/min) |
| TMB | 0.434 | 10.8 |
| o-Dianisidine | 0.06 | 8.5 |
| H2O2 | 3.7 | 1.2 |
Note: Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km value suggests a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the enzymatic reaction.[14][15]
Experimental Protocols
Protocol 1: Checkerboard Titration for ELISA Optimization
This protocol outlines a method to determine the optimal concentrations of capture and detection antibodies for a sandwich ELISA.
Materials:
-
High-protein-binding 96-well ELISA plate
-
Capture antibody
-
Detection antibody (biotinylated or enzyme-conjugated)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard
-
Enzyme conjugate (if using a biotinylated detection antibody)
-
Chromogenic substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the Plate with Capture Antibody:
-
Prepare four different concentrations of the capture antibody in coating buffer (e.g., 10 µg/mL, 5 µg/mL, 2.5 µg/mL, 1 µg/mL).
-
Add 100 µL of each concentration to the wells of the ELISA plate in duplicate columns (e.g., columns 1&2, 3&4, 5&6, 7&8).
-
Incubate overnight at 4°C.[8]
-
-
Wash and Block:
-
Wash the plate three times with wash buffer.
-
Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[8]
-
-
Add Antigen:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of a known concentration of the antigen standard to all wells except for the blank controls.
-
Incubate for 2 hours at room temperature.
-
-
Add Detection Antibody:
-
Wash the plate three times with wash buffer.
-
Prepare four different dilutions of the detection antibody in blocking buffer (e.g., 1:2000, 1:4000, 1:8000, 1:16000).
-
Add 100 µL of each dilution to the rows of the plate in duplicate (e.g., rows A&B, C&D, E&F, G&H).[8]
-
Incubate for 1-2 hours at room temperature.
-
-
Add Enzyme Conjugate and Substrate:
-
Wash the plate three times with wash buffer.
-
If using a biotinylated detection antibody, add the enzyme-conjugated streptavidin and incubate as recommended.
-
Wash the plate as recommended.
-
Add 100 µL of the chromogenic substrate to each well and incubate in the dark until sufficient color develops.
-
-
Stop Reaction and Read Plate:
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Analyze Results:
-
Identify the combination of capture and detection antibody concentrations that yields the highest signal for the antigen-containing wells and the lowest signal for the blank wells (optimal signal-to-noise ratio).
-
Protocol 2: Signal Amplification in IHC using the ABC Method
This protocol describes a common method for amplifying the signal in immunohistochemistry to detect low-abundance antigens.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides
-
Dewaxing and rehydration solutions (xylene, graded alcohols)
-
Antigen retrieval buffer
-
Primary antibody
-
Biotinylated secondary antibody (specific to the primary antibody species)
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogenic substrate (e.g., DAB)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced or enzyme-induced antigen retrieval as required for the specific primary antibody.
-
-
Blocking:
-
Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding sites by incubating with a blocking serum (from the same species as the secondary antibody) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate the sections with the primary antibody at its optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the sections with buffer.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
ABC Reagent Incubation:
-
Wash the sections with buffer.
-
Incubate with the pre-formed ABC reagent for 30-60 minutes at room temperature.
-
-
Chromogen Development:
-
Wash the sections with buffer.
-
Incubate with the chromogenic substrate solution (e.g., DAB) until the desired intensity of color is achieved. Monitor under a microscope.
-
-
Counterstaining, Dehydration, and Mounting:
-
Rinse in water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Enzymatic conversion of a chromogenic substrate.
Caption: Troubleshooting workflow for low signal issues.
Caption: Key factors that affect chromogenic signal strength.
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. BCIP/NBT Membrane Alkaline Phosphatase Substrate (NBT-100) | Rockland [rockland.com]
- 6. NBT / BCIP Solution - Ready to Use Alkaline Phosphatase chromogen (ab7468) | Abcam [abcam.com]
- 7. Quantitative Elisa Checkerboard Titration Procedure - FineTest Elisa Kit [fn-test.com]
- 8. bosterbio.com [bosterbio.com]
- 9. medium.com [medium.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. What are the signal amplification methods used in immunohistochemistry (IHC)? | AAT Bioquest [aatbio.com]
- 12. diagnostics.roche.com [diagnostics.roche.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Preventing background signal with H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
Welcome to the technical support center for the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing background signal and troubleshooting common issues during its use in enzymatic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a water-soluble, chromogenic peptide substrate. Its primary application is in the colorimetric determination of the activity of certain proteases, such as cathepsin D, pepsin, and pepsinogen.[1] The peptide sequence is designed to be recognized and cleaved by these enzymes.
Q2: How does this chromogenic substrate work?
A2: The peptide is linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. When a target protease cleaves the peptide bond at the C-terminal side of the phenylalanine residue, it releases the p-nitroaniline group. Free p-nitroaniline has a distinct yellow color that can be quantified by measuring its absorbance at or near 405 nm.[2][3][4][5] The rate of color development is directly proportional to the enzyme's activity.
Q3: What are the target enzymes for this substrate?
A3: This peptide is a known substrate for the aspartic proteases cathepsin D, pepsin, and pepsinogen.[1]
Q4: What is the primary cause of background signal in assays using this substrate?
A4: High background signal can arise from several sources, including spontaneous hydrolysis of the substrate, contamination of reagents with other proteases, and the presence of colored compounds in the sample that absorb light at 405 nm.[2] Non-specific binding of the peptide or enzyme to the assay plate can also contribute to background.[6][7]
Troubleshooting Guide: High Background Signal
High background signal can mask the true enzymatic activity and reduce the sensitivity of your assay. Below are common causes and solutions presented in a structured format.
| Potential Cause | Recommended Solution |
| Spontaneous Substrate Hydrolysis | - Run a "substrate-only" control (assay buffer + substrate, no enzyme) to quantify the rate of spontaneous hydrolysis.[2] - Prepare substrate solution fresh for each experiment. - Store the lyophilized peptide and stock solutions at the recommended temperature (typically -20°C or lower) and protect from light and moisture. - Optimize the assay pH; p-nitroanilide substrates can be more susceptible to hydrolysis at highly acidic or basic pH.[8] |
| Reagent Contamination | - Use high-purity water and reagents for all buffers and solutions. - Filter-sterilize buffers to remove any microbial contamination that may introduce proteases. - If contamination is suspected in the enzyme preparation, consider purifying the enzyme further. |
| Non-Specific Binding of Peptide or Enzyme | - Add a non-ionic surfactant, such as Tween-20 (e.g., 0.01-0.05%), to the assay buffer to reduce hydrophobic interactions with the microplate surface.[9] - Include a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) in the assay buffer.[9] - Consider using low-binding microplates.[10] |
| Sample Interference | - If your sample is colored or turbid, run a "sample-only" control (assay buffer + sample, no substrate) to measure its intrinsic absorbance at 405 nm and subtract this value from your experimental readings. - If possible, dilute the sample to reduce the concentration of interfering substances. |
| Sub-optimal Assay Conditions | - Ensure the assay buffer pH is optimal for the specific enzyme's activity and stability. Cathepsin D and pepsin are active at acidic pH.[11][12][13] - Verify that the incubation temperature is appropriate for the enzyme and is kept consistent.[14] |
Experimental Protocols
Below is a generalized protocol for a kinetic enzyme assay using this compound. This should be optimized for your specific enzyme and experimental conditions.
Materials:
-
This compound
-
Purified enzyme (e.g., Cathepsin D or Pepsin)
-
Assay Buffer (e.g., for Cathepsin D: 50 mM sodium acetate, pH 3.5; for Pepsin: 20 mM HCl, pH 2.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer for your target enzyme and adjust the pH accurately.
-
Substrate Stock Solution: Dissolve the lyophilized peptide in a suitable solvent (e.g., DMSO or water, as per manufacturer's instructions) to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C.
-
Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentrations. A typical starting point is to test a range of concentrations around the expected Km of the enzyme.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation over the desired time course.
-
-
Assay Setup (96-well plate format):
-
Add assay buffer to each well.
-
Add varying concentrations of the working substrate solution to the wells.
-
Include the following controls:
-
Blank (No Enzyme): Assay buffer + substrate.
-
Negative Control (No Substrate): Assay buffer + enzyme.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Initiate and Measure:
-
To start the reaction, add a fixed amount of the enzyme solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Monitor the increase in absorbance at 405 nm over time (e.g., every 30-60 seconds for 15-30 minutes).
-
-
Data Analysis:
-
Subtract the rate of absorbance change in the blank wells from the experimental wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA, and l is the path length.[15]
-
Example Quantitative Data
The following table provides illustrative kinetic parameters for a hypothetical protease with a p-nitroanilide substrate. These values should be determined experimentally for your specific enzyme and conditions.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Protease X | H-Pro-Thr-Glu-Phe-pNA-Arg-Leu-OH | 0.5 - 2.0 | 5 - 20 | 2,500 - 40,000 |
| Protease Y | Ac-Ala-Ala-Pro-Ala-pNA | 0.1 - 0.5 | 10 - 50 | 20,000 - 500,000 |
Note: This data is for illustrative purposes only and does not represent experimentally determined values for this compound.
Visualizations
Signaling Pathway of Protease Action
Caption: General mechanism of protease-mediated cleavage of the chromogenic substrate.
Experimental Workflow for Troubleshooting High Background
Caption: A logical workflow for diagnosing the cause of high background signal.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. Nonspecific Adsorption of Proteins to Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Detection of Cathepsin B Activity in Neutral pH Buffers Using Gold Microelectrode Arrays: Toward Direct Multiplex Analyses of Extracellular Proteases in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH.
FAQs: General Questions
Q1: What is this compound?
This compound is a water-soluble synthetic polypeptide.[1][2] It is commonly used as a substrate for various proteases, including cathepsin D, pepsin, and pepsinogen, making it a valuable tool in biochemical and enzymatic assays.[1][2]
Q2: What are the primary challenges in synthesizing this peptide?
The synthesis of this peptide can present several challenges, including:
-
Steric Hindrance: The presence of bulky amino acids like Phenylalanine (Phe) and Proline (Pro) can impede coupling efficiency.
-
Secondary Structure Formation: The peptide sequence may be prone to forming secondary structures that hinder reagent accessibility during solid-phase peptide synthesis (SPPS).[3]
-
Incorporation of p-nitro-Phenylalanine: The non-standard amino acid p-nitro-Phenylalanine may require specific coupling conditions for optimal incorporation.
-
Purification: The final purification of the crude peptide to a high purity level can be challenging due to the presence of closely related impurities.[4][5][6]
Q3: What are the key steps in the synthesis of this peptide?
The synthesis of this compound typically involves the following key stages, primarily utilizing Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry:[6][7]
-
Resin Preparation: Swelling the resin in a suitable solvent like Dimethylformamide (DMF).
-
Amino Acid Coupling: Stepwise addition of Fmoc-protected amino acids to the growing peptide chain.[5]
-
Deprotection: Removal of the Fmoc protecting group from the N-terminus to allow for the next coupling reaction.[8]
-
Cleavage: Cleavage of the synthesized peptide from the resin support and removal of side-chain protecting groups.[5][9]
-
Purification: Purification of the crude peptide, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6][10]
-
Analysis: Characterization of the purified peptide by methods such as mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.[7]
Troubleshooting Guides
Low Coupling Efficiency
Problem: Incomplete coupling of an amino acid, leading to deletion sequences in the final product. This can be detected by a positive Kaiser test after the coupling step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Increase the coupling time. Consider double coupling (repeating the coupling step). Use a more powerful coupling reagent such as HATU or HCTU.[11] |
| Peptide Aggregation | Switch to a more solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dichloromethane (DCM).[3] Perform the coupling at an elevated temperature (e.g., 50°C). |
| Inefficient Reagent Activation | Ensure coupling reagents are fresh and anhydrous. Optimize the base and coupling reagent equivalents. |
| Premature Fmoc Deprotection | Ensure the base used for neutralization is not too strong or used in excess, which could lead to premature deprotection of the incoming amino acid. |
Incomplete Fmoc Deprotection
Problem: The Fmoc protecting group is not completely removed, leading to truncated peptide sequences.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Deprotection Time | Increase the deprotection time or perform a second deprotection step. |
| Degraded Deprotection Reagent | Use a freshly prepared solution of piperidine in DMF. |
| Peptide Aggregation | Add chaotropic salts (e.g., LiCl) to the deprotection solution to disrupt secondary structures. |
Poor Cleavage from Resin
Problem: Low yield of the crude peptide after the cleavage step.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incomplete Cleavage | Increase the cleavage time. Ensure the correct cleavage cocktail is used for the specific resin and protecting groups. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5).[9] |
| Scavenger Issues | Ensure appropriate scavengers (e.g., triisopropylsilane (TIS), water) are present in the cleavage cocktail to protect sensitive residues like Arg and p-nitro-Phe from side reactions.[11] |
| Peptide Precipitation on Resin | After cleavage, ensure the peptide is fully dissolved in the cleavage cocktail before precipitation with cold ether. |
Difficulty in Purification
Problem: Co-elution of impurities with the desired peptide during RP-HPLC.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Closely Related Impurities | Optimize the HPLC gradient to improve separation. A shallower gradient around the elution time of the target peptide can enhance resolution.[5] |
| Poor Peak Shape | Adjust the pH of the mobile phase. Using trifluoroacetic acid (TFA) at a low pH is common for good peak shape.[5] For some peptides, a high pH mobile phase might be beneficial.[4] |
| Peptide Aggregation on Column | Add organic modifiers like acetonitrile to the mobile phase to reduce hydrophobic interactions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
1. Resin Swelling:
-
Add 0.1 mmol of Fmoc-Leu-Wang resin to a reaction vessel.
-
Add 5 mL of DMF and shake for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF.
-
Shake for 15 minutes. Drain.
-
Wash the resin with DMF (5 x 5 mL).
3. Amino Acid Coupling (Example for Arg):
-
Dissolve 0.4 mmol of Fmoc-Arg(Pbf)-OH, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in 2 mL of DMF.
-
Add the solution to the resin.
-
Shake for 2 hours.
-
Perform a Kaiser test to check for completion. If positive, continue shaking or perform a double coupling.
-
Wash the resin with DMF (5 x 5 mL).
4. Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each amino acid in the sequence: Phe, p-nitro-Phe, Glu(OtBu), Phe, Thr(tBu), and Pro.
5. Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry under vacuum.
-
Add 10 mL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).
-
Shake for 3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to 50 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification by RP-HPLC
-
Column: C18 column (e.g., 10 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% B over 60 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A and inject it onto the column. Collect fractions corresponding to the main peak. Analyze the purity of the collected fractions by analytical HPLC and pool the pure fractions. Lyophilize the pooled fractions to obtain the purified peptide.
Visualizations
Caption: Solid-Phase Peptide Synthesis Workflow.
Caption: Troubleshooting Decision Tree.
Caption: Potential Enzymatic Interaction Pathway.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biotage.com [biotage.com]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
Technical Support Center: Enzyme Inhibition Assays Using H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chromogenic peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH in enzyme inhibition assays. This substrate is a valuable tool for studying the activity of aspartic proteases such as Cathepsin D and pepsin.[1]
Assay Principle
The assay is based on the enzymatic cleavage of the peptide substrate this compound by an enzyme of interest (e.g., Cathepsin D or pepsin). This cleavage releases the yellow-colored p-nitroaniline (pNA), which can be quantified by measuring the absorbance at or near 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity. In an inhibition assay, a decrease in the rate of pNA production in the presence of a test compound indicates its inhibitory effect on the enzyme.
Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for performing an enzyme inhibition assay using a chromogenic substrate.
Frequently Asked Questions (FAQs)
Q1: What enzymes can be assayed using this compound?
A1: This peptide is a known substrate for aspartic proteases, primarily Cathepsin D, pepsin, and pepsinogen.[1]
Q2: What is the optimal wavelength for measuring the absorbance of p-nitroaniline (pNA)?
A2: The optimal wavelength for detecting pNA is typically between 405 nm and 410 nm.
Q3: How should I prepare and store the peptide substrate?
A3: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C. For short-term storage of a stock solution, it is recommended to dissolve the peptide in a suitable solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to prepare them fresh for each experiment. To minimize degradation in aqueous solutions, a slightly acidic pH (4-6) and protection from light are advisable.
Q4: What is a suitable positive control inhibitor for Cathepsin D and pepsin assays?
A4: Pepstatin A is a potent, competitive, and reversible inhibitor of most aspartic proteases, including Cathepsin D and pepsin, and is an excellent choice for a positive control inhibitor.[2][3][4][5]
Q5: What are the recommended assay conditions for a Cathepsin D or pepsin inhibition assay?
A5: While optimal conditions should be determined empirically, a general starting point is a buffer with a pH between 3.0 and 5.0 for both enzymes. The reaction is typically carried out at 37°C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low enzyme activity (low absorbance signal) | 1. Inactive Enzyme: Improper storage or handling of the enzyme. | 1. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. |
| 2. Incorrect Assay Buffer pH: The pH of the buffer is outside the optimal range for the enzyme. | 2. Prepare fresh assay buffer and verify the pH. The optimal pH for Cathepsin D and pepsin is acidic (typically pH 3-5). | |
| 3. Substrate Degradation: The peptide substrate has degraded due to improper storage. | 3. Prepare a fresh working solution of the substrate from a new aliquot of the stock solution. Ensure stock solutions are stored properly. | |
| 4. Inhibitory Contaminants: The presence of unintended inhibitors in the reagents or water. | 4. Use high-purity water and reagents. | |
| High background signal (high absorbance in no-enzyme control) | 1. Substrate Auto-hydrolysis: The substrate is spontaneously breaking down. | 1. This is more likely to occur at extreme pH or high temperatures. Ensure the assay buffer pH is appropriate and the incubation temperature is not too high. |
| 2. Contaminated Reagents: Contamination of buffer or substrate with a protease. | 2. Use fresh, sterile reagents. | |
| 3. Compound Interference: The test compound absorbs light at 405 nm. | 3. Run a control with the test compound and substrate without the enzyme to measure its intrinsic absorbance. Subtract this value from the assay readings. | |
| High variability between replicate wells | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. | 1. Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to be dispensed to minimize well-to-well variation. |
| 2. Incomplete Mixing: Reagents are not uniformly mixed in the wells. | 2. Gently mix the plate after adding each reagent, for example, by tapping the plate or using a plate shaker. | |
| 3. Temperature Gradients: Uneven temperature across the microplate during incubation. | 3. Ensure the entire plate is at a uniform temperature by using a properly calibrated incubator or plate reader with temperature control. | |
| Unexpected Inhibition or Activation | 1. Compound Solubility Issues: The test compound has precipitated out of solution. | 1. Visually inspect the wells for precipitation. Test the solubility of the compound in the assay buffer. A lower concentration of the compound or the addition of a small amount of a co-solvent (like DMSO) may be necessary. Ensure the final concentration of the co-solvent is consistent across all wells and does not affect enzyme activity. |
| 2. Compound Fluorescence: The test compound is fluorescent and interferes with the absorbance reading. | 2. While less common in absorbance assays than fluorescence assays, it is good practice to check for compound interference as described above. | |
| 3. Non-specific Inhibition: The compound may be a pan-assay interference compound (PAINS). | 3. Consider performing counter-screens or orthogonal assays to confirm specific inhibition. |
Troubleshooting Logic Diagram
References
Validation & Comparative
A Comparative Guide to Chromogenic Substrates for Serine Protease Activity Assays
<
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of serine protease activity is fundamental in various fields of research and drug development. Chromogenic substrates offer a straightforward and reliable method for these measurements. This guide provides an objective comparison of the peptide substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH with other well-established chromogenic substrates, supported by experimental data and detailed protocols.
Introduction to Chromogenic Substrates
Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of proteases.[1] They consist of a short amino acid sequence, a protecting group, and a chromophore, typically p-nitroaniline (pNA).[2][3] When a protease cleaves the peptide bond linking the amino acid sequence to the pNA, the colorless substrate is hydrolyzed, releasing the yellow-colored pNA.[3][4] The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[2][4][5]
The specificity of a chromogenic substrate is determined by its amino acid sequence, which is designed to be recognized by the active site of the target protease.[3] This allows for the selective measurement of a particular enzyme's activity even in a complex mixture of proteins.[6]
Comparison of Chromogenic Substrates
While this compound is a substrate for cathepsin D, pepsin, and pepsinogen, a direct comparison with substrates for other serine proteases like thrombin can be illustrative of the principles of substrate design and selection.[7] Thrombin, a key enzyme in the coagulation cascade, is a well-studied serine protease with numerous available chromogenic substrates.[4][8]
Here, we compare this compound with two widely used chromogenic substrates for thrombin: S-2238™ and Chromozym TH.
| Substrate | Sequence | Target Enzyme(s) | Km (µM) | Vmax (mol/min/NIH-U) |
| This compound | This compound | Cathepsin D, Pepsin, Pepsinogen | Data not available | Data not available |
| S-2238™ | H-D-Phe-Pip-Arg-pNA | Thrombin | 7 (Human Thrombin), 9 (Bovine Thrombin)[9] | 1.7 x 10⁻⁷ (Human Thrombin), 2.2 x 10⁻⁷ (Bovine Thrombin)[9] |
| Chromozym TH | Z-Gly-Pro-Arg-pNA | Thrombin | Data not available | Data not available |
S-2238™ (H-D-Phe-Pip-Arg-pNA) is a highly specific and sensitive chromogenic substrate for thrombin.[10][11][12][13] Its low Km value indicates a high affinity for thrombin, making it suitable for measuring low enzyme concentrations.[9] It is widely used in assays for antithrombin, heparin, and prothrombin.[2][10][14]
Chromozym TH (Z-Gly-Pro-Arg-pNA) is another sensitive substrate for thrombin. While specific kinetic data is less readily available in the provided search results, it is recognized for its sensitivity in thrombin activity assays.[15]
The choice of substrate depends on the specific application, the required sensitivity, and the potential for cross-reactivity with other proteases in the sample.[15][16]
Experimental Protocols
General Principle of a Chromogenic Assay
The fundamental principle involves the enzymatic cleavage of a chromogenic substrate, leading to the release of a colored product (pNA). The rate of color development is monitored over time and is proportional to the enzyme's activity.[4][17]
Experimental Workflow for a Thrombin Chromogenic Assay
This protocol outlines a typical kinetic assay for measuring thrombin activity in a 96-well microplate format.[4]
Materials:
-
Thrombin standards (e.g., 0-2.0 NIH-U/mL)
-
Unknown samples containing thrombin
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 0.15 M NaCl)[2]
-
Chromogenic substrate stock solution (e.g., 1-2 mM S-2238™ in sterile distilled water)[4]
-
Microplate reader capable of reading absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)[4]
Procedure:
-
Preparation: Prepare thrombin standards and dilute unknown samples in Assay Buffer. Prepare the substrate solution to the desired final concentration.
-
Dispensing: Add 50 µL of each thrombin standard and unknown sample to separate wells of the microplate. Include a blank well with 50 µL of Assay Buffer.[4]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the samples to reach thermal equilibrium.[4]
-
Reaction Initiation: Add 50 µL of the pre-warmed substrate solution to all wells to start the reaction.[4]
-
Kinetic Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).[4]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Subtract the rate of the blank from all standard and sample rates.
-
Generate a standard curve by plotting the corrected rates of the thrombin standards against their known concentrations.
-
Determine the thrombin activity in the unknown samples using the linear regression equation from the standard curve.[4]
-
Visualizations
Signaling Pathway: Mechanism of Chromogenic Substrate Cleavage
Caption: Enzymatic cleavage of a chromogenic substrate releases a colored product.
Experimental Workflow: Kinetic Chromogenic Assay
Caption: Step-by-step workflow for a kinetic chromogenic protease assay.
References
- 1. diapharma.com [diapharma.com]
- 2. diapharma.com [diapharma.com]
- 3. Chromogenic substrates - Haemochrom [haemochrom.de]
- 4. benchchem.com [benchchem.com]
- 5. endotell.ch [endotell.ch]
- 6. academic.oup.com [academic.oup.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thrombin Generation Assays [practical-haemostasis.com]
- 9. aniara.com [aniara.com]
- 10. CHROMOGENIC SUBSTRATE S-2238™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 11. Diapharma Group, Inc. S-2238 CHROMOGENIX SUB 25MG, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 12. S-2238™ | Chromogenic Substrates - Thrombin [coachrom.com]
- 13. quadratech.co.uk [quadratech.co.uk]
- 14. S-2238, Chromogenic Substrate for Thrombin,ADHOC Intertek_specification/price/image_Bio-Equip in China [bio-equip.cn]
- 15. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An evaluation of chromogenic substrates for characterization of serine protease produced by pathogenic Vibrio alginolyticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Thrombin Chromogenic Activity Assay Kit | ABIN5564624 [antibodies-online.com]
Validating enzyme inhibition with H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
In the realm of drug discovery and biomedical research, the accurate validation of enzyme inhibition is a critical step in identifying and characterizing novel therapeutic agents. Proteases, a major class of drug targets, are frequently studied using synthetic peptide substrates that mimic their natural cleavage sites. This guide provides a comprehensive comparison of methodologies for validating enzyme inhibition, with a focus on the use of chromogenic peptide substrates, exemplified by sequences like H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, and their more advanced fluorogenic and luminogenic counterparts.
The peptide this compound is a substrate for proteases such as cathepsin D, pepsin, and pepsinogen[1][2][3]. The core principle of its use in an inhibition assay lies in the cleavage of the peptide bond adjacent to the p-nitroaniline (pNA) group. This cleavage releases the chromogenic pNA, which can be quantified spectrophotometrically, providing a direct measure of enzyme activity.
While effective, this chromogenic method is one of several available techniques. The choice of assay often depends on the required sensitivity, throughput, and the specific experimental context. Below, we compare the performance of chromogenic assays with fluorogenic and luminogenic alternatives, using the well-characterized caspase-3 enzyme as a model system.
Comparative Analysis of Enzyme Inhibition Assays
The validation of a potential enzyme inhibitor typically involves determining its potency, often expressed as the half-maximal inhibitory concentration (IC50). The accuracy and sensitivity of this determination are highly dependent on the assay method employed.
| Assay Type | Principle | Typical Substrate (Caspase-3) | Advantages | Disadvantages |
| Chromogenic | Enzymatic cleavage releases a chromophore (e.g., p-nitroaniline), leading to a color change measured by a spectrophotometer. | Ac-DEVD-pNA | Cost-effective, straightforward protocol, suitable for initial screening. | Lower sensitivity compared to other methods, potential for interference from colored compounds. |
| Fluorogenic | Cleavage of a peptide substrate releases a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC), resulting in an increase in fluorescence.[4] | Ac-DEVD-AMC | High sensitivity, wider dynamic range, suitable for kinetic studies.[4] | Higher cost, potential for quenching or autofluorescence from test compounds. |
| Luminogenic | Enzymatic action on a specific substrate ultimately leads to the production of light through a luciferase-mediated reaction.[5] | Caspase-Glo® 3/7 Substrate (contains DEVD sequence)[5] | Highest sensitivity, excellent for low enzyme concentrations and high-throughput screening (HTS).[5] | Most expensive, requires specialized reagents and a luminometer. |
Quantitative Performance Data
The choice of substrate and assay format can significantly impact the determined kinetic parameters and inhibitor potency. Below is a summary of typical quantitative data obtained for caspase-3.
| Parameter | Chromogenic Assay (Ac-DEVD-pNA) | Fluorogenic Assay (Ac-DEVD-AMC) | Luminogenic Assay (Caspase-Glo® 3/7) |
| Limit of Detection | Micromolar range | Nanomolar range | Picomolar range |
| Typical Km | ~10-20 µM | ~10 µM[4] | Not typically determined in this format |
| Z'-factor (HTS) | 0.6 - 0.8 | > 0.7 | > 0.8 |
Note: Km (Michaelis constant) is an indicator of the substrate concentration at which the enzyme reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of a high-throughput screening assay.
Experimental Protocols
To provide a practical understanding, detailed methodologies for key experiments are outlined below.
Protocol 1: Chromogenic Caspase-3 Inhibition Assay
This protocol describes a typical procedure for determining the IC50 of a test compound against caspase-3 using a chromogenic substrate.
Materials:
-
Recombinant active caspase-3
-
Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.4)
-
Chromogenic Substrate: Ac-DEVD-pNA (stock solution in DMSO)
-
Test inhibitor (serial dilutions in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add a fixed amount of active caspase-3 to each well.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Fluorogenic Caspase-3 Inhibition Assay
This protocol outlines a similar experiment using a more sensitive fluorogenic substrate.
Materials:
-
Same as Protocol 1, with the exception of the substrate.
-
Fluorogenic Substrate: Ac-DEVD-AMC (stock solution in DMSO)
-
Fluorescence microplate reader (Excitation: 340-350 nm, Emission: 440-460 nm)[4]
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 as described in Protocol 1.
Visualizing Pathways and Workflows
Understanding the biological context and the experimental process is crucial for effective research. The following diagrams illustrate the caspase signaling pathway and a generalized workflow for enzyme inhibition screening.
Caption: Simplified Apoptotic Caspase Signaling Pathway.
Caption: General Workflow for an Enzyme Inhibition Assay.
Conclusion
The validation of enzyme inhibition is a cornerstone of modern drug development. While chromogenic substrates like this compound offer a straightforward and cost-effective method for initial screening, researchers must consider the trade-offs in sensitivity and potential for interference. For more detailed kinetic studies, inhibitor characterization, and high-throughput screening, fluorogenic and luminogenic assays provide superior performance. The choice of the optimal assay will ultimately be guided by the specific research question, the properties of the enzyme and inhibitors being studied, and the available instrumentation. By understanding the principles, protocols, and comparative performance of these methods, researchers can design more robust and reliable experiments to accelerate the discovery of novel enzyme inhibitors.
References
A Comparative Guide to Alternative Substrates for Cathepsin D and Pepsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for the aspartic proteases cathepsin D and pepsin. The selection of an appropriate substrate is critical for accurate enzyme activity assays, inhibitor screening, and kinetic studies. This document summarizes key performance data for various substrates and provides detailed experimental protocols to assist researchers in making informed decisions for their specific applications.
I. Overview of Cathepsin D and Pepsin Substrate Specificity
Cathepsin D, a lysosomal aspartic protease, and pepsin, a digestive enzyme, share a degree of similarity in their substrate preferences, yet exhibit key differences that can be exploited for specific assay development. Both enzymes preferentially cleave peptide bonds between hydrophobic and aromatic amino acids.
Cathepsin D demonstrates primary specificity for cleavage between two hydrophobic amino acids, with a strong preference for hydrophobic residues at the P1 and P1' positions of the substrate.[1][2] The S2 subsite of cathepsin D also shows a strong preference for hydrophobic amino acids in the P2 position.[2] While polar residues are moderately acceptable at the P2 position, basic amino acids are strongly disfavored.[2]
Pepsin also exhibits broad substrate specificity, with a preference for cleaving peptide bonds adjacent to aromatic amino acids such as phenylalanine, tryptophan, and tyrosine.[3][4] Generally, hydrophobic amino acids at the P1 and P1' positions increase the probability of cleavage.[4] Positively charged amino acids like histidine, lysine, and arginine at the P1 position are disfavored.[4]
II. Comparison of Alternative Substrates
The following tables summarize the kinetic parameters of various synthetic substrates for cathepsin D and pepsin. The catalytic efficiency (kcat/Km) is a key metric for comparing the performance of different substrates.
Table 1: Comparison of Alternative Fluorogenic and Chromogenic Substrates for Cathepsin D
| Substrate Sequence | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | Fluorogenic | - | - | 1.3 | [5] |
| MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Fluorogenic | - | - | 15.6 | [6] |
| MOCAc-Gly-Lys-Pro-Ile-Ile-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH₂ | Fluorogenic | - | - | 16.3 | [6] |
| Ac-EE(EDANS)KPI(tert-butylcysteine)FFRLGK(DABCYL)E-NH₂ | Fluorogenic | - | - | - | [7] |
| Abz-Ala-Ile-Ala-Phe-Phe-Ser-Arg-Gln-EDDnp | Fluorogenic | 0.27 | 16.25 | 60.185 | [8] |
| Phe-Ala-Ala-Phe(NO₂)-Phe-Val-Leu-OM4P | Chromogenic | 7.1 | 2.9 | 0.408 | [9] |
| Lys-Pro-Ile-Leu-Phe-Phe(NO₂)-Arg-Leu | Chromogenic | - | - | 1.61 | [5] |
| Pro-Thr-Glu-Phe-Phe(NO₂)-Arg-Leu | Chromogenic | - | - | 0.25 | [5] |
Table 2: Comparison of Alternative Fluorogenic and Chromogenic Substrates for Pepsin
| Substrate Sequence | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu | Fluorogenic | - | - | - | [5] |
| Z-His-Phe-Phe-OEt | Chromogenic | - | - | - | [10] |
| Phe-Gly-His-Phe(NO₂)-Phe-Val-Leu-OMe | Chromogenic | - | - | - | [11] |
| Lys-Pro-Xaa-Yaa-Phe*Nph-Arg-Leu | Chromogenic | - | - | - | [12] |
Note: A dash (-) indicates that the specific data was not provided in the cited source.
III. Experimental Protocols
A. General Fluorogenic Substrate Activity Assay
This protocol is a generalized procedure for determining the activity of cathepsin D or pepsin using an internally quenched fluorogenic substrate.
Materials:
-
Cathepsin D or Pepsin enzyme solution
-
Fluorogenic substrate (e.g., MOCAc-GKPILFFRLK(Dnp)-D-R-NH₂)[13]
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Dilute the substrate stock solution to the desired final concentration in the assay buffer.
-
Prepare serial dilutions of the enzyme (cathepsin D or pepsin) in the assay buffer.
-
Add a defined volume of the substrate solution to each well of the 96-well microplate.
-
Initiate the reaction by adding a small volume of the enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorophore and quencher pair (e.g., Ex/Em = 328/393 nm for MOCAc/Dnp).[6][13]
-
Monitor the increase in fluorescence intensity over time. The rate of increase is proportional to the enzyme activity.
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
B. Spectrophotometric Assay using Hemoglobin Substrate for Pepsin
This is a classic and widely used method for measuring pepsin activity.[14]
Materials:
-
Pepsin enzyme solution
-
Hemoglobin solution (2.0% w/v) in 0.01 N HCl, pH 2.0
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Spectrophotometer
Procedure:
-
Prepare a 1 mg/mL stock solution of pepsin in cold 10 mM HCl. Further dilute to a working concentration of 0.01–0.05 mg/ml in cold 10 mM HCl.
-
Pipette 2.5 mL of the hemoglobin substrate solution into test tubes.
-
Equilibrate the substrate tubes to 37°C in a water bath for approximately 10 minutes.
-
Add 0.5 mL of the pepsin enzyme solution to the substrate tubes and incubate at 37°C for exactly 10 minutes.[14]
-
Stop the reaction by adding 5.0 mL of 5% TCA solution.[14]
-
Incubate the mixture at 37°C for an additional 5 minutes to allow for protein precipitation.
-
Filter or centrifuge the samples to remove the precipitated, undigested hemoglobin.
-
Measure the absorbance of the clear supernatant at 280 nm. The absorbance is due to the TCA-soluble hydrolysis products.
-
A blank is prepared by adding the TCA solution before the enzyme solution.[14]
-
The enzyme activity is calculated based on the difference in absorbance between the test and blank samples.
IV. Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for evaluating the activity and specificity of a protease with a panel of potential substrates.
This guide provides a starting point for researchers working with cathepsin D and pepsin. The selection of the most suitable substrate will ultimately depend on the specific experimental goals, required sensitivity, and available instrumentation.
References
- 1. Substrate specificity of cathepsins D and E determined by N-terminal and C-terminal sequencing of peptide pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Pepsin? [synapse.patsnap.com]
- 4. Pepsin - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Characterization of New Fluorogenic Substrates for the Rapid and Sensitive Assay of Cathepsin E and Cathepsin D [jstage.jst.go.jp]
- 7. Design of sensitive fluorogenic substrates for human cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of human cathepsin D using internally quenched fluorescent peptides derived from reactive site loop of kallistatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Modification of the substrate specificity of porcine pepsin for the enzymatic production of bovine hide gelatin | Protein Science | Cambridge Core [cambridge.org]
- 13. Cathepsin D/E Substrate, Fluorogenic - Creative Enzymes [creative-enzymes.com]
- 14. Pepsin - Assay | Worthington Biochemical [worthington-biochem.com]
A Comparative Guide to Protease Substrates: H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH vs. Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is paramount for the accurate and sensitive detection of protease activity. This guide provides a detailed comparison of the chromogenic substrate, H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH, with commonly used fluorogenic substrates, supported by experimental data and detailed protocols.
The octapeptide this compound serves as a chromogenic substrate for aspartic proteases such as cathepsin D and pepsin. Its cleavage by these enzymes results in the release of a p-nitroaniline group, which can be monitored spectrophotometrically. In contrast, fluorogenic substrates offer an alternative detection method based on the release of a fluorescent signal upon enzymatic cleavage, often providing enhanced sensitivity.
Performance Comparison: Chromogenic vs. Fluorogenic Substrates
| Substrate Type | Substrate Name | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Detection Method |
| Chromogenic | Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P | Cathepsin D | 7.1 | 2.9 | 4.08 x 10⁵ | Spectrophotometry (Absorbance) |
| Fluorogenic | MOCAc-GKPILFFRLK(Dnp)-r-NH2 | Cathepsin D | - | - | 1.56 x 10⁷ | Fluorometry (Fluorescence) |
| Fluorogenic | MOCAc-GKPIIFFRLK(Dnp)γ-NH2 | Cathepsin D | - | - | 1.63 x 10⁷ | Fluorometry (Fluorescence) |
Note: Data for the chromogenic substrate is for a structurally similar compound and serves as a proxy for comparison. The fluorogenic substrates demonstrate significantly higher catalytic efficiency.
Principle of Detection
Chromogenic Substrate Mechanism
Chromogenic substrates for proteases are synthetic peptides that contain a chromophore, a chemical group that absorbs light in the visible spectrum. In the intact substrate, the peptide sequence is linked to the chromophore, often p-nitroaniline (pNA). When the protease cleaves the peptide bond, the pNA is released, resulting in a measurable increase in absorbance at a specific wavelength (typically around 405 nm).
Fluorogenic Substrate Mechanism
Fluorogenic substrates employ a fluorophore and a quencher molecule linked by a protease-specific peptide sequence. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide linker, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be detected by a fluorometer.
Experimental Protocols
Chromogenic Cathepsin D Assay Protocol
This protocol is adapted for a generic chromogenic assay using a p-nitrophenylalanine-containing substrate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM sodium acetate, pH 3.5.
-
Substrate Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of purified cathepsin D in a buffer that maintains its stability (e.g., 50 mM sodium acetate, 100 mM NaCl, pH 5.0). Dilute the enzyme in the assay buffer to the desired working concentration just before use.
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the test compound (inhibitor or vehicle control) to the appropriate wells.
-
Add 20 µL of the cathepsin D working solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the substrate working solution to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for test compounds by comparing the rate of reaction in the presence and absence of the inhibitor.
-
Fluorogenic Cathepsin D Assay Protocol
This protocol is based on the use of the fluorogenic substrate MOCAc-GKPILFFRLK(Dnp)-r-NH2.[5]
-
Reagent Preparation:
-
CD Cell Lysis Buffer: Proprietary buffer, often included in commercial kits, for lysing cells to release cathepsin D.
-
CD Reaction Buffer: Proprietary buffer, typically at an acidic pH, optimized for cathepsin D activity.
-
CD Substrate (1 mM): MOCAc-GKPILFFRLK(Dnp)-r-NH2 dissolved in a suitable solvent.
-
-
Sample Preparation:
-
Cell Lysates: Collect approximately 1 x 10⁶ cells and lyse them in 200 µL of chilled CD Cell Lysis Buffer. Incubate on ice for 10 minutes and then centrifuge to pellet cell debris. The supernatant is the cell lysate.
-
Tissue Homogenates: Homogenize tissue samples in CD Cell Lysis Buffer on ice. Centrifuge to clarify the homogenate.
-
-
Assay Procedure:
-
Add 5-50 µL of the cell lysate or tissue homogenate to the wells of a black 96-well plate. Adjust the total volume to 50 µL with CD Cell Lysis Buffer.
-
Prepare a Reaction Mix for each assay containing 50 µL of CD Reaction Buffer and 2 µL of CD Substrate.
-
Add 52 µL of the Reaction Mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 328 nm and emission at 460 nm.
-
-
Data Analysis:
-
Cathepsin D activity can be expressed as relative fluorescence units (RFU) per microgram of protein in the sample or as a fold increase compared to a control.
-
Conclusion
Both chromogenic and fluorogenic substrates are valuable tools for measuring protease activity. The choice between them often depends on the specific requirements of the assay.
-
This compound and similar chromogenic substrates offer a straightforward, cost-effective method for determining protease activity. The assays are generally easy to perform and only require a standard spectrophotometer. However, they may lack the sensitivity required for detecting low levels of enzyme activity.
-
Fluorogenic substrates , on the other hand, typically provide significantly higher sensitivity, making them ideal for high-throughput screening of inhibitors and for detecting minute amounts of protease in biological samples. While the initial cost of the substrate and the requirement for a fluorescence plate reader may be higher, the enhanced performance often justifies the investment for demanding research applications.
For researchers in drug development and those studying the intricate roles of proteases in cellular pathways, the superior sensitivity and wider dynamic range of fluorogenic assays generally make them the preferred choice.
References
- 1. An improved cathepsin-D substrate and assay procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of new fluorogenic substrates for the rapid and sensitive assay of cathepsin E and cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Cathepsin D/E Substrate, Fluorogenic - Creative Enzymes [creative-enzymes.com]
- 5. abcam.com [abcam.com]
Navigating the Specificity of Protease Substrates: A Comparative Guide to H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of proteases, the selection of a highly specific substrate is paramount for accurate enzymatic activity assessment and inhibitor screening. This guide provides a comprehensive comparison of the chromogenic substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH with other commercially available alternatives. We will delve into the principles of substrate specificity, present quantitative data for a range of proteases, and provide detailed experimental protocols for assessing cross-reactivity.
The specificity of a protease for its substrate is primarily determined by the amino acid sequence flanking the scissile bond. In chromogenic substrates, a peptide sequence dictates the target protease, and this is linked to a reporter molecule, commonly p-nitroaniline (pNA). Enzymatic cleavage of the amide bond releases p-nitroaniline, which produces a yellow color that can be quantified spectrophotometrically. The peptide this compound features an Arginine (Arg) residue at the P1 position, adjacent to the cleavage site. This strongly suggests its intended use as a substrate for trypsin-like serine proteases, which exhibit a preference for cleaving after basic amino acid residues.
Comparative Analysis of Chromogenic Substrates
To provide a clear comparison of substrate performance, the following table summarizes the kinetic parameters (Km and kcat) of various p-nitroanilide substrates for several common serine proteases. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat (turnover number) signifies a faster catalytic rate. The catalytic efficiency of a substrate is best represented by the kcat/Km ratio, with higher values indicating greater specificity.
While direct experimental data for the cross-reactivity of this compound is not publicly available, its sequence suggests a primary specificity for trypsin-like proteases. The presence of Phenylalanine (Phe) at the P2 position may also confer some affinity for chymotrypsin-like proteases, which prefer hydrophobic residues at this position. However, the dominant determinant for trypsin-like proteases is the P1 residue.
Table 1: Kinetic Parameters of Chromogenic Substrates for Various Serine Proteases
| Substrate | Target Protease | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin Substrates | ||||
| Tos-Gly-Pro-Arg-pNA (Chromozym TH) | Thrombin | 4.18 | 127 | 3.0 x 10⁷ |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Thrombin | 1.33 | 91.4 | 6.9 x 10⁷ |
| Factor Xa Substrates | ||||
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Factor Xa | >100 | - | 2.0 x 10⁶ |
| Z-D-Arg-Gly-Arg-pNA (S-2765) | Factor Xa | - | - | - |
| Plasmin Substrates | ||||
| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | - | - | - |
| Chymotrypsin Substrates | ||||
| Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | - | - | - |
| N-Succinyl-Gly-Gly-Phe-pNA | Chymotrypsin | - | - | - |
| Thiol Protease Substrates | ||||
| pGlu-Phe-Leu-pNA | Papain | 340 | - | - |
| pGlu-Phe-Leu-pNA | Ficin | 430 | - | - |
| pGlu-Phe-Leu-pNA | Bromelain | 300 | - | - |
Note: Kinetic parameters can vary depending on experimental conditions (e.g., pH, temperature, buffer composition). The data presented is compiled from various scientific publications for comparative purposes.[1][2][3][4][5][6][7]
Experimental Protocols
To enable researchers to determine the cross-reactivity of this compound or other substrates in their own laboratories, a detailed experimental protocol for assessing protease substrate specificity is provided below.
Protocol: Determination of Protease Substrate Specificity using a Chromogenic Assay
1. Materials and Reagents:
-
Purified proteases of interest (e.g., Thrombin, Factor Xa, Plasmin, Trypsin, Chymotrypsin)
-
Chromogenic substrate stock solution (e.g., 10 mM in DMSO)
-
Assay buffer appropriate for each protease (e.g., Tris-HCl buffer with physiological pH and salt concentrations)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Experimental Procedure:
-
Prepare Reagents:
-
Dilute the protease stock solutions to the desired working concentrations in the appropriate assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution. The final concentrations should typically range from 0.1 to 5 times the expected Km value.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add a fixed volume of the appropriate assay buffer.
-
Add a specific volume of the substrate dilution to each well.
-
Include control wells containing only the substrate and buffer (no enzyme) to measure the rate of spontaneous substrate hydrolysis.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the diluted protease solution to each well.
-
Immediately place the microplate in the reader.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
For each substrate concentration, plot the absorbance at 405 nm against time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Convert the rate of change in absorbance (ΔA/min) to the rate of product formation (moles/min) using a standard curve of free p-nitroaniline and the Beer-Lambert law.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).[8]
-
The catalytic efficiency (kcat/Km) can then be calculated to compare the specificity of the protease for different substrates.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for determining protease kinetics.
Caption: Principle of a chromogenic protease assay.
Conclusion
References
- 1. Study of the specificity of thrombin with tripeptidyl-p-nitroanilide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of thrombin on peptide p-nitroanilide substrates. Substrate selectivity and examination of hydrolysis under different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. L-Pyroglutamyl-L-phenylalanyl-L-leucine-p-nitroanilide--a chromogenic substrate for thiol proteinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
FRET Substrates vs. Chromogenic Peptides: A Comparative Guide for Enzyme Activity Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a critical decision that significantly impacts the quality and reliability of experimental data. This guide provides an objective comparison between Förster Resonance Energy Transfer (FRET) substrates and chromogenic peptides, two widely used classes of substrates for monitoring enzyme activity, particularly for proteases like caspases and matrix metalloproteinases (MMPs).
The choice between a FRET-based and a chromogenic assay depends on the specific requirements of the experiment, including the need for high sensitivity, continuous monitoring, and the nature of the enzyme being studied. While chromogenic assays are often straightforward and cost-effective, FRET-based assays typically offer higher sensitivity and are more amenable to high-throughput screening.
Principle of Detection
Chromogenic substrates are synthetic peptides that are conjugated to a chromophore, such as p-nitroaniline (pNA).[1][2] When the peptide is cleaved by the target enzyme, the chromophore is released, resulting in a color change that can be quantified by measuring the absorbance at a specific wavelength (typically 400-405 nm for pNA).[1][2] The rate of color development is directly proportional to the enzyme's activity.
FRET substrates , on the other hand, are peptides labeled with two different fluorescent molecules: a donor and an acceptor (or quencher).[3] In the intact substrate, the donor and acceptor are in close proximity, allowing for Förster Resonance Energy Transfer to occur.[3] When the donor is excited, it transfers its energy to the acceptor non-radiatively, resulting in either emission from the acceptor at a different wavelength or quenching of the donor's fluorescence.[3] Upon enzymatic cleavage of the peptide, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence or a decrease in the acceptor's fluorescence.[3] This change in fluorescence is monitored to determine enzyme activity.
Quantitative Comparison of Performance
A direct comparison of the kinetic parameters of FRET and chromogenic substrates for the same enzyme highlights the performance differences between these two assay formats. Caspase-3, a key executioner enzyme in apoptosis, is an excellent example for which data is available for both substrate types.
| Substrate Type | Substrate Name | Target Enzyme | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Detection Method |
| Chromogenic | Ac-DEVD-pNA | Caspase-3 | 9.7 | 1.1 x 10⁵ | Colorimetric (405 nm) |
| Fluorogenic | Ac-DEVD-AFC | Caspase-3 | 14 | 4.1 x 10⁵ | Fluorometric (Ex/Em = 400/505 nm) |
Data compiled from publicly available information. Kinetic parameters can vary with experimental conditions.
As the table illustrates, for Caspase-3, the fluorogenic substrate Ac-DEVD-AFC exhibits a higher catalytic efficiency (kcat/Km) compared to the chromogenic substrate Ac-DEVD-pNA. While the Km values are comparable, the higher turnover rate of the fluorogenic substrate contributes to its enhanced sensitivity. This increased sensitivity is a significant advantage when working with low enzyme concentrations or limited sample material.
While direct side-by-side kinetic comparisons for Matrix Metalloproteinase (MMP) substrates are less commonly published, the general principles of higher sensitivity for FRET substrates hold true. FRET-based MMP assays are widely used for their ability to detect low levels of MMP activity in complex biological samples.[4]
Experimental Methodologies
Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for Caspase-3 and MMP activity assays using both chromogenic and FRET substrates.
Caspase-3 Activity Assay Protocols
1. Chromogenic Assay using Ac-DEVD-pNA
This protocol is adapted from commercially available kits.[1][2][5]
-
Reagents:
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)
-
Ac-DEVD-pNA substrate (4 mM stock in DMSO)
-
-
Procedure:
-
Prepare cell lysates from control and treated cells. Determine protein concentration of the lysates.
-
In a 96-well microplate, add 50-100 µg of protein lysate to each well. Adjust the final volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of 4 mM Ac-DEVD-pNA substrate to each well (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (buffer and substrate only) from all readings.
-
The fold-increase in Caspase-3 activity is determined by comparing the absorbance of the treated sample to the untreated control.
-
2. FRET-Based Assay
This protocol is a general guideline for a FRET-based Caspase-3 assay.
-
Reagents:
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Caspase-3 FRET substrate (e.g., Ac-DEVD-EDANS/DABCYL, 1 mM stock in DMSO)
-
-
Procedure:
-
Prepare cell lysates as described for the chromogenic assay.
-
In a black 96-well microplate, add 50 µL of cell lysate to each well.
-
Prepare a reaction mixture by diluting the FRET substrate to a final concentration of 10-50 µM in Assay Buffer.
-
Add 50 µL of the reaction mixture to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity is proportional to the V₀.
-
MMP Activity Assay Protocols
1. Chromogenic Assay
This protocol is based on commercially available MMP activity assay kits.[6][7]
-
Reagents:
-
Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP activation
-
MMP chromogenic substrate
-
-
Procedure:
-
Activate pro-MMPs in the sample by incubating with APMA (typically 1-2 mM) for 1-3 hours at 37°C.
-
In a 96-well plate, add the activated MMP sample.
-
Add the chromogenic substrate to a final concentration as recommended by the supplier.
-
Incubate at 37°C for 1-4 hours.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from a no-enzyme control.
-
Determine MMP activity by comparing the absorbance of the sample to a standard curve of active MMP.
-
2. FRET-Based Assay
This is a general protocol for a FRET-based MMP assay.[8][9]
-
Reagents:
-
MMP Assay Buffer (as above, may contain a non-ionic detergent like 0.05% Brij-35)
-
MMP FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂, 1 mM stock in DMSO)
-
-
Procedure:
-
Activate pro-MMPs with APMA if necessary.
-
In a black 96-well plate, prepare serial dilutions of the FRET substrate in MMP Assay Buffer.
-
Add a fixed amount of the activated MMP sample to each well to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time in kinetic mode (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each substrate concentration from the linear phase of the reaction.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Visualizing the Concepts
To better understand the context of these assays, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Conclusion: Making the Right Choice
The selection between FRET and chromogenic substrates is contingent upon the specific experimental goals and available resources.
Choose Chromogenic Substrates for:
-
Routine, endpoint assays where high sensitivity is not the primary concern.
-
Cost-effective screening of large numbers of samples.
-
Initial characterization of enzyme activity.
Choose FRET Substrates for:
-
High-sensitivity detection of low abundance enzymes.
-
Continuous, real-time kinetic analysis.
-
High-throughput screening (HTS) of enzyme inhibitors in drug discovery.
-
Studies requiring a wider dynamic range.
By understanding the principles, performance characteristics, and experimental considerations of both FRET and chromogenic substrates, researchers can make an informed decision to select the most appropriate tool for their enzyme activity assays, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Metalloproteinase Protein and Activity Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. ilexlife.com [ilexlife.com]
- 7. quickzyme.com [quickzyme.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Synthetic Chromogenic Substrate H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH and Natural Kallikrein Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH with natural physiological substrates of kallikreins. While some suppliers list this peptide as a substrate for cathepsin D, pepsin, and pepsinogen, its chemical structure, particularly the presence of a p-nitroanilide group attached to a peptide sequence ending in Arginine, strongly indicates its function as a chromogenic substrate for trypsin-like serine proteases, such as plasma and tissue kallikreins. Cleavage of the bond between Arginine and the p-nitroanilide group by the enzyme releases the yellow chromophore, which can be quantified spectrophotometrically.
Given the lack of specific kinetic data for this compound, this guide will utilize the well-characterized and structurally similar chromogenic substrate, S-2302 (H-D-Pro-Phe-Arg-pNA) , as a proxy for comparative analysis against the primary natural substrate of plasma kallikrein, High-Molecular-Weight Kininogen (HK) . This comparison will focus on their interaction with human plasma kallikrein.
Data Presentation: Kinetic Parameters
The following table summarizes the available kinetic data for the hydrolysis of the chromogenic substrate S-2302 and the natural substrate High-Molecular-Weight Kininogen (HK) by human plasma kallikrein. This quantitative data allows for a direct comparison of the enzyme's affinity and catalytic efficiency for both types of substrates.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| S-2302 (H-D-Pro-Phe-Arg-pNA) | Human Plasma Kallikrein | 200[1][2] | - | - |
| High-Molecular-Weight Kininogen (HK) | Human Plasma Kallikrein | 1.1 - 2.5 | 6.8 - 15 | 6.2 x 10⁶ |
| High-Molecular-Weight Kininogen (HK) | Human Urinary Kallikrein (a tissue kallikrein) | - | - | 8.6 x 10⁴[3][4] |
Note: Kinetic parameters for natural substrates can vary depending on the experimental conditions and the specific form of the substrate used.
Experimental Protocols
A detailed methodology for a key experiment to determine plasma kallikrein activity using a chromogenic substrate is provided below. This protocol can be adapted for use with this compound.
Determination of Plasma Kallikrein Activity using a Chromogenic Substrate
Principle:
Plasma prekallikrein is activated to kallikrein. The active plasma kallikrein then cleaves a chromogenic substrate, releasing a colored p-nitroaniline (pNA) group. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the kallikrein activity in the sample.[5][6][7]
Materials:
-
Human citrated plasma sample
-
Prekallikrein activator (e.g., dextran sulfate)
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Chromogenic substrate solution (e.g., S-2302, reconstituted in sterile water to a stock concentration of 2-4 mM)
-
Stopping reagent (e.g., 20% acetic acid) for endpoint assays
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
37°C incubator
Procedure:
-
Sample Preparation: Collect blood in 3.2% or 3.8% sodium citrate. Centrifuge to obtain platelet-poor plasma.
-
Prekallikrein Activation:
-
Dilute the plasma sample in Tris buffer.
-
Add the prekallikrein activator and incubate at 0°C for a specified time (e.g., 15 minutes) to activate prekallikrein to kallikrein.
-
-
Enzymatic Reaction:
-
Pre-warm the activated plasma sample and the chromogenic substrate solution to 37°C.
-
In a microplate well or a cuvette, add the activated plasma sample.
-
Initiate the reaction by adding the chromogenic substrate solution.
-
-
Measurement:
-
Kinetic Assay: Immediately measure the change in absorbance at 405 nm over time in a temperature-controlled spectrophotometer. The rate of change in absorbance is used to calculate the enzyme activity.
-
Endpoint Assay: After a fixed incubation time (e.g., 10 minutes) at 37°C, stop the reaction by adding the stopping reagent. Measure the final absorbance at 405 nm.[8]
-
-
Calculation: Calculate the kallikrein activity based on the rate of absorbance change (for kinetic assays) or the final absorbance value (for endpoint assays), using a standard curve or the molar extinction coefficient of pNA.
Mandatory Visualization
Signaling Pathway: The Kallikrein-Kinin System
The diagram below illustrates the activation of the plasma kallikrein-kinin system, a crucial pathway in inflammation, blood pressure regulation, and coagulation.[9][10][11][12][13] Plasma kallikrein's primary role in this cascade is the cleavage of High-Molecular-Weight Kininogen (HK) to release the potent inflammatory mediator, bradykinin.
Caption: The Plasma Kallikrein-Kinin System Signaling Cascade.
Experimental Workflow: Chromogenic Substrate Assay
This diagram outlines the general workflow for an enzyme activity assay using a chromogenic substrate. This process is fundamental for quantifying the activity of proteases like kallikrein in a research setting.
Caption: General Workflow of a Chromogenic Enzyme Assay.
References
- 1. endotell.ch [endotell.ch]
- 2. scribd.com [scribd.com]
- 3. Kinetic analysis of the interaction of human tissue kallikrein with single-chain human high and low molecular weight kininogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 6. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [en.bio-protocol.org]
- 7. diapharma.com [diapharma.com]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 10. The plasma kallikrein-kinin system: its evolution from contact activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Kallikrein–Kinin System Suppresses Type I Interferon Responses: A Novel Pathway of Interferon Regulation [frontiersin.org]
- 12. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Pathways and Pathophysiological Implications of Viral Infection-Driven Activation of Kallikrein-Kinin System (KKS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of protease substrates for coagulation assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of protease activity is fundamental to hemostasis research and the development of novel antithrombotic and procoagulant therapies. The choice of substrate in coagulation assays is a critical determinant of assay performance, influencing sensitivity, specificity, and suitability for various sample types and high-throughput screening applications. This guide provides a comparative analysis of commonly used protease substrates, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal reagents for their specific needs.
At a Glance: Chromogenic vs. Fluorogenic Substrates
Protease substrates for coagulation assays can be broadly categorized into two main types: chromogenic and fluorogenic. Both consist of a short peptide sequence recognized by the target protease, linked to a reporter molecule.
-
Chromogenic substrates release a colored compound, typically para-nitroaniline (pNA), upon cleavage. The change in absorbance is measured using a spectrophotometer, usually at a wavelength of 405 nm.[1]
-
Fluorogenic substrates release a fluorescent molecule, such as 7-amino-4-methylcoumarin (AMC), upon enzymatic cleavage. The increase in fluorescence is measured with a fluorometer at specific excitation and emission wavelengths.[2]
| Feature | Chromogenic Substrates | Fluorogenic Substrates |
| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |
| Reporter Molecule | para-nitroaniline (pNA) | 7-amino-4-methylcoumarin (AMC) |
| Sample Types | Primarily platelet-poor plasma (PPP) | PPP, platelet-rich plasma (PRP), whole blood |
| Interference | Less susceptible to sample turbidity and hemolysis | Can be affected by inner filter effect and fluorescence quenching |
| Sensitivity | Generally lower than fluorogenic substrates | Generally higher sensitivity and broader dynamic range |
| Assay Time | Typically shorter | Can be longer, especially for kinetic assays |
Performance Comparison of Protease Substrates
The efficiency of a protease substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
Below is a comparison of kinetic parameters for various chromogenic and fluorogenic substrates for Thrombin (Factor IIa) and Factor Xa.
| Target Enzyme | Substrate Type | Substrate Name/Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Thrombin (FIIa) | Chromogenic | S-2238 (H-D-Phe-Pip-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ |
| Chromozym-TH (Tos-Gly-Pro-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ | ||
| Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA) | 1.6 - 16 | 35 - 130 | 4.7 - 52 x 10⁶ | ||
| Fluorogenic | Z-Gly-Gly-Arg-AMC | 100 - 200 | > 1 | - | |
| H-Gly-Gly-Arg-AMC | 17 | 3.2 | 1.9 x 10⁵ | ||
| Boc-Val-Pro-Arg-AMC | 13 | 4.5 | 3.5 x 10⁵ | ||
| Factor Xa | Chromogenic | S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) | - | - | - |
| Spectrozyme fXa (CH₃SO₂-D-CHG-Gly-Arg-pNA) | - | - | - | ||
| Fluorogenic | Boc-Ile-Glu-Gly-Arg-AMC | 110 | 1.9 | 1.7 x 10⁴ | |
| MeO-CO-D-CHG-Gly-Arg-AMC | 140 | 11 | 7.9 x 10⁴ |
Data compiled from multiple sources. Note that kinetic parameters can vary depending on experimental conditions such as buffer composition and temperature.[3][4][5]
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Protease Substrate Interaction
The coagulation cascade is a series of enzymatic reactions involving the sequential activation of serine proteases, culminating in the formation of a fibrin clot. Both the intrinsic and extrinsic pathways converge on the activation of Factor X to Factor Xa, which then converts prothrombin to thrombin. Thrombin is the final key enzyme that cleaves fibrinogen to fibrin. Protease substrates are designed to mimic the natural substrates of these enzymes, allowing for the quantification of their activity.
Caption: The coagulation cascade leading to the activation of proteases that cleave synthetic substrates.
General Experimental Workflow for Coagulation Assays
The general workflow for both chromogenic and fluorogenic assays involves the incubation of a plasma sample with reagents that trigger coagulation, followed by the addition of the specific substrate. The rate of color or fluorescence development is then measured over time.
Caption: A generalized workflow for conducting coagulation assays using protease substrates.
Experimental Protocols
Chromogenic Anti-Factor Xa Assay (Example Protocol)
This protocol is a general guideline for the chromogenic measurement of Factor Xa inhibitors, such as Low Molecular Weight Heparin (LMWH).
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Chromogenic Anti-Xa assay kit (containing Factor Xa, Antithrombin, and a Factor Xa-specific chromogenic substrate)
-
Assay buffer
-
Microplate reader with a 405 nm filter
-
37°C incubator
Procedure:
-
Reagent Preparation: Reconstitute the kit components (Factor Xa, Antithrombin, chromogenic substrate) according to the manufacturer's instructions. Pre-warm all reagents and samples to 37°C.
-
Sample Dilution: Prepare dilutions of your plasma samples in the assay buffer.
-
Reaction Initiation: In a microplate well, combine the diluted plasma sample with the Antithrombin reagent.
-
Factor Xa Addition: Add the Factor Xa reagent to the wells and incubate for a specific time (e.g., 120 seconds) at 37°C. During this incubation, the heparin in the sample will form a complex with Antithrombin, which will inhibit a portion of the added Factor Xa.
-
Substrate Addition: Add the chromogenic Factor Xa substrate to each well. The remaining, uninhibited Factor Xa will cleave the substrate, releasing pNA.
-
Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time (kinetic mode) or after a fixed incubation period (endpoint mode).
-
Data Analysis: The rate of pNA release is inversely proportional to the anti-Xa activity in the sample. Calculate the anti-Xa activity by comparing the results to a standard curve prepared with known concentrations of the anticoagulant.
Fluorogenic Thrombin Generation Assay (Example Protocol)
This protocol provides a general outline for measuring thrombin generation in plasma using a fluorogenic substrate.
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Fluorogenic thrombin generation assay kit (containing a thrombin-specific fluorogenic substrate, a trigger reagent with tissue factor and phospholipids, and a calcium chloride solution)
-
Fluorometric microplate reader with appropriate excitation/emission filters (e.g., Ex: 390 nm, Em: 460 nm)
-
37°C incubator
Procedure:
-
Reagent Preparation: Reconstitute and prepare the kit reagents as per the manufacturer's protocol. Pre-warm all reagents and samples to 37°C.
-
Sample and Reagent Dispensing: In a 96-well microplate, add the PPP samples.
-
Assay Initiation: Dispense the trigger reagent (containing tissue factor and phospholipids) into each well.
-
Substrate and Calcium Addition: To start the reaction, add the solution containing the fluorogenic substrate and calcium chloride to each well.
-
Fluorescence Measurement: Immediately place the plate in the fluorometer, which is pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 60-90 minutes.
-
Data Analysis: The instrument's software will typically process the raw fluorescence data. This involves converting the rate of fluorescence increase into thrombin concentration using a calibrator. The output is a thrombogram, a curve of thrombin concentration versus time. Key parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) can be derived from this curve.[2]
Conclusion
The choice between chromogenic and fluorogenic substrates depends on the specific requirements of the coagulation assay. Chromogenic assays are robust, widely used, and less prone to certain types of interference. Fluorogenic assays, on the other hand, offer higher sensitivity and are more suitable for complex sample types like whole blood. The provided kinetic data and experimental protocols serve as a starting point for assay development and optimization. Researchers should always validate their chosen substrate and protocol for their specific application to ensure accurate and reproducible results.
References
- 1. The technique of measuring thrombin generation with fluorogenic substrates: 1. Necessity of adequate calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Safety Operating Guide
Essential Guide to the Safe Disposal of H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For researchers, scientists, and professionals in drug development, the proper handling and disposal of synthetic peptides such as H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH are paramount for ensuring laboratory safety and environmental protection. This chromogenic peptide substrate, while a valuable tool in research, requires meticulous disposal procedures due to the potential hazards associated with its components, particularly the p-nitro-phenylalanine group. Adherence to these guidelines is crucial for mitigating risks and maintaining regulatory compliance.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
All handling of the solid peptide or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][3]
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of waste segregation, optional deactivation, and final disposal through your institution's Environmental Health and Safety (EHS) department. Under no circumstances should this peptide waste be disposed of down the drain or in regular trash. [3][4][5]
Step 1: Waste Segregation
Proper segregation at the point of generation is the foundation of safe disposal. All materials that have come into contact with the peptide must be treated as hazardous waste.[4][5]
-
Solid Waste: This category includes contaminated consumables such as pipette tips, tubes, vials, gloves, and bench paper, as well as any unused solid peptide.
-
Liquid Waste: This includes unused solutions of the peptide, contaminated buffers, and solvents.
-
Sharps Waste: Needles, syringes, glass Pasteur pipettes, and any other contaminated items that can puncture skin or waste bags must be disposed of separately.
-
Procedure: Dispose of all contaminated sharps immediately in a designated, puncture-resistant, and leak-proof sharps container.[5]
-
Step 2: Chemical Deactivation (Optional but Recommended)
For liquid waste, chemical deactivation through hydrolysis can reduce the potential hazards of the peptide before final disposal.
-
Procedure:
-
Add the liquid peptide waste to a suitable container with a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl). A common recommendation is to use a 10-fold excess of the deactivating solution.
-
Allow the mixture to stand for at least 24 hours to ensure complete degradation of the peptide.
-
After deactivation, neutralize the solution to a pH between 6.0 and 8.0 by slowly adding a weak acid or base.
-
Collect the neutralized waste in a clearly labeled hazardous waste container.
-
Step 3: Final Disposal
-
Procedure: Once a waste container is approximately 90% full, arrange for pickup through your institution's EHS department. Follow their specific procedures for requesting a hazardous waste collection. All waste must be disposed of in accordance with local, state, and federal regulations.[3]
Quantitative Data Summary
| Waste Type | Collection Container | Disposal Method |
| Solid Waste | Labeled, leak-proof HDPE container | Collection by EHS for incineration or other approved methods. |
| Liquid Waste | Labeled, sealed, compatible container | Optional deactivation, followed by collection by EHS for chemical treatment. |
| Sharps Waste | Puncture-resistant, leak-proof sharps container | Collection by EHS for autoclaving or incineration. |
Experimental Protocols
Chemical Deactivation of Liquid Peptide Waste:
-
Preparation: In a chemical fume hood, prepare a 1M solution of NaOH or HCl.
-
Deactivation: For every 1 part of liquid peptide waste, add 10 parts of the 1M NaOH or HCl solution to a suitable, chemically resistant container.
-
Reaction: Gently stir the mixture and allow it to stand for a minimum of 24 hours at room temperature.
-
Neutralization: After the incubation period, check the pH of the solution. If acidic, slowly add a base (e.g., sodium bicarbonate) until the pH is between 6.0 and 8.0. If basic, slowly add a weak acid to achieve the same pH range.
-
Collection: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling the peptide H-Pro-Thr-Glu-Phe-p-nitro-Phe-Arg-Leu-OH. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of laboratory safety.[1] The following table summarizes the recommended PPE for handling this compound, particularly considering the hazardous nature of the p-nitro-phenylalanine moiety.
| PPE Category | Minimum Requirement | Recommended for Higher Concentrations or Aerosol Generation |
| Body Protection | Standard laboratory coat.[2] | Chemical-resistant or disposable coveralls. |
| Hand Protection | Disposable nitrile gloves.[2] | Double gloving with nitrile gloves. For enhanced protection, consider Silver Shield gloves under disposable nitrile gloves. |
| Eye & Face Protection | Safety glasses with side shields (marked "Z87"). | Full-face shield or safety goggles for splash hazards.[1] |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area.[1] | An N95 respirator or higher (e.g., full-face air-purifying respirator) if there is a risk of aerosolization or when handling large quantities of the powdered peptide.[1] |
| Foot Protection | Closed-toe shoes. | Chemical-resistant boots. |
Note: The p-nitro-phenylalanine component suggests that this peptide should be handled with caution. Compounds containing a p-nitroaniline structure can be toxic if swallowed, inhaled, or absorbed through the skin and may cause mutations.[3][4]
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the peptide's integrity.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure your workspace is clean and sanitized, preferably within a laminar flow hood or a certified fume hood.[5] Gather all necessary sterile materials such as vials, pipettes, and solvents.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.[2]
-
Reconstitution: If you need to prepare a solution, carefully weigh the lyophilized powder. Slowly add the appropriate solvent to the vial. Cap the container securely before mixing to dissolve the peptide.
-
Experimentation: Perform your experimental procedures, taking care to avoid skin and eye contact.[6]
-
Clean-up: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.[2]
Storage:
-
Lyophilized Powder: Store the peptide in a freezer at or below -20°C.[7][8]
-
In Solution: For peptides in solution, it is best to create aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or below.[2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local environmental regulations for chemical waste.[2]
Step-by-Step Disposal Procedure:
-
Waste Collection: Place all contaminated solid waste, including gloves, pipette tips, and empty vials, into a designated and clearly labeled chemical waste container.[1][2]
-
Liquid Waste: Collect any unused or waste solutions of the peptide in a labeled waste container. Do not pour peptide solutions down the drain.[2]
-
Container Sealing: Securely seal the waste container to prevent any leakage.[2]
-
Institutional Protocol: Follow your institution's specific procedures for the collection and disposal of chemical waste.[2]
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A step-by-step workflow for the safe handling and disposal of the peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. H-Tyr-Ser-Phe-Val-His-His-Gly-Phe-Phe-Asn-Phe-Arg-Val-Ser-Trp-Arg-Glu-Met-Leu-Ala-OH peptide [novoprolabs.com]
- 8. H-Leu-Trp-Met-Arg-Phe-Ala-OH peptide [novoprolabs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
